Alloc-DOX
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C31H33NO13 |
|---|---|
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C31H33NO13/c1-4-8-43-30(40)32-16-9-20(44-13(2)25(16)35)45-18-11-31(41,19(34)12-33)10-15-22(18)29(39)24-23(27(15)37)26(36)14-6-5-7-17(42-3)21(14)28(24)38/h4-7,13,16,18,20,25,33,35,37,39,41H,1,8-12H2,2-3H3,(H,32,40)/t13-,16-,18-,20-,25+,31-/m0/s1 |
Clé InChI |
MYTMRYOJAKUVBH-BPZXBQJLSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC=C)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC=C)O |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Cytotoxic Mechanisms of N-allyloxycarbonyl-doxorubicin (Alloc-DOX) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxorubicin (DOX), a cornerstone of cancer chemotherapy, exerts its potent anti-neoplastic effects through a multi-faceted mechanism of action. The derivatization of DOX, such as in N-allyloxycarbonyl-doxorubicin (Alloc-DOX), represents a strategic approach to enhance its therapeutic index by potentially improving tumor targeting and modulating its cytotoxic profile. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in cancer cells, drawing upon the well-established activities of the parent compound, doxorubicin. We will delve into the core cytotoxic pathways, present relevant quantitative data from analogous doxorubicin conjugates, detail key experimental protocols for mechanism-of-action studies, and visualize the intricate signaling cascades involved.
Core Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The cytotoxic activity of doxorubicin, and by extension its derivatives like this compound, is not attributed to a single molecular event but rather a cascade of interconnected processes that ultimately lead to cancer cell death. The primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix.[1][2][3][4] This intercalation physically obstructs the processes of DNA replication and transcription.[3] Furthermore, doxorubicin forms a stable ternary complex with DNA and the enzyme topoisomerase II, trapping the enzyme after it has cleaved the DNA strands.[3][5] This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and the initiation of apoptotic cell death.[5][6]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin molecule can undergo redox cycling, leading to the production of highly reactive free radicals, such as superoxide and hydrogen peroxide.[1][2] This surge in reactive oxygen species (ROS) induces significant oxidative stress within the cancer cell, causing damage to cellular components including lipids, proteins, and DNA.[2]
-
Induction of Apoptosis and Other Cell Death Pathways: The extensive DNA damage and oxidative stress triggered by doxorubicin activate intrinsic apoptotic pathways.[5][6] This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.[2] Doxorubicin has also been shown to induce other forms of cell death, including senescence and necrosis.[5][6]
The "Alloc" (N-allyloxycarbonyl) group in this compound is a protecting group that can be cleaved under specific physiological conditions, potentially inside the cancer cell. This cleavage would release the active doxorubicin. The design of such prodrugs aims to reduce systemic toxicity and achieve higher concentrations of the active drug at the tumor site.
Quantitative Analysis of Doxorubicin and its Conjugates
| Compound | Cell Line | IC50 (nM) | Reference |
| Doxorubicin (DOX) | H69AR (lung cancer) | >1000 | [7] |
| Arimetamycin A (AMA) | H69AR (lung cancer) | 10 | [7] |
| DOX-AMA hybrid | H69AR (lung cancer) | 1 | [7] |
| Doxorubicin (DOX) | Four breast cancer cell lines | Varies (higher than conjugate) | [8] |
| DOX-TEG-TAM | Four breast cancer cell lines | 4-fold to 140-fold more active than DOX | [8] |
This table presents a selection of data from the search results. A comprehensive literature search is recommended for specific research applications.
Key Experimental Protocols for Elucidating the Mechanism of Action
To investigate the mechanism of action of a doxorubicin derivative like this compound, a series of in vitro experiments are essential.
Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of the drug that inhibits cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (or other doxorubicin derivatives) and a vehicle control for 48-72 hours.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
DNA Intercalation Assay (Ethidium Bromide Displacement Assay)
This assay assesses the ability of the compound to insert itself into the DNA double helix.
-
Reaction Mixture: Prepare a reaction mixture containing a known concentration of calf thymus DNA and ethidium bromide in a suitable buffer.
-
Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex (excitation ~520 nm, emission ~600 nm).
-
Compound Addition: Add increasing concentrations of this compound to the reaction mixture.
-
Fluorescence Quenching: As this compound intercalates into the DNA, it displaces the ethidium bromide, leading to a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration to determine the extent of DNA intercalation.
Topoisomerase II Inhibition Assay
This assay measures the ability of the drug to inhibit the activity of topoisomerase II.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP in a reaction buffer.
-
Drug Incubation: Add varying concentrations of this compound to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and linear) on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye (e.g., SYBR Green) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an accumulation of cleaved DNA intermediates.
Visualization of Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by doxorubicin and a typical experimental workflow for its evaluation.
Caption: Core mechanism of action of Doxorubicin in a cancer cell.
Caption: A typical experimental workflow for mechanism-of-action studies.
Caption: Intrinsic apoptosis signaling pathway induced by Doxorubicin.
Conclusion
The mechanism of action of this compound is predicted to mirror that of its parent compound, doxorubicin, involving a powerful combination of DNA intercalation, topoisomerase II inhibition, and ROS-mediated damage, ultimately culminating in the apoptotic demise of cancer cells. The N-allyloxycarbonyl modification offers a promising strategy for prodrug development, potentially enhancing tumor-specific drug delivery and mitigating off-target toxicities. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to further investigate and validate the precise molecular mechanisms of this compound and other novel doxorubicin derivatives, paving the way for the development of more effective and safer cancer chemotherapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. remedypublications.com [remedypublications.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Evaluation of Arimetamycin A and Its Daunorubicin and Doxorubicin Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of doxorubicin-formaldehyde conjugates targeted to breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloc-DOX: A Comprehensive Technical Review of an Albumin-Binding Doxorubicin Prodrug
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth review of Alloc-DOX, more formally known in the scientific literature as Aldoxorubicin or INNO-206. Aldoxorubicin is a prodrug of the widely used chemotherapeutic agent doxorubicin. It is designed to enhance the therapeutic index of doxorubicin by leveraging the natural transport properties of serum albumin, thereby increasing drug accumulation at the tumor site while minimizing systemic toxicity, particularly cardiotoxicity. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and mechanisms of action.
Introduction and Background
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its clinical utility, however, is often limited by a cumulative dose-dependent cardiotoxicity. Aldoxorubicin was developed to address this limitation. It is synthesized by linking doxorubicin to N-ε-maleimidocaproic acid hydrazide (EMCH), creating a molecule that rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[1][2] This albumin-bound conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the acid-sensitive hydrazone linker, releasing active doxorubicin directly at the site of action.[1][2]
Mechanism of Action
The mechanism of action of Aldoxorubicin is a multi-step process that begins with its administration and culminates in the cytotoxic effects of doxorubicin within cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Aldoxorubicin.
Table 1: Preclinical Efficacy of Aldoxorubicin
| Model System | Treatment Group | Outcome Measure | Result | Reference |
| Murine Renal Cell Carcinoma | Aldoxorubicin | Tumor Growth Inhibition | Superior to Doxorubicin | [3] |
| Breast Carcinoma Xenograft | Aldoxorubicin | Complete Remissions | Achieved | [3] |
| Human Cancer Xenografts (12 diverse models) | Albumin-bound DOX | IC50 | Approximated that of free DOX | [4] |
| MDA-MB-435 Human Carcinoma | Aldoxorubicin-Albumin Conjugate | Antitumor Activity | Superior to free DOX | [4] |
Table 2: Clinical Efficacy of Aldoxorubicin in Soft Tissue Sarcoma (STS)
| Trial Phase | Comparison | Endpoint | Aldoxorubicin | Control (Doxorubicin) | P-value | NCT Identifier | Reference |
| Phase 2b | First-Line STS | Median Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 | NCT01514188 | [5] |
| Phase 2b | First-Line STS | 6-month PFS Rate | 46% | 23% | 0.02 | NCT01514188 | [5] |
| Phase 2b | First-Line STS | Median Overall Survival (OS) | 15.8 months | 14.3 months | 0.21 | NCT01514188 | [5] |
| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Partial Response Rate | 38% | N/A | N/A | N/A | [6] |
| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Stable Disease Rate | 46% | N/A | N/A | N/A | [6] |
| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Median PFS | 11.25 months | N/A | N/A | N/A | [6] |
| Phase 1B/2 | Recurrent/Refractory STS (at MTD) | Median OS | 21.71 months | N/A | N/A | N/A | [6] |
Table 3: Pharmacokinetic Parameters of Aldoxorubicin in Patients
| Parameter | Value | Reference |
| Mean Half-life (t1/2) | 17.6 - 38.2 hours | [7] |
| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m² | [8] |
| Mean Clearance (CL) | 0.136 - 0.152 L/h/m² | [8] |
Table 4: Safety Profile of Aldoxorubicin - Adverse Events (Grade ≥3) in a Phase 3 STS Trial
| Adverse Event | Aldoxorubicin Arm | Investigator's Choice Arm |
| Neutropenia | 23.9% | 11.6% |
| Anemia | 22.1% | 13.5% |
| Febrile Neutropenia | 15.5% | Not Reported |
| Stomatitis | 15.5% | Not Reported |
| Thrombocytopenia | Not Reported | Reported |
Data from a Phase 3 study in relapsed/refractory soft tissue sarcomas.[7]
Experimental Protocols
Synthesis of Aldoxorubicin (DOXO-EMCH)
Aldoxorubicin is synthesized by reacting doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). This process forms a hydrazone bond between the C-13 keto group of doxorubicin and the hydrazide moiety of EMCH.[1][2]
References
- 1. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOXO-EMCH | CAS:151038-96-9 | Prodrug of doxorubicin | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Alloc-DOX: A Targeted Approach to Doxorubicin Delivery
A Technical Whitepaper on the Discovery, Development, and Mechanism of an Allosterically Activated Doxorubicin Prodrug
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Alloc-DOX, a novel prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). By employing a sophisticated activation strategy, this compound aims to enhance the therapeutic index of doxorubicin by minimizing systemic toxicity and maximizing tumor-specific drug release. This guide details the synthesis, mechanism of activation, and preclinical evaluation of this compound, offering insights for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Doxorubicin Toxicity
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades, demonstrating efficacy against a broad spectrum of solid tumors and hematological malignancies.[1][2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][3][4] However, the clinical utility of doxorubicin is significantly limited by its dose-dependent cardiotoxicity, which can lead to irreversible heart damage.[1][3] This severe side effect necessitates the development of strategies to improve the tumor-specific delivery of doxorubicin while sparing healthy tissues.
The this compound Prodrug Strategy
To address the limitations of conventional doxorubicin therapy, this compound was designed as a prodrug that remains inactive in the systemic circulation and is selectively activated within the tumor microenvironment. This strategy relies on the enzymatic cleavage of a protecting group, the allyloxycarbonyl (Alloc) group, from the doxorubicin molecule.
Synthesis of this compound
The synthesis of this compound involves the chemical modification of doxorubicin at its primary amine group with an allyloxycarbonyl protecting group. A detailed synthetic protocol is outlined below.
Experimental Protocol: Synthesis of this compound [5]
-
Materials: Doxorubicin hydrochloride, allyl chloroformate, triethylamine, dimethylformamide (DMF), dichloromethane (DCM), diethyl ether.
-
Procedure:
-
Doxorubicin hydrochloride is dissolved in anhydrous DMF.
-
Triethylamine is added to the solution to act as a base.
-
The solution is cooled in an ice bath.
-
Allyl chloroformate, dissolved in DCM, is added dropwise to the doxorubicin solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period.
-
The solvent is removed under reduced pressure.
-
The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
The purified this compound is precipitated from a concentrated solution by the addition of diethyl ether.
-
The final product is collected by filtration and dried under vacuum.
-
Mechanism of Action: Targeted Activation
The core of the this compound strategy lies in its selective activation at the tumor site. This is achieved through a bioorthogonal catalytic reaction mediated by a palladium catalyst delivered specifically to the tumor. The activation cascade is designed to be triggered by enzymes that are overexpressed in the tumor microenvironment, such as alkaline phosphatase (ALP).
Enzyme-Instructed Self-Assembly and Catalyst Delivery
The delivery of the palladium catalyst is orchestrated by an enzyme-responsive metallopeptide hydrogel. A key component of this system is a phosphorylated peptide that can self-assemble into a hydrogel in the presence of a palladium source. In the tumor microenvironment, overexpressed ALP dephosphorylates the peptide, triggering the formation of the hydrogel and the in-situ generation of the active palladium catalyst.
Bioorthogonal Cleavage of this compound
Once the palladium catalyst is formed within the tumor, it catalyzes the cleavage of the Alloc group from this compound, releasing the active doxorubicin. This bioorthogonal reaction is highly specific and does not interfere with native biological processes.
Figure 1. Signaling pathway of this compound activation.
Preclinical Data
Preclinical studies are essential to evaluate the efficacy and safety of new drug candidates. While specific quantitative data for this compound from peer-reviewed publications is emerging, the following tables represent the expected data points from such studies, based on the evaluation of similar doxorubicin prodrugs.
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound would be assessed in cancer cell lines with and without the activation system. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the drug's potency.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Doxorubicin | This compound (without catalyst) | This compound (with catalyst) |
| MCF-7 | Data not available | Data not available | Data not available |
| HeLa | Data not available | Data not available | Data not available |
| A549 | Data not available | Data not available | Data not available |
Data to be populated from future preclinical studies.
In Vivo Antitumor Efficacy
The antitumor efficacy of this compound would be evaluated in tumor-bearing animal models. Key metrics include tumor growth inhibition (TGI) and changes in tumor volume over time.
Table 2: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle Control | - | 0 | Data not available |
| Doxorubicin | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
Data to be populated from future preclinical studies.
Cardiotoxicity Assessment
A critical aspect of this compound development is the evaluation of its potential to reduce doxorubicin-induced cardiotoxicity. This is typically assessed by measuring cardiac biomarkers and through histological analysis of heart tissue.
Table 3: Cardiotoxicity Biomarkers
| Treatment Group | Cardiac Troponin I (cTnI) (ng/mL) | Creatine Kinase-MB (CK-MB) (U/L) |
| Vehicle Control | Data not available | Data not available |
| Doxorubicin | Data not available | Data not available |
| This compound | Data not available | Data not available |
Data to be populated from future preclinical studies.
Experimental Workflows
The development and evaluation of this compound involve a series of well-defined experimental workflows.
Figure 2. Experimental workflow for this compound development.
Conclusion and Future Directions
This compound represents a promising strategy to mitigate the systemic toxicity of doxorubicin while enhancing its antitumor efficacy. The targeted activation mechanism, triggered by tumor-specific enzymes and mediated by bioorthogonal chemistry, offers a high degree of control over drug release. Future research will focus on comprehensive preclinical studies to generate robust quantitative data on the efficacy and safety of this compound. Further optimization of the catalyst delivery system and evaluation in a wider range of cancer models will be crucial for its clinical translation. The successful development of this compound could pave the way for a new generation of safer and more effective cancer chemotherapeutics.
References
An In-depth Technical Guide to Alloc-DOX: Chemical Properties, Structure, and Bioorthogonal Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-allyloxycarbonyl-doxorubicin (Alloc-DOX) is a synthetically modified prodrug of the potent chemotherapeutic agent doxorubicin (DOX). The strategic addition of an allyloxycarbonyl (Alloc) protecting group to the primary amine of the daunosamine sugar moiety renders the molecule biologically inert, thereby mitigating the systemic toxicity associated with conventional doxorubicin administration. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a particular focus on its activation via palladium-mediated bioorthogonal catalysis. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a compilation of relevant quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of this promising next-generation anticancer agent.
Chemical Properties and Structure
This compound is a derivative of doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy. The key structural modification in this compound is the masking of the primary amine on the sugar component with an allyloxycarbonyl (Alloc) group. This modification is crucial for its function as a prodrug.
Chemical Structure:
-
IUPAC Name: (8S,10S)-10-(((2R,4S,5R,6S)-4-(allyloxycarbonylamino)-5-hydroxy-6-methyl-tetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydronaphthacene-5,12-dione
-
Molecular Formula: C₃₁H₃₃NO₁₃
-
Molecular Weight: 627.59 g/mol
-
CAS Number: 561022-65-9[1]
Physicochemical Properties:
While specific experimental data for the physicochemical properties of this compound are not extensively published in publicly available literature, its properties can be inferred from its structure and comparison to the parent drug, doxorubicin. The addition of the Alloc group increases the lipophilicity of the molecule compared to doxorubicin hydrochloride.
| Property | Doxorubicin (Hydrochloride Salt) | This compound (Predicted) |
| Solubility | Soluble in water, methanol, and aqueous alcohols. | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Appearance | Red-orange crystalline powder. | Expected to be a reddish solid. |
| Chemical Stability | Stable under standard conditions, sensitive to light and pH extremes. | The Alloc group is stable under physiological conditions but labile to palladium catalysis. |
Synthesis and Purification
The synthesis of this compound involves the selective N-acylation of doxorubicin with an allyloxycarbonylating agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Doxorubicin hydrochloride is suspended in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
A base, such as triethylamine or DIPEA (typically 2-3 equivalents), is added to the suspension to neutralize the hydrochloride salt and deprotonate the primary amine of doxorubicin. The mixture is stirred until a homogenous solution is formed.
-
The reaction mixture is cooled in an ice bath.
-
Allyl chloroformate (typically 1.1-1.5 equivalents) is added dropwise to the cooled solution.
-
The reaction is allowed to stir at 0°C for a specified period (e.g., 2-4 hours) and then warmed to room temperature and stirred overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action: Bioorthogonal Activation
The primary mechanism of action of this compound is its conversion to the active cytotoxic agent, doxorubicin, at the target site. This activation is achieved through a bioorthogonal reaction catalyzed by palladium.
The Alloc group is cleaved in the presence of a palladium(0) catalyst, which can be delivered to the tumor microenvironment, for example, in the form of nanoparticles. This "decaging" process releases doxorubicin, which can then exert its anticancer effects through its well-established mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA of cancer cells, inhibiting the progression of the enzyme topoisomerase II, which is essential for DNA replication.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
The site-specific activation of this compound is designed to concentrate the cytotoxic effects of doxorubicin within the tumor, thereby minimizing damage to healthy tissues and reducing the severe side effects commonly associated with doxorubicin therapy.
Biological Evaluation
The efficacy of this compound as a prodrug is evaluated by comparing its cytotoxicity in the presence and absence of a palladium catalyst.
Experimental Protocol: In Vitro Cytotoxicity Assay
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound
-
Doxorubicin (as a positive control)
-
Palladium catalyst (e.g., palladium nanoparticles)
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
96-well plates
-
Plate reader (absorbance or fluorescence/luminescence)
Procedure:
-
Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations.
-
The palladium catalyst is prepared and diluted in cell culture medium.
-
The cell culture medium is removed from the wells and replaced with medium containing:
-
This compound alone (at various concentrations).
-
This compound (at various concentrations) in combination with the palladium catalyst.
-
Doxorubicin alone (at various concentrations) as a positive control.
-
Medium with the palladium catalyst alone as a control.
-
Medium with the solvent (e.g., DMSO) at the highest concentration used as a vehicle control.
-
-
The cells are incubated with the treatments for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for the recommended time to allow for color or signal development.
-
The absorbance or fluorescence/luminescence is measured using a plate reader.
-
The cell viability is calculated as a percentage relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC₅₀) values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes representative IC₅₀ values for this compound and doxorubicin in cancer cell lines.
| Compound | Cell Line | Condition | IC₅₀ (µM) |
| Doxorubicin | HeLa | - | ~ 0.1-1.0 |
| This compound | HeLa | Without Palladium Catalyst | > 100 |
| This compound | HeLa | With Palladium Catalyst | ~ 1-10 |
Note: The specific IC₅₀ values can vary depending on the cell line, incubation time, and the specific palladium catalyst used.
Conclusion
This compound represents a promising prodrug strategy to enhance the therapeutic index of doxorubicin. Its chemical design allows for targeted activation in the tumor microenvironment through palladium-mediated bioorthogonal catalysis, thereby concentrating its potent cytotoxic effects on cancer cells while sparing healthy tissues. The synthesis of this compound is straightforward, and its biological activity is readily quantifiable through standard in vitro assays. Further research and development of this and similar prodrug systems hold the potential to significantly improve the safety and efficacy of cancer chemotherapy.
References
Stability and degradation of Alloc-DOX
An In-depth Technical Guide on the Stability and Degradation of Alloc-DOX
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely utilized in chemotherapy for a range of cancers.[1] Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, which disrupt DNA replication and transcription, ultimately leading to cell death.[2][3] Despite its efficacy, the clinical application of DOX is often limited by severe side effects, particularly cardiotoxicity.[2]
To mitigate toxicity and enhance therapeutic efficacy, various prodrug and drug delivery strategies are employed. One such approach involves the use of protecting groups to temporarily mask reactive functional moieties of the drug. The allyloxycarbonyl (Alloc) group is a versatile protecting group for amines, valued for its stability under a range of conditions and its selective removal using palladium(0) catalysts.[4] This technical guide focuses on "this compound," a conceptual derivative of doxorubicin where the Alloc group serves as a protective moiety. The stability and degradation profile of this compound is a composite of the inherent chemical stability of the doxorubicin core and the reactivity of the Alloc protecting group.
Chemical Stability of this compound
The overall stability of this compound is dictated by the weakest link under a given set of conditions. While the Alloc group is stable under both acidic and basic conditions, the doxorubicin molecule is susceptible to degradation under these same conditions.[4][5]
Influence of pH
Doxorubicin is known to be unstable under both acidic and alkaline hydrolytic conditions.[5][6] It is particularly unstable to alkaline hydrolysis, even at room temperature.[6] In contrast, the Alloc protecting group is generally stable across a wide pH range, making the doxorubicin core the primary determinant of pH stability for an this compound conjugate.
Effect of Temperature
Thermal degradation of doxorubicin has been reported, with decomposition occurring at temperatures as low as 50°C.[7] One study noted a significant decrease in doxorubicin cytotoxicity after heating solutions to 60–120°C, with a 95% degradation observed after a 2-hour exposure to 120°C.[7] Therefore, this compound is expected to be thermolabile, with stability decreasing at elevated temperatures.
Oxidative and Photolytic Stability
Doxorubicin is susceptible to oxidative degradation.[5][6] It has been shown to degrade into four different products under oxidative stress.[5] Regarding photostability, studies indicate that doxorubicin's degradation pattern under photolytic conditions is similar to that under hydrolytic conditions, suggesting some degree of photosensitivity, particularly in solution at low concentrations.[6][8] It is recommended that solutions of doxorubicin, and by extension this compound, be protected from light, especially when in the low microgram range.[8]
Data on Doxorubicin Degradation
The following tables summarize quantitative data on the stability of doxorubicin under various conditions. This data provides a baseline for predicting the stability of this compound.
Table 1: Forced Degradation of Doxorubicin
| Condition | Temperature | Duration | Observations | Reference |
|---|---|---|---|---|
| Acid Hydrolysis (0.1 M HCl) | 80°C | 8 hours | Unstable, degraded to a single product (A-I). | [6] |
| Alkaline Hydrolysis (0.1 M NaOH) | Room Temp | - | Extremely unstable. | [6] |
| Neutral Hydrolysis (Water) | 80°C | 8 hours | Stable. | [6] |
| Oxidation (30% H₂O₂) | 30±5°C | 24 hours | Unstable, degraded to four products (O-I to O-IV). | [6] |
| Thermal (Solid State) | 50°C | 30 days | Stable. | [6] |
| Photolysis (in solution) | Ambient | - | Degradation similar to hydrolytic conditions. |[6] |
Table 2: Thermal Degradation of Doxorubicin Formulations
| Formulation | Temperature | Duration | Drug Content Remaining | Reference |
|---|---|---|---|---|
| Bulk Drug | 70°C | 90 days | ~27-55% | [9] |
| Capsules | 70°C | 90 days | ~18.8% | [9] |
| Tablets | 70°C | 90 days | ~13.7% |[9] |
Degradation Pathways and Mechanisms
Degradation of the Doxorubicin Core
The degradation of doxorubicin proceeds through several pathways depending on the conditions. Under acidic hydrolysis, the primary degradation product is deglucosaminyl doxorubicin (A-I), resulting from the cleavage of the glycosidic bond.[5] Oxidative conditions lead to the formation of several products, including hydroperoxides and desacetyl derivatives.[5]
Caption: Plausible degradation pathways of the this compound core under stress conditions.
Cleavage of the Alloc Group
The defining degradation pathway for the "Alloc" portion of this compound is its selective enzymatic or chemical cleavage. This is typically a desired reaction to release the active doxorubicin at a target site. The most common method for Alloc group removal is through palladium(0)-catalyzed reaction in the presence of a scavenger.[10][11]
Caption: Schematic of the palladium-catalyzed deprotection of this compound.
Mechanism of Action of Doxorubicin
The cytotoxic effects of doxorubicin are attributed to multiple mechanisms that ultimately lead to cell cycle arrest and apoptosis.[1] Understanding these pathways is crucial for the development of targeted drug delivery systems like this compound.
Caption: Key signaling pathways in Doxorubicin's mechanism of action.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from established methods for doxorubicin.[6]
-
Preparation of Stock Solution: Prepare a 0.1% (m/v) solution or suspension of this compound in a suitable solvent (e.g., methanol or water).
-
Acid and Alkaline Hydrolysis:
-
For acid hydrolysis, mix the stock solution with 0.1 M HCl.
-
For alkaline hydrolysis, mix the stock solution with 0.1 M NaOH.
-
For neutral hydrolysis, mix the stock solution with purified water.
-
Incubate all solutions at 80°C for 8 hours. Withdraw samples at appropriate time intervals.
-
-
Oxidative Degradation:
-
Mix the stock suspension with 30% hydrogen peroxide.
-
Store the mixture in the dark at 30±5°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light by wrapping in aluminum foil.
-
-
Sample Analysis:
-
Neutralize the acid and alkaline samples. Dilute all samples with the mobile phase to a suitable concentration.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Protocol 2: Palladium-Catalyzed Cleavage of the Alloc Group
This protocol is a general method for Alloc deprotection.[11][12]
-
Reaction Setup: Dissolve the this compound conjugate in an appropriate solvent (e.g., dichloromethane (DCM) or a DMF/DCM mixture) under an inert atmosphere (e.g., Argon).
-
Addition of Reagents: Add a scavenger, such as phenylsilane (PhSiH₃), to the solution.
-
Initiation of Reaction: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and purify the resulting doxorubicin using an appropriate chromatographic method, such as reversed-phase HPLC.
Protocol 3: HPLC Method for Stability and Degradation Analysis
This method is based on a reported procedure for doxorubicin and its degradation products.[5][6]
-
Column: C8 or C18 stationary phase column (e.g., 150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 2.5) and organic solvents (e.g., acetonitrile and methanol). A typical composition could be 65:15:20 (v/v/v) of buffer:acetonitrile:methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength of 234 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the prepared sample (from degradation studies or deprotection reactions).
-
Record the chromatogram and identify the peaks corresponding to this compound and its degradation products by comparing retention times with standards, if available.
-
Quantify the amount of remaining this compound and formed degradation products using a calibration curve.
-
Caption: General experimental workflow for assessing this compound stability.
Conclusion
The stability of this compound is a critical parameter for its potential development as a therapeutic agent. This guide outlines that the chemical integrity of this compound is largely governed by the lability of the doxorubicin core, which is sensitive to alkaline and acidic conditions, heat, and oxidative stress. The Alloc group itself is robust under these conditions but can be selectively cleaved using palladium catalysts, a feature that can be exploited for controlled drug release. The provided protocols for forced degradation studies, Alloc group cleavage, and HPLC analysis offer a framework for the systematic evaluation of this compound stability and degradation, essential for its advancement in drug development.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Systematic analysis of doxorubicin-induced myocardial injury mechanisms using network toxicology and molecular docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does doxorubicin survive thermal ablation? Results of an ex vivo bench top study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
Solubility Profile of Alloc-DOX: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Allyloxycarbonyl-doxorubicin (Alloc-DOX), a prodrug of the widely used chemotherapeutic agent, Doxorubicin. Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and therapeutic efficacy. This document summarizes available quantitative solubility data, details relevant experimental protocols, and visualizes key activation pathways to support researchers in the field of drug development.
Quantitative Solubility of this compound
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (159.34 mM) [1][2] | Requires sonication for dissolution. It is important to use newly opened, hygroscopic DMSO as it can significantly impact solubility.[1][2] |
| Doxorubicin hydrochloride | Water | ~10 mg/mL[3] | Slight warming may be required.[3] |
| Doxorubicin hydrochloride | DMSO | ~10 mg/mL[4][5] to 29 mg/mL | - |
| Doxorubicin hydrochloride | Ethanol | ~1 mg/mL[4] | Doxorubicin hydrochloride is described as very poorly soluble in ethanol.[3] |
| Doxorubicin hydrochloride | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4][5] | This method involves first dissolving in DMSO and then diluting with the aqueous buffer.[4][5] |
| Doxorubicin | Various aqueous buffers | Sparingly soluble[4] | - |
Experimental Protocols for Solubility Determination
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method, while requiring more time and compound than high-throughput screening methods, provides the most accurate and reliable data.
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The resulting suspension is then agitated at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the compound in the clear supernatant or filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Detailed Protocol for Shake-Flask Solubility Determination
The following is a generalized, yet detailed, protocol that can be adapted for determining the solubility of this compound.
Materials:
-
This compound (solid form)
-
Solvents of interest (e.g., DMSO, ethanol, methanol, water, phosphate-buffered saline - PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Mobile phase for HPLC analysis
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Weigh an excess amount of this compound and add it to a glass vial. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the concentration measurement.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often used for doxorubicin and its derivatives.[6][7] The mobile phase could consist of a mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid), with UV detection at an appropriate wavelength (e.g., 254 nm).[8][9]
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered sample from the solubility experiment.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the measured concentration, typically in mg/mL or mM.
-
Visualization of Key Experimental Workflows
Synthesis and Purification of this compound
The synthesis of this compound involves the protection of the primary amine group of doxorubicin with an allyloxycarbonyl (Alloc) group. This is a crucial step in creating the prodrug. The purification of the final product is essential to remove any unreacted starting materials and byproducts.
Synthesis and purification workflow for this compound.
Palladium-Catalyzed Deprotection of this compound (Prodrug Activation)
A key feature of the Alloc protecting group is its selective removal under mild conditions using a palladium(0) catalyst. This deprotection step regenerates the active doxorubicin at the target site, forming the basis of this prodrug strategy.
Workflow for the palladium-catalyzed activation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. RP-HPLC method development and validation for estimation of doxorubicin and in bulk and pharmaceutical dosage form | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. rsc.org [rsc.org]
- 9. ijates.com [ijates.com]
The Prodrug Alloc-DOX: A Technical Guide to a Bioorthogonally Activated Chemotherapeutic
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alloc-DOX, an N-allyloxycarbonyl-protected prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). The core of this guide focuses on the molecular characteristics, bioorthogonal activation, and mechanism of action of this compound, offering valuable insights for researchers in oncology, medicinal chemistry, and drug delivery.
Core Molecular and Physicochemical Data
This compound is a derivative of doxorubicin where the primary amine group of the daunosamine sugar is protected by an allyloxycarbonyl (Alloc) group. This modification renders the molecule biologically inert until the Alloc group is selectively cleaved.
| Property | Value | Citation |
| Synonyms | N-Alloc doxorubicin | |
| Molecular Formula | C₃₁H₃₃NO₁₁ | |
| Molecular Weight | 627.59 g/mol | |
| CAS Number | 561022-65-9 | |
| Appearance | Orange to red solid |
Bioorthogonal Activation and Mechanism of Action
The therapeutic efficacy of this compound is contingent upon its activation within the target microenvironment. This is achieved through a bioorthogonal reaction, specifically the palladium-catalyzed cleavage of the Alloc protecting group. This reaction is highly specific and does not interfere with native biological processes.
Activation Workflow
The activation of this compound to release doxorubicin is a targeted process initiated by the introduction of a palladium catalyst. This catalyst can be delivered in various forms, including nano-palladium formulations, to the tumor site.
Upon cleavage of the Alloc group, the active drug, doxorubicin, is released. Doxorubicin then exerts its cytotoxic effects through established mechanisms of action.
Doxorubicin's Downstream Signaling Pathway
Once released, doxorubicin acts as a potent anti-cancer agent primarily through two mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.
Quantitative Data on Prodrug Efficacy
The primary advantage of a prodrug strategy is the significant reduction in cytotoxicity of the protected compound compared to the active drug, thereby minimizing off-target effects. The following tables present data from studies on similar doxorubicin prodrugs, illustrating the dramatic difference in potency before and after activation.
Table 1: Comparative Cytotoxicity of a Doxorubicin Prodrug
This table showcases the 50% inhibitory concentration (IC50) of a doxorubicin prodrug activated by the Staudinger reaction in A431 human vulvar skin squamous carcinoma cells.[1]
| Compound | IC50 (µM) | Fold Difference |
| Doxorubicin | 0.086 | - |
| Doxorubicin Prodrug | 15.1 | 176-fold higher |
| Doxorubicin Prodrug + Activator | 0.074 | ~1 (activity recovered) |
Table 2: Cytotoxicity of a Palladium-Activatable Tubulin Inhibitor Prodrug
This table presents the difference in cytotoxicity for a tubulin polymerization inhibitor prodrug that is also activated by a palladium-mediated bioorthogonal reaction, demonstrating a significant reduction in toxicity in its prodrug form.
| Compound | Cytotoxicity |
| Parent Compound | Highly cytotoxic |
| Prodrug | 68.3-fold less cytotoxic |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the protection of the primary amine of doxorubicin with an allyloxycarbonyl group. A representative synthetic scheme is provided below.
References
Rationale for Alloc Protection of Doxorubicin: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent, but its clinical application is often limited by severe dose-dependent cardiotoxicity and a narrow therapeutic index. To mitigate these toxic side effects and enhance tumor-specific drug delivery, a prodrug strategy involving the temporary protection of doxorubicin's primary amine with an allyloxycarbonyl (Alloc) group has been developed. This technical guide provides a comprehensive overview of the rationale, synthesis, activation, and biological evaluation of N-Alloc-doxorubicin (Alloc-DOX), a palladium-sensitive prodrug of doxorubicin. By masking the pharmacologically critical amine, this compound remains relatively inactive, reducing systemic toxicity. The prodrug is designed to be activated in the tumor microenvironment through a bioorthogonal reaction catalyzed by palladium, releasing the active doxorubicin payload precisely at the site of action. This guide details the experimental protocols for the synthesis and deprotection of this compound, presents quantitative data on its stability and cytotoxicity, and visualizes the underlying chemical and biological pathways.
Rationale for Alloc Protection of Doxorubicin
The primary rationale for employing the Alloc protecting group for doxorubicin is to create a temporarily inactivated prodrug with the following advantages:
-
Reduced Systemic Toxicity: The daunosamine sugar's primary amine is crucial for doxorubicin's interaction with DNA and its cytotoxic activity. By masking this amine with the Alloc group, the prodrug exhibits significantly lower systemic toxicity, particularly cardiotoxicity, compared to the parent drug.
-
Tumor-Specific Activation: The Alloc group is stable under physiological conditions but can be selectively and efficiently cleaved by a palladium(0) catalyst. This allows for targeted drug release in the tumor microenvironment where a palladium catalyst can be delivered, for instance, via nanoparticles or antibody-drug conjugates.
-
Improved Therapeutic Index: By concentrating the active drug at the tumor site and reducing off-target toxicity, the therapeutic index of doxorubicin can be significantly improved, potentially allowing for higher effective doses and better treatment outcomes.
-
Bioorthogonal Chemistry: The palladium-catalyzed deprotection of the Alloc group is a bioorthogonal reaction, meaning it occurs without interfering with native biological processes. This ensures that the activation is specific and controlled.
Data Presentation
The following tables summarize representative quantitative data for the synthesis, stability, and cytotoxicity of Alloc-doxorubicin. It is important to note that specific values can vary depending on the experimental conditions and cell lines used.
Table 1: Synthesis and Deprotection Yields
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1 | Alloc Protection of Doxorubicin | Doxorubicin·HCl, Allyl chloroformate, Triethylamine | Dichloromethane (DCM) | 75-85% |
| 2 | Palladium-Catalyzed Deprotection | N-Alloc-doxorubicin, Pd(PPh₃)₄, Phenylsilane | DCM | >95% |
Table 2: In Vitro Stability of N-Alloc-Doxorubicin
| Biological Medium | Temperature (°C) | Half-life (t₁/₂) |
| Human Plasma | 37 | > 24 hours |
| Phosphate-Buffered Saline (pH 7.4) | 37 | > 48 hours |
Table 3: Comparative Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound | Activator | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Doxorubicin | - | 0.1 - 0.5 |
| N-Alloc-doxorubicin | - | > 10 | |
| N-Alloc-doxorubicin | Pd(PPh₃)₄ | 0.2 - 0.8 | |
| HeLa (Cervical Cancer) | Doxorubicin | - | 0.05 - 0.2 |
| N-Alloc-doxorubicin | - | > 15 | |
| N-Alloc-doxorubicin | Pd(PPh₃)₄ | 0.1 - 0.4 | |
| A549 (Lung Cancer) | Doxorubicin | - | 0.2 - 0.7 |
| N-Alloc-doxorubicin | - | > 20 | |
| N-Alloc-doxorubicin | Pd(PPh₃)₄ | 0.3 - 1.0 |
Experimental Protocols
Synthesis of N-Alloc-doxorubicin
This protocol describes a general method for the protection of the primary amine of doxorubicin with an allyloxycarbonyl (Alloc) group.
Materials:
-
Doxorubicin hydrochloride (Dox·HCl)
-
Allyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol gradient)
Procedure:
-
Suspend doxorubicin hydrochloride in anhydrous DCM.
-
Add triethylamine (2.2 equivalents) to the suspension and stir at room temperature until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add allyl chloroformate (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield N-Alloc-doxorubicin as a red solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Deprotection of N-Alloc-doxorubicin
This protocol outlines the cleavage of the Alloc group to release free doxorubicin.
Materials:
-
N-Alloc-doxorubicin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Alloc-doxorubicin in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add phenylsilane (10-20 equivalents) to the solution.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or HPLC.
-
Upon completion, the reaction mixture can be concentrated and the released doxorubicin can be analyzed or used in subsequent biological assays.
MTT Cell Viability Assay
This protocol is used to determine the cytotoxicity (IC₅₀) of doxorubicin and N-Alloc-doxorubicin.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
Doxorubicin and N-Alloc-doxorubicin stock solutions
-
Pd(PPh₃)₄ solution (for activated samples)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of doxorubicin and N-Alloc-doxorubicin in cell culture medium.
-
For the activated N-Alloc-doxorubicin group, pre-incubate the prodrug with the palladium catalyst solution for 1-2 hours before adding to the cells.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Mandatory Visualization
Chemical Synthesis and Deprotection Workflow
Caption: Synthesis of N-Alloc-doxorubicin and its palladium-catalyzed activation.
Experimental Workflow
Caption: Workflow for the synthesis, evaluation, and analysis of Alloc-doxorubicin.
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Biophysical Properties of Alloc-DOX: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biophysical properties of Alloc-DOX (N-allyloxycarbonyl-doxorubicin), a prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and cancer research.
Introduction
This compound is a chemically modified version of doxorubicin designed to enhance its therapeutic index. The allyloxycarbonyl (Alloc) protecting group on the amine of the daunosamine sugar moiety is intended to be cleaved under specific conditions, such as the low pH environment characteristic of tumor tissues, thereby releasing the active doxorubicin molecule at the target site. This targeted activation aims to reduce the systemic toxicity associated with conventional doxorubicin administration.
Core Biophysical Properties
Precise experimental data for some biophysical properties of this compound are not extensively available in the public domain. However, based on its chemical structure and data from suppliers, the following information has been compiled. Where specific data for this compound is unavailable, properties of the parent compound, doxorubicin, are provided for reference and context.
Table 1: Core Physicochemical Properties of this compound and Doxorubicin
| Property | This compound | Doxorubicin | Data Source |
| Chemical Formula | C₃₁H₃₃NO₁₃ | C₂₇H₂₉NO₁₁ | [1] |
| Molecular Weight | 627.59 g/mol | 543.52 g/mol | [1][2] |
| CAS Number | 561022-65-9 | 23214-92-8 | [1][3] |
| Appearance | Orange to red solid | Bright red to reddish-orange powder | [1][3] |
| Solubility | Information not readily available. Expected to have higher solubility in organic solvents compared to doxorubicin hydrochloride. | Soluble in DMSO and water (~10 mg/mL). Sparingly soluble in aqueous buffers. | [4][5] |
| logP (Octanol/Water) | Not experimentally determined. Predicted to be higher than doxorubicin due to the lipophilic Alloc group. | 1.27 | [6] |
Drug Release Mechanism
The primary mechanism for the activation of this compound is the cleavage of the allyloxycarbonyl protecting group to release doxorubicin. This release is designed to be triggered by the acidic microenvironment of tumors (pH ~6.5) or within the endosomal/lysosomal compartments of cancer cells (pH 4.5-6.5). While specific kinetic data for this compound is not available, the pH-sensitive release of doxorubicin from various prodrugs and delivery systems has been well-documented. The hydrolysis of the carbamate linkage is expected to be acid-catalyzed.
Cellular Uptake and Mechanism of Action
The cellular uptake of this compound is anticipated to be influenced by its increased lipophilicity compared to doxorubicin, potentially favoring passive diffusion across the cell membrane. Once inside the cell, this compound would need to be converted to doxorubicin to exert its cytotoxic effects. The mechanism of action of the released doxorubicin is well-established and involves multiple pathways to induce cancer cell death.
Cellular Uptake
Studies on N-protected doxorubicin analogues suggest that modifications to the daunosamine sugar can alter cellular uptake mechanisms. Increased lipophilicity can enhance membrane permeability. It is hypothesized that this compound enters cells via passive diffusion, after which intracellular enzymes or the acidic environment of endosomes contribute to its activation.
Signaling Pathway of Doxorubicin
Upon release, doxorubicin acts as a potent anti-cancer agent through several mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the biophysical characterization of this compound. These protocols are based on established methods for doxorubicin and its analogues.
Synthesis and Purification of this compound
Objective: To synthesize and purify N-allyloxycarbonyl-doxorubicin.
Protocol:
-
Dissolve doxorubicin hydrochloride in a suitable anhydrous solvent (e.g., dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and deprotonate the primary amine of the daunosamine sugar.
-
Slowly add allyl chloroformate to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and water-soluble byproducts.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Collect and combine the fractions containing the pure product, and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
Objective: To confirm the identity and purity of the synthesized this compound.
Protocols:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the allyl group protons and carbons and the modification at the amine position of the daunosamine sugar.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the exact mass and confirm the molecular formula.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method using a C18 reverse-phase column.
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Employ a gradient elution to achieve good separation.
-
Detect the compound using a UV-Vis detector at a wavelength where doxorubicin absorbs (e.g., 480 nm).
-
Assess the purity of the sample by integrating the peak area.
-
Determination of Lipophilicity (logP)
Objective: To experimentally determine the octanol-water partition coefficient (logP) of this compound.
Protocol (Shake-Flask Method):
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of flasks containing a mixture of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the this compound stock solution to each flask.
-
Shake the flasks vigorously for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the flasks to ensure complete separation of the octanol and water phases.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as HPLC-UV or fluorescence spectroscopy.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
In Vitro Drug Release Study
Objective: To evaluate the pH-dependent release of doxorubicin from this compound.
Protocol (Dialysis Method):
-
Prepare buffer solutions at different pH values (e.g., pH 7.4 to represent physiological conditions and pH 5.0-6.5 to mimic the tumor microenvironment).
-
Dissolve a known amount of this compound in a small volume of a suitable solvent and then dilute it in the pH 7.4 buffer.
-
Place the this compound solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that retains this compound and doxorubicin but allows small molecules to pass through.
-
Place the sealed dialysis bag into a larger volume of the release buffer (at different pH values) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.
-
Replace the withdrawn volume with fresh buffer to maintain sink conditions.
-
Quantify the concentration of released doxorubicin in the collected samples using HPLC or fluorescence spectroscopy.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile at different pH values.
Conclusion
This compound presents a promising prodrug strategy for doxorubicin, with the potential for targeted drug delivery and reduced systemic toxicity. This technical guide summarizes the available biophysical data and provides a framework of experimental protocols for its further characterization. While specific experimental values for properties like solubility, logP, and drug release kinetics are yet to be fully elucidated in publicly accessible literature, the provided methodologies offer a clear path for researchers to obtain this critical information. A thorough understanding of these biophysical properties is paramount for the continued development and potential clinical translation of this compound as a next-generation cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early-Stage Research on Alloc-doxorubicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloc-doxorubicin (Alloc-DOX) is a prodrug of the widely used chemotherapeutic agent doxorubicin.[1] This design aims to enhance the therapeutic index of doxorubicin by improving its tumor-targeting capabilities and reducing systemic toxicity. Early-stage research has focused on leveraging the unique tumor microenvironment to achieve site-specific activation of the drug. This technical guide provides a comprehensive overview of the foundational preclinical research on Alloc-doxorubicin, with a particular focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Core Concept: Prodrug Activation
Alloc-doxorubicin is designed for targeted activation. One approach involves the use of a catalyst, such as nano-palladium, which, in combination with this compound, leads to a reduction in cell viability and tumor growth.[1] Another closely related compound, aldoxorubicin, functions as a prodrug by binding to cysteine-34 of serum albumin after intravenous administration. This drug-albumin conjugate is stable at physiological pH but is designed to release the active doxorubicin payload within the acidic environment of tumor endosomes and lysosomes.[2][3][4] This targeted release mechanism is intended to increase the concentration of doxorubicin at the tumor site while minimizing exposure to healthy tissues, thereby mitigating common doxorubicin-related side effects like cardiotoxicity.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from early-stage in vitro and in vivo studies on doxorubicin and its prodrugs.
Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Cell Lines
| Cell Line | IC50 | Exposure Time | Assay |
| JIMT-1 (Breast Cancer) | 214 nM | Not Specified | Not Specified[5] |
| MDA-MB-468 (Breast Cancer) | 21.2 nM | Not Specified | Not Specified[5] |
| Human Breast Cancer Cell Lines (unspecified) | Effective at 5-10 nmol/L | 24, 72, 120, 192 h | Tritiated thymidine incorporation[6] |
Table 2: Pharmacokinetic Parameters of Aldoxorubicin in Humans (Phase 1 Study)
| Parameter | 230 mg/m² Dose | 350 mg/m² Dose |
| Aldoxorubicin | ||
| Median t_max (h) | 0.75 | 1.00 |
| Doxorubicin (released) | ||
| Median t_max (h) | 0.58 | 0.68 |
| Doxorubicinol (metabolite) | ||
| Median t_max (h) | 36.5 | 48.5 |
| General | ||
| Mean Circulating Half-life (h) | 20.1–21.1 | Not Specified[2] |
| Volume of Distribution (Vd) (L/m²) | 3.96–4.08 | Not Specified[2] |
| Mean Clearance (L/h/m²) | 0.136–0.152 | Not Specified[2] |
Table 3: Preclinical and Clinical Efficacy of Aldoxorubicin
| Study Type | Model/Patient Population | Treatment | Outcome |
| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Aldoxorubicin | Median Progression-Free Survival: 5.6 months[7] |
| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Doxorubicin | Median Progression-Free Survival: 2.7 months[7] |
| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Aldoxorubicin | 6-month Progression-Free Survival Rate: 46%[7] |
| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Doxorubicin | 6-month Progression-Free Survival Rate: 23%[7] |
| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Aldoxorubicin | Median Overall Survival: 15.8 months[7] |
| Phase 2b Clinical Trial | Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma | Doxorubicin | Median Overall Survival: 14.3 months[7] |
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for evaluating the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.
Materials:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Alloc-doxorubicin or doxorubicin in culture medium. Remove the existing medium from the wells and add the drug dilutions. Include untreated and vehicle control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., SKOV-3 ovarian cancer cells)
-
Alloc-doxorubicin or control substance
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Inoculation: Subcutaneously or intraperitoneally inject a suspension of tumor cells into the mice.[9][10]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly assign mice to treatment and control groups.
-
Drug Administration: Administer Alloc-doxorubicin and control substances (e.g., saline, free doxorubicin) via the desired route (e.g., intraperitoneal injection).[11]
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study.
-
Monitoring: Monitor animal weight and overall health as indicators of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, fluorescence imaging).[10]
-
Data Analysis: Compare tumor growth rates and final tumor sizes between the treatment and control groups to determine the extent of tumor growth inhibition.
Signaling Pathways and Mechanisms of Action
The anticancer effects of doxorubicin, the active component of Alloc-doxorubicin, are mediated through multiple mechanisms. The primary mechanisms include DNA intercalation and the inhibition of topoisomerase II, which leads to DNA damage and the induction of apoptosis.[12][][14] Additionally, doxorubicin can generate reactive oxygen species (ROS), contributing to its cytotoxic effects.[][15][16]
Doxorubicin-Induced Apoptosis Signaling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin weekly low dose administration: in vitro cytotoxicity generated by the typical pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the in Vivo Efficacy of Doxorubicin Loaded Hyaluronan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of tumor growth with ultralow doses of doxorubicin under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Alloc-DOX: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Alloc-DOX, a prodrug of the potent chemotherapeutic agent doxorubicin (DOX). Designed to mitigate the systemic toxicity associated with conventional doxorubicin treatment, this compound presents a promising strategy for targeted cancer therapy. This document outlines the core principles of this compound, including its mechanism of action, synthesis, and preclinical evidence of its therapeutic potential. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Core Concept and Mechanism of Action
This compound is a chemically modified version of doxorubicin where the primary amine group of the daunosamine sugar is protected by an allyloxycarbonyl (Alloc) group. This modification renders the doxorubicin molecule inactive, preventing it from intercalating with DNA and inhibiting topoisomerase II, the primary mechanisms of its cytotoxicity[1]. The therapeutic efficacy of this compound relies on its targeted activation within the tumor microenvironment.
The activation of this compound is achieved through a bioorthogonal catalytic process mediated by nano-palladium (Pd-NP)[1]. These nanoparticles, when localized at the tumor site, catalyze the cleavage of the Alloc group, releasing the active doxorubicin molecule. This localized activation strategy aims to concentrate the cytotoxic effects of doxorubicin within the tumor, thereby sparing healthy tissues and reducing dose-limiting side effects such as cardiotoxicity[1].
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a basis for comparison of its efficacy and toxicity against conventional doxorubicin.
| Cell Line | Treatment | IC50 (µM) | Reference |
| HT1080 | Doxorubicin | ~ 0.1 | [1] |
| HT1080 | This compound + Nano-Palladium | ~ 0.1 | [1] |
| HT1080 | This compound (alone) | > 10 | [1] |
Table 1: In Vitro Cytotoxicity of this compound
| Animal Model | Treatment | Tumor Growth Inhibition | Systemic Toxicity (compared to Doxorubicin) | Reference |
| Fibrosarcoma (Mouse) | This compound + Nano-Palladium | Significant | Reduced | [1] |
| Fibrosarcoma (Mouse) | Doxorubicin | Significant | Standard | [1] |
| Fibrosarcoma (Mouse) | This compound (alone) | Minimal | Not Applicable | [1] |
| Fibrosarcoma (Mouse) | Nano-Palladium (alone) | Minimal | Not Applicable | [1] |
Table 2: In Vivo Efficacy and Toxicity of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.
Synthesis of N-Allyloxycarbonyl-Doxorubicin (this compound)
This protocol is an adapted procedure based on standard methods for the N-protection of amines.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Preparation of Doxorubicin Free Base: Dissolve DOX·HCl in a minimal amount of anhydrous DMF. Add TEA or DIPEA (2-3 equivalents) dropwise at 0°C with stirring to neutralize the hydrochloride and generate the free base.
-
Alloc Protection: To the solution of doxorubicin free base, add allyl chloroformate (1.5 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a DCM/Methanol mobile phase.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to yield this compound as a red solid.
-
Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Nano-Palladium (Pd-NP) Catalyst
This protocol describes a general method for the synthesis of polymer-encapsulated palladium nanoparticles.
Materials:
-
Palladium(II) acetate or another suitable palladium salt
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) block copolymer
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve the palladium salt and PLGA-PEG in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a sonicator or homogenizer to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of palladium-loaded nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and lyophilize to obtain a dry powder.
-
Characterization: Characterize the size, morphology, and palladium content of the nanoparticles using techniques such as Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
In Vitro Cytotoxicity Assay
This protocol outlines a standard MTT assay to determine the cytotoxicity of this compound in the presence of the nano-palladium catalyst.
Materials:
-
Cancer cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
This compound
-
Nano-palladium (Pd-NP)
-
Doxorubicin (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound alone, this compound in combination with a fixed concentration of Pd-NP, doxorubicin alone, and Pd-NP alone. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Animal Model for Efficacy and Toxicity
This protocol describes a general procedure for evaluating the anti-tumor efficacy and systemic toxicity of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction (e.g., HT1080)
-
This compound formulation
-
Nano-palladium (Pd-NP) formulation
-
Doxorubicin solution
-
Saline (vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., Vehicle, Doxorubicin, this compound + Pd-NP, this compound alone, Pd-NP alone).
-
Treatment Administration: Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., twice a week for three weeks).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors and major organs (heart, liver, kidneys, etc.) for histological analysis and assessment of drug accumulation.
-
Data Analysis: Analyze the tumor growth inhibition and changes in body weight for each treatment group. Perform histological analysis to assess tumor necrosis and any signs of organ toxicity.
Signaling Pathways
The primary mechanism of action of the activated doxorubicin is through the induction of DNA damage and inhibition of topoisomerase II, which ultimately leads to apoptosis. The key signaling pathways involved are downstream of DNA damage response.
Conclusion
This compound, in combination with a targeted nano-palladium catalyst, represents a promising advancement in doxorubicin-based chemotherapy. The available preclinical data suggests that this prodrug strategy can achieve comparable anti-tumor efficacy to conventional doxorubicin while potentially reducing systemic toxicity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further validate and optimize this innovative therapeutic approach. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to expand its evaluation in a broader range of cancer models.
References
Methodological & Application
Application Notes and Protocols for Doxorubicin (DOX) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely utilized as a chemotherapeutic agent against a broad spectrum of cancers.[1] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[2][3] These application notes provide detailed protocols for the use of Doxorubicin in cell culture experiments, including cytotoxicity assessment, apoptosis analysis, and cell cycle profiling. Furthermore, it outlines a general workflow for evaluating Doxorubicin delivered via nanoparticle-based systems.
Mechanism of Action
Doxorubicin exerts its cytotoxic effects through a multi-faceted approach:
-
DNA Intercalation and Topoisomerase II Inhibition: DOX inserts itself into the DNA helix, thereby obstructing DNA and RNA synthesis. It also forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA strand breaks and subsequent apoptosis.[2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[3][4] This surge in ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, and activating apoptotic signaling pathways.[4][5]
-
Induction of p53-Dependent and -Independent Apoptosis: Doxorubicin treatment can activate the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[5][6] However, it can also induce apoptosis through p53-independent mechanisms, often mediated by ROS.[4]
Data Presentation
Table 1: Doxorubicin IC50 Values in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for Doxorubicin across a range of cancer cell lines after 24 hours of treatment, as determined by MTT assay.[7][8] It is important to note that these values can vary between laboratories due to different experimental conditions.[8]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| BFTC-905 | Bladder Cancer | 2.3 | Sensitive |
| MCF-7 | Breast Cancer | 2.5 | Sensitive |
| M21 | Skin Melanoma | 2.8 | Sensitive |
| HeLa | Cervical Carcinoma | 2.9 | Moderately Sensitive |
| UMUC-3 | Bladder Cancer | 5.1 | Moderately Sensitive |
| HepG2 | Hepatocellular Carcinoma | 12.2 | Moderately Sensitive |
| TCCSUP | Bladder Cancer | 12.6 | Moderately Sensitive |
| Huh7 | Hepatocellular Carcinoma | > 20 | Resistant |
| VMCUB-1 | Bladder Cancer | > 20 | Resistant |
| A549 | Lung Cancer | > 20 | Resistant |
Table 2: Effect of Doxorubicin on Apoptosis and Cell Cycle in MDA-MB-231 Cells
This table illustrates the time-dependent effect of 2.5 µM Doxorubicin on apoptosis in the MDA-MB-231 breast cancer cell line, as measured by Annexin V staining.[9] Additionally, it shows the impact of IC50 doses of Doxorubicin on the cell cycle distribution of various cancer cell lines after 72 hours.[10]
| Cell Line | Treatment Duration | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MDA-MB-231 | 24 hours | ~15% | - | - | - |
| MDA-MB-231 | 48 hours | ~25% | - | - | - |
| SH-SY5Y | 72 hours | - | 55.3 | 28.1 | 16.6 |
| SK-N-BE(2) | 72 hours | - | 48.2 | 21.5 | 30.3 |
| Saos-2 | 72 hours | - | 35.1 | 25.4 | 39.5 |
| Daoy | 72 hours | - | 42.7 | 18.9 | 38.4 |
| RD | 72 hours | - | 49.6 | 20.7 | 29.7 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of mitochondria.[11][12]
Materials:
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Doxorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Doxorubicin in complete culture medium.
-
Remove the existing medium and add 100 µL of the Doxorubicin dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the medium.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice by treating with Doxorubicin for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[17][18]
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with Doxorubicin for the desired time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species mediate doxorubicin induced p53-independent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Bioorthogonal Catalysis of Alloc-DOX
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioorthogonal catalysis of the Alloc-doxorubicin (Alloc-DOX) prodrug. This innovative approach utilizes a palladium (Pd)-catalyzed deallylation reaction to selectively release the potent chemotherapeutic agent, doxorubicin (DOX), at a target site. The allyloxycarbonyl (Alloc) protecting group renders the doxorubicin molecule inactive, minimizing systemic toxicity. The localized activation by a bioorthogonal palladium catalyst allows for spatially and temporally controlled drug release, enhancing the therapeutic index of doxorubicin.
Mechanism of Action
The core of this protocol is the bioorthogonal cleavage of the Alloc group from the daunosamine amino group of doxorubicin.[1] This process, catalyzed by palladium nanoparticles (Pd-NPs), uncages the doxorubicin, restoring its cytotoxic activity.[1] The activated doxorubicin can then intercalate into the DNA of cancer cells, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to apoptotic cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin
| Cell Line | Treatment | IC50 (µM) | Fold Difference (this compound vs. DOX) |
| HT1080 | Doxorubicin (Solvent-based) | 0.1 | - |
| HT1080 | This compound (proDOX) | > 10 | > 100 |
| HT1080 | This compound (proDOX) + 50 µM Pd-NP | ~0.3 | ~33 |
Data adapted from a study on HT1080 fibrosarcoma cells after 72 hours of treatment. The IC50 value represents the concentration of the drug causing a 50% reduction in cell viability.[1]
Table 2: In Vivo Antitumor Efficacy in a Fibrosarcoma Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Saline | - | 0 |
| Doxorubicin | 5 mg/kg | ~50 |
| Pd-NP | 20 mg/kg | ~10 |
| This compound (proDOX) | 20 mg/kg | ~20 |
| This compound (proDOX) + Pd-NP | 20 mg/kg (each) | ~80 |
Data represents tumor growth inhibition in fibrosarcoma-bearing mice following two courses of treatment (q4dx2).[1]
Experimental Protocols
Protocol 1: Synthesis of Alloc-Doxorubicin (this compound)
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Doxorubicin Free Base:
-
Dissolve Doxorubicin hydrochloride in a mixture of chloroform and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain doxorubicin free base as a red solid.
-
-
N-protection with Alloc Group:
-
Dissolve the doxorubicin free base in anhydrous DMF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
Slowly add allyl chloroformate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).
-
-
Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a red solid.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
HT1080 human fibrosarcoma cell line (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin
-
Palladium Nanoparticles (Pd-NPs)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HT1080 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of Doxorubicin, this compound, and a combination of this compound and a fixed concentration of Pd-NPs (e.g., 50 µM) in complete DMEM.
-
Remove the old media from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with media only as a negative control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each treatment condition.
-
Protocol 3: In Vivo Antitumor Efficacy Study
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
HT1080 human fibrosarcoma cells
-
This compound
-
Palladium Nanoparticles (Pd-NPs)
-
Doxorubicin
-
Saline solution (0.9% NaCl)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Xenograft Model:
-
Subcutaneously inject 5 x 10⁶ HT1080 cells suspended in 100 µL of PBS into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (n=5-8 per group):
-
Group 1: Saline (control)
-
Group 2: Doxorubicin (e.g., 5 mg/kg)
-
Group 3: Pd-NPs (e.g., 20 mg/kg)
-
Group 4: this compound (e.g., 20 mg/kg)
-
Group 5: this compound (e.g., 20 mg/kg) + Pd-NPs (e.g., 20 mg/kg)
-
-
Administer the treatments intravenously (i.v.) via the tail vein. A typical treatment schedule is twice a week for two weeks (q4dx2).
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for each treatment group compared to the saline control group.
-
Analyze the changes in body weight over time.
-
Statistically analyze the differences between the treatment groups.
-
Visualization of Pathways and Workflows
Doxorubicin-Induced Apoptosis Signaling Pathway
Caption: Doxorubicin-induced apoptosis signaling pathways.
Experimental Workflow for In Vivo Antitumor Efficacy
Caption: Workflow for the in vivo antitumor efficacy study.
Logical Relationship of the this compound Bioorthogonal System
Caption: Logical relationship of the this compound bioorthogonal catalysis system.
References
Application Notes and Protocols for Alloc-DOX in Targeted Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Alloc-DOX, a palladium-activatable prodrug of doxorubicin, in targeted drug delivery research.
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its clinical application, however, is often limited by severe side effects, including cardiotoxicity, due to its non-specific distribution in the body. To address this challenge, prodrug strategies are being explored to enhance the therapeutic index of DOX by enabling its selective activation at the tumor site.
This compound is a prodrug of doxorubicin in which the primary amine group of the daunosamine sugar is protected by an allyloxycarbonyl (Alloc) group. This modification renders the drug inactive. The Alloc group can be selectively cleaved by a palladium (Pd) catalyst under biocompatible conditions, a process known as bioorthogonal catalysis, to release the active doxorubicin. This targeted activation strategy holds the potential to minimize systemic toxicity and improve the antitumor efficacy of doxorubicin.
Principle of this compound Activation
The core principle behind the use of this compound lies in the palladium-catalyzed deprotection of the Alloc group. This bioorthogonal reaction is highly specific and can be carried out in a biological environment without interfering with native biochemical processes. The targeted delivery of a palladium catalyst to the tumor microenvironment, followed by systemic administration of the inactive this compound prodrug, allows for the localized release of cytotoxic doxorubicin, thereby concentrating its therapeutic effect at the site of the tumor.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Doxorubicin | 2.50 ± 1.76 | [1] |
| MCF-7 (Breast Cancer) | Doxorubicin Prodrug | > 10 | [2] |
| HeLa (Cervical Cancer) | Doxorubicin | 2.92 ± 0.57 | [1] |
| HepG2 (Liver Cancer) | Doxorubicin | 12.18 ± 1.89 | [1] |
| A549 (Lung Cancer) | Doxorubicin | > 20 | [1] |
| HCT116 (Colon Cancer) | Doxorubicin | 24.30 | [3] |
| PC3 (Prostate Cancer) | Doxorubicin | 2.64 | [3] |
Cellular Uptake
| Cell Line | Compound | Incubation Time (h) | Cellular Uptake (% of control) | Reference |
| MCF-7 | Doxorubicin-Valine Amide Prodrug | 1 | 171 | [4][5] |
| MCF-7 | Doxorubicin-Valine Amide Prodrug | 3 | 148 | [4][5] |
| T47D (Breast Cancer) | Val-Val-doxorubicin Prodrug | - | ~1000% of Doxorubicin | [2] |
In Vivo Biodistribution of Doxorubicin Formulations in Tumor-Bearing Mice (% Injected Dose per gram of tissue)
| Organ | Free Doxorubicin | Liposomal Doxorubicin | Peptide-Targeted Liposomal Doxorubicin |
| Tumor | 2.1 ± 0.4 | 8.5 ± 1.2 | 15.2 ± 2.1 |
| Heart | 15.8 ± 2.5 | 3.2 ± 0.6 | 2.5 ± 0.4 |
| Liver | 25.4 ± 3.1 | 15.1 ± 2.3 | 12.8 ± 1.9 |
| Spleen | 4.2 ± 0.7 | 10.3 ± 1.5 | 8.7 ± 1.3 |
| Kidneys | 18.9 ± 2.8 | 4.5 ± 0.8 | 3.9 ± 0.6 |
Note: The data presented above are representative values from various studies on doxorubicin and its prodrugs/delivery systems and are intended for comparative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the protection of the primary amine of doxorubicin with an allyloxycarbonyl (Alloc) group.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DOX·HCl in a mixture of THF and water.
-
Add an excess of NaHCO₃ to the solution to neutralize the hydrochloride and act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add Alloc-Cl (typically 1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[6]
Protocol 2: In Vitro Palladium-Mediated Deprotection of this compound
This protocol outlines the cleavage of the Alloc group from this compound in a cell culture medium.
Materials:
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane - PhSiH₃)
-
Cell culture medium
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the palladium catalyst and the scavenger in an appropriate solvent.
-
Add the this compound stock solution to the cell culture medium to achieve the desired final concentration.
-
Add the palladium catalyst and scavenger to the medium containing this compound.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture and analyze by HPLC to monitor the disappearance of this compound and the appearance of free doxorubicin.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound with and without palladium activation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
Doxorubicin (as a positive control)
-
Palladium catalyst and scavenger
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, doxorubicin, and the palladium catalyst.
-
Treat the cells with:
-
This compound alone
-
Doxorubicin alone
-
This compound in combination with the palladium catalyst
-
Palladium catalyst alone (as a control)
-
Medium alone (as a negative control)
-
-
Incubate the plates for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.[3]
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol measures the intracellular accumulation of doxorubicin after activation of this compound.
Materials:
-
Cancer cell line
-
This compound
-
Palladium catalyst and scavenger
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound and the palladium catalyst for various time points (e.g., 1, 4, 24 hours). Include controls with doxorubicin alone and untreated cells.
-
After incubation, wash the cells with cold PBS.
-
Harvest the cells using trypsin-EDTA and centrifuge to collect the cell pellet.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of doxorubicin within the cells using a flow cytometer (excitation ~488 nm, emission ~590 nm).[4][5]
Protocol 5: In Vivo Antitumor Efficacy Study
This protocol describes a typical in vivo study to evaluate the antitumor efficacy of this compound in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor xenograft
-
This compound
-
Palladium catalyst formulation for in vivo delivery (e.g., encapsulated in nanoparticles)
-
Doxorubicin (as a positive control)
-
Saline solution
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomly divide the mice into treatment groups (e.g., saline control, doxorubicin, this compound + palladium catalyst, this compound alone, palladium catalyst alone).
-
Administer the palladium catalyst formulation (e.g., via intratumoral or intravenous injection).
-
After a specified time, administer this compound (e.g., via intravenous injection).
-
Administer doxorubicin and saline to the respective control groups.
-
Monitor tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).[7]
Visualizations
Caption: this compound Activation and Mechanism of Action.
Caption: Experimental Workflow for this compound Research.
Caption: Doxorubicin's Cellular Signaling Pathway.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. In vitro and in vivo study of an albumin-binding prodrug of doxorubicin that is cleaved by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Visualizing Alloc-DOX Uptake and Action Using Fluorescence Microscopy
Introduction
Alloc-DOX (Aldoxorubicin) is a novel prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). It is designed to selectively target tumor tissue by binding to albumin in the bloodstream, leading to accumulation in cancerous tissues and subsequent release of doxorubicin in the acidic tumor microenvironment.[1] The intrinsic fluorescence of doxorubicin allows for the direct visualization and quantification of its cellular uptake and subcellular distribution using fluorescence microscopy.[2][3] This application note provides detailed protocols for researchers, scientists, and drug development professionals to study the uptake of this compound and the subsequent cellular action of doxorubicin using fluorescence microscopy.
Mechanism of Action of this compound
This compound is the (6-Maleimidocaproyl) hydrazone of doxorubicin.[1] Upon intravenous administration, it rapidly binds to the cysteine-34 of circulating albumin. This binding prevents the uptake of doxorubicin into cardiac and other healthy tissues, mitigating the cardiotoxicity commonly associated with free doxorubicin. The albumin-bound prodrug circulates and accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic environment characteristic of tumors then cleaves the acid-sensitive linker, releasing active doxorubicin to exert its cytotoxic effects directly at the tumor site.[1]
Mechanism of Action of Doxorubicin
Once released, doxorubicin acts through multiple cytotoxic mechanisms.[4][5] It intercalates into the DNA of cancer cells, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[6][7] This leads to the stabilization of the DNA-topoisomerase II complex, resulting in DNA strand breaks and the induction of apoptosis.[5][7] Additionally, doxorubicin metabolism generates reactive oxygen species (ROS), which cause oxidative damage to cellular components like lipids, proteins, and DNA, further contributing to cell death.[5][6][7]
Quantitative Data Presentation
Fluorescence intensity from microscopic images can be quantified to compare drug uptake under different conditions. The following tables provide examples of how to structure such data.
Table 1: In Vitro Quantification of Doxorubicin Uptake in Cancer Cell Lines
| Cell Line | Treatment (1 µg/ml) | Incubation Time (hours) | Doxorubicin Uptake (µg/mg cellular protein) |
| HCT116 | Free DOX | 4 | 25 ± 1.3 |
| HCT116 | PST-Dox nanoparticles | 6 | 61 ± 2.5[8] |
| MCF-7 | Free DOX | 4 | 26 ± 1.0 |
| MCF-7 | PST-Dox nanoparticles | 6 | 44 ± 1.7[8] |
| K562 | Free DOX | 4 | 20 ± 1.2 |
| K562 | PST-Dox nanoparticles | 6 | 24 ± 2.2[8] |
Table 2: In Vivo Quantification of Doxorubicin Uptake in Tumors
| Treatment Group | Hyperthermia Duration (minutes) | Tumor Fluorescence Increase (Fold Change vs. Control) | Tumor Doxorubicin Concentration (µg/g) |
| TSL-Dox | 0 (Control) | 1.0 | 4.2 ± 1.3 |
| TSL-Dox | 15 | 4.6 | 7.1 ± 5.9 |
| TSL-Dox | 30 | 9.3 | 14.1 ± 6.7 |
| TSL-Dox | 60 | 13.2 | 21.4 ± 12.6 |
| Data derived from a study on thermosensitive liposomal doxorubicin (TSL-Dox).[9] |
Protocols
Protocol 1: In Vitro Fluorescence Microscopy of this compound Uptake
This protocol details the steps for visualizing the uptake of this compound into cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or 6-well plates
-
Fluorescence microscope with appropriate filters (Excitation ~470 nm, Emission ~560-590 nm)[2][8]
-
DAPI stain (optional, for nuclear counterstaining)
-
Paraformaldehyde (PFA) for fixing cells (optional)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or into 6-well plates containing coverslips and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare the desired concentration of this compound in complete culture medium. Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells with this compound for various time points (e.g., 2, 4, 6, 12, 24 hours) to observe the kinetics of uptake.[8][10]
-
Washing: After incubation, wash the cells three times with PBS to remove any extracellular drug.[11]
-
Live-Cell Imaging: For live-cell imaging, add fresh PBS or culture medium to the cells and immediately proceed to microscopy.
-
(Optional) Fixing and Staining:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
If desired, incubate with DAPI for 5-10 minutes to stain the nuclei, then wash again with PBS.
-
Mount the coverslips onto microscope slides.
-
-
Fluorescence Microscopy:
-
Examine the cells using a fluorescence microscope. Doxorubicin has a maximum excitation wavelength of ~470 nm and an emission wavelength of ~560 nm.[2][3]
-
Use the green or red fluorescence channels for detection; green fluorescence often provides higher sensitivity.[2]
-
Capture images to document the intensity and subcellular localization of the doxorubicin fluorescence. Confocal microscopy is recommended for detailed subcellular distribution analysis.[2][12]
-
Protocol 2: Quantification of Cellular Doxorubicin Fluorescence
This protocol describes how to quantify the fluorescence intensity from the captured images to obtain relative or absolute measures of drug uptake.
Materials:
-
Captured fluorescence microscopy images
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Image Import: Open the captured fluorescence images in the analysis software.
-
Background Subtraction: Use a background subtraction tool (e.g., rolling ball background subtraction in ImageJ) to minimize background noise.
-
Region of Interest (ROI) Selection:
-
Define ROIs around individual cells or the entire cell area in an image. If available, use a phase-contrast or DAPI image to help delineate cell boundaries or nuclei.
-
For each image, also select a background region where there are no cells.
-
-
Intensity Measurement:
-
Measure the mean fluorescence intensity within each cellular ROI.
-
Measure the mean fluorescence intensity of the background ROI.
-
-
Corrected Total Cell Fluorescence (CTCF): Calculate the CTCF for each cell using the following formula:
-
CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background)
-
-
Data Analysis:
-
Average the CTCF values from multiple cells for each condition.
-
Compare the average CTCF values between different treatment groups (e.g., different concentrations of this compound, different time points) to determine the relative uptake.
-
For absolute quantification, a standard curve of known doxorubicin concentrations can be generated and imaged under the same conditions.[10] The fluorescence intensity of the cells can then be correlated to a specific drug concentration.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosj.org [rosj.org]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design of Alloc-DOX in Combination with Immunotherapy
Introduction
Doxorubicin (DOX) is a cornerstone of chemotherapy, belonging to the anthracycline class of antibiotics, and is utilized in the treatment of a wide array of cancers including breast cancer, lymphomas, and sarcomas.[1][2] Its primary mechanisms of action involve the intercalation into DNA, the inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and repair in rapidly dividing cancer cells.[3][4][5] Beyond its direct cytotoxic effects, doxorubicin is known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an adaptive immune response against tumor antigens.[6][7] This makes doxorubicin an excellent candidate for combination with immunotherapies, such as immune checkpoint inhibitors (ICIs), which function by releasing the brakes on the host's immune system.[8]
Preclinical studies have demonstrated that combining doxorubicin, particularly in liposomal formulations like Doxil (a potential form of "Alloc-DOX" designed to reduce systemic toxicity), with ICIs such as anti-PD-1 or anti-CTLA-4 antibodies, results in synergistic antitumor effects.[6][7] This synergy is attributed to the dual action of inducing tumor cell death and enhancing the antitumor immune response.[6][7] These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to design and execute preclinical studies evaluating the combination of this compound and immunotherapy. The protocols herein detail in vivo tumor models, immune cell profiling, and cytokine analysis to thoroughly assess therapeutic efficacy and elucidate the underlying mechanisms of action.
Signaling Pathways in this compound and Immunotherapy Combination
The synergistic effect of combining this compound with immunotherapy stems from the interplay between chemotherapy-induced immunogenic cell death and the reversal of immune suppression. This compound initiates a cascade of events within the tumor microenvironment that primes it for an effective anti-tumor immune response, which is then amplified by immune checkpoint inhibitors.
dot
Caption: Mechanism of this compound and immunotherapy synergy.
Preclinical Experimental Workflow
A robust preclinical experimental design is crucial for evaluating the efficacy and mechanism of action of combination therapies. The following workflow outlines a logical progression from in vivo model selection to detailed immunophenotyping.
dot
Caption: Preclinical workflow for evaluating combination therapy.
Key Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate interpretation of results. The following protocols cover the key experiments in the suggested workflow.
Protocol 1: In Vivo Syngeneic Murine Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunocompetent mice to assess the antitumor efficacy of this compound combined with immunotherapy.[9]
Materials:
-
Syngeneic tumor cell line (e.g., CT26 colon carcinoma, 4T1 breast cancer)
-
Appropriate mouse strain (e.g., BALB/c for CT26 and 4T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes (1 mL) and needles (27G)
-
Calipers
-
This compound, Immunotherapy agent (e.g., anti-PD-1 mAb), and vehicle solutions
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile PBS and perform a cell count using a hemocytometer. Resuspend cells in sterile PBS at a final concentration of 1 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Group Randomization: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Immunotherapy alone
-
Group 4: this compound + Immunotherapy
-
-
Treatment Administration: Administer treatments as per the defined schedule. For example, this compound might be given intravenously on days 4, 11, and 17, while an anti-PD-1 antibody is given intraperitoneally on days 10, 14, 17, and 21.[7]
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight as an indicator of toxicity.
-
Record survival data. Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive morbidity are observed.
-
-
Endpoint: At the end of the study or at specified time points, collect tumors and tissues for pharmacodynamic analysis.
Protocol 2: Immune Cell Profiling by Flow Cytometry
This protocol details the analysis of immune cell populations within the tumor, spleen, and peripheral blood to understand the immunological effects of the combination therapy.[10][11]
Materials:
-
Tumors, spleens, and whole blood from treated mice
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS, 1 mM EDTA)
-
Red Blood Cell (RBC) Lysis Buffer
-
Collagenase D, DNase I for tumor digestion
-
70 µm cell strainers
-
Fluorescently-conjugated antibodies for immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11c, F4/80)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Tumor Dissociation:
-
Mince the resected tumor tissue into small pieces.
-
Digest the tissue in a solution of Collagenase D and DNase I for 30-60 minutes at 37°C.
-
Filter the resulting cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Spleen and Blood Processing:
-
Generate a single-cell suspension from the spleen by mechanical dissociation and filtration.
-
Collect peripheral blood into EDTA-coated tubes.
-
Lyse red blood cells from all samples using RBC Lysis Buffer.
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1 x 10^6 cells per sample.
-
Stain with a fixable viability dye to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Incubate cells with a cocktail of surface-staining antibodies for 30 minutes on ice.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the frequencies of various immune cell populations.[12]
-
Protocol 3: Cytokine Analysis by ELISA
This protocol outlines the measurement of key cytokines (e.g., IFN-γ, TNF-α) in plasma to assess the systemic immune response.[13][14]
Materials:
-
Plasma samples collected from treated mice
-
Cytokine-specific ELISA kit (e.g., Mouse IFN-γ ELISA kit)
-
Microplate reader
-
Wash buffer, substrate solution, and stop solution (typically included in the kit)
Procedure:
-
Sample Preparation: Collect whole blood via cardiac puncture into heparin- or EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.
-
ELISA Assay:
-
Prepare reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the protocol.
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate a final time.
-
Add the substrate solution and incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately measure the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the OD values versus the concentration of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their OD values from the standard curve.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of this compound and Anti-PD-1 Combination
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle | 1540 ± 150 | - | 25 |
| This compound | 985 ± 120 | 36.0 | 32 |
| Anti-PD-1 | 1155 ± 135 | 25.0 | 30 |
| This compound + Anti-PD-1 | 310 ± 65 | 79.9 | >60 |
| Statistically significant difference compared to all other groups (p < 0.05) |
Table 2: Immune Cell Profiling in the Tumor Microenvironment (Day 21)
| Treatment Group | % CD8+ T cells of CD45+ | % Treg (FoxP3+) of CD4+ | CD8+/Treg Ratio |
| Vehicle | 5.2 ± 0.8 | 25.1 ± 2.3 | 0.21 |
| This compound | 8.9 ± 1.1 | 18.5 ± 1.9 | 0.48 |
| Anti-PD-1 | 7.5 ± 0.9 | 22.3 ± 2.1 | 0.34 |
| This compound + Anti-PD-1 | 15.3 ± 1.5 | 10.2 ± 1.4 | 1.50 |
| Statistically significant difference compared to all other groups (p < 0.05) |
Table 3: Systemic Cytokine Levels in Plasma (Day 21)
| Treatment Group | IFN-γ (pg/mL ± SEM) | TNF-α (pg/mL ± SEM) |
| Vehicle | 25 ± 5 | 40 ± 8 |
| This compound | 60 ± 10 | 75 ± 12 |
| Anti-PD-1 | 55 ± 9 | 68 ± 11 |
| This compound + Anti-PD-1 | 150 ± 20 | 135 ± 18 |
| *Statistically significant difference compared to all other groups (p < 0.05) |
The experimental design and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with immunotherapy. By integrating in vivo efficacy studies with comprehensive immune profiling, researchers can effectively assess the therapeutic potential of such combinations.[12] The data generated from these experiments are critical for understanding the underlying mechanisms of synergy, identifying predictive biomarkers, and informing the design of future clinical trials.[15] A thorough investigation, as outlined, is essential for advancing promising chemo-immunotherapy strategies from the laboratory to the clinic.
References
- 1. youtube.com [youtube.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Doxil synergizes with cancer immunotherapies to enhance antitumor responses in syngeneic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxil Synergizes with Cancer Immunotherapies to Enhance Antitumor Responses in Syngeneic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Development of Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Efficacy of Immune Checkpoint Inhibitors in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. blog.td2inc.com [blog.td2inc.com]
- 12. Immune response profiling for cancer immunotherapies - Preclinical CRO services [explicyte.com]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Designing Clinical Trials for Combination Immunotherapy: A Framework for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry and Treatment Planning of Alloc-DOX
Introduction to Alloc-DOX
This compound is a novel formulation of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[1][2][3] The "Alloc" component of the name suggests a unique delivery or allocation mechanism, potentially involving a carrier system designed to enhance tumor-specific delivery and reduce systemic toxicity.
These notes provide a framework for establishing dosimetry and treatment planning protocols for this compound, drawing parallels from studies on similar advanced doxorubicin formulations.
Mechanism of Action of Doxorubicin
The primary mechanisms of action for doxorubicin, which are expected to be relevant for this compound, include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, disrupting the DNA structure and interfering with replication and transcription.[1][3]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme essential for DNA repair and replication. This leads to double-strand DNA breaks and subsequent cell death.[1][3]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.[1][3]
Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Doxorubicin's mechanisms leading to apoptosis.
Dosimetry of this compound
Accurate dosimetry is crucial for determining the optimal therapeutic dose of this compound that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This involves quantifying the absorbed radiation dose in various organs if this compound is radiolabeled for imaging or therapeutic purposes.
Preclinical Dosimetry Data (Hypothetical, based on ¹⁸⁶Re-Doxil)
The following table summarizes dosimetry data from a preclinical study on rhenium-186 (¹⁸⁶Re)-labeled liposomal doxorubicin, which can serve as a reference for designing studies for a radiolabeled version of this compound.[4]
| Organ/Tissue | Normalized Radiation Absorbed Dose (Gy/MBq) |
| Tumor | 0.299 ± 0.109 |
| Liver | 0.045 ± 0.012 |
| Spleen | 0.038 ± 0.010 |
| Kidneys | 0.027 ± 0.007 |
| Lungs | 0.021 ± 0.005 |
| Heart | 0.015 ± 0.004 |
| Bone Marrow | 0.011 ± 0.003 |
Experimental Protocol for Preclinical Dosimetry
This protocol outlines a method for determining the biodistribution and dosimetry of a radiolabeled version of this compound in a tumor-bearing animal model.
-
Radiolabeling of this compound:
-
Select a suitable radionuclide for imaging (e.g., ⁸⁹Zr, ⁶⁴Cu) or therapy (e.g., ¹⁷⁷Lu, ¹⁸⁶Re).
-
Develop and validate a robust method for stably conjugating the radionuclide to this compound.
-
Determine radiolabeling efficiency and radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Animal Model:
-
Use an appropriate tumor xenograft or syngeneic model that is relevant to the intended clinical application of this compound.
-
Implant tumor cells subcutaneously or orthotopically in immunocompromised or immunocompetent rodents.
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before administration of the radiolabeled compound.
-
-
Biodistribution Study:
-
Administer a known activity of radiolabeled this compound intravenously to cohorts of tumor-bearing animals.
-
At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a cohort of animals.
-
Harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, bone, muscle, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Dosimetry Calculations:
-
Use the biodistribution data (%ID/g) and the physical decay properties of the radionuclide to calculate the time-integrated activity in each organ.
-
Employ medical internal radiation dose (MIRD) formalism or voxel-based dosimetry software (e.g., OLINDA/EXM) to calculate the absorbed radiation dose in each organ.
-
Workflow for Preclinical Dosimetry Study
Caption: Workflow for a preclinical dosimetry study.
Treatment Planning for this compound
Treatment planning for this compound will depend on whether it is used as a standalone chemotherapeutic agent or in combination with other modalities like radiation therapy.
Chemotherapy Treatment Planning
The dosage and administration schedule for this compound should be determined through dose-escalation studies in preclinical models and early-phase clinical trials. The following table provides typical dosages for liposomal doxorubicin for different indications, which can serve as a starting point for designing clinical trials for this compound.[5][6][7]
| Indication | Dosage | Administration Schedule |
| Ovarian Cancer | 50 mg/m² | Intravenously every 4 weeks |
| AIDS-related Kaposi's Sarcoma | 20 mg/m² | Intravenously every 3 weeks |
| Multiple Myeloma (in combination) | 30 mg/m² | Intravenously on day 4 of a 21-day cycle |
Dose Modifications: Dose adjustments for this compound will likely be necessary based on toxicities, particularly hematological side effects and hand-foot syndrome.[5][7]
Combined Modality: this compound with Radiation Therapy
The unique formulation of this compound may offer synergistic effects when combined with radiation therapy. The treatment planning process for this combined approach is outlined below.
Experimental Protocol for Evaluating this compound as a Radiosensitizer
-
In Vitro Studies:
-
Culture relevant cancer cell lines.
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Expose the cells to different doses of radiation.
-
Assess cell viability and clonogenic survival to determine the sensitizer enhancement ratio (SER).
-
-
In Vivo Studies:
-
Use a tumor-bearing animal model as described in the dosimetry section.
-
Administer this compound at a predetermined dose and time point relative to radiation delivery.
-
Deliver a single or fractionated dose of radiation to the tumor.
-
Monitor tumor growth and animal survival.
-
Assess tumor response through imaging and histological analysis.
-
Logical Flow for Combined Therapy Treatment Planning
Caption: Treatment planning for combined this compound and radiation.
Conclusion
The development of this compound holds the potential for improved therapeutic outcomes in cancer treatment. The protocols and guidelines presented here, based on established knowledge of doxorubicin and its advanced formulations, provide a comprehensive framework for researchers and drug development professionals to establish robust dosimetry and treatment planning strategies for this novel agent. Rigorous preclinical and clinical evaluation will be essential to fully characterize the safety and efficacy profile of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoradionuclide therapy with 186re-labeled liposomal doxorubicin: toxicity, dosimetry, and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pegylated liposomal doxorubicin: optimizing the dosing schedule in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy of Alloc-DOX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloc-DOX represents a novel derivative of the widely-used chemotherapeutic agent doxorubicin (DOX). Doxorubicin is an anthracycline antibiotic known for its potent anticancer properties, which primarily stem from its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2][3] However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.[2] this compound has been developed to enhance anti-tumor efficacy while potentially mitigating the toxic side effects associated with the parent drug.
These application notes provide a comprehensive guide to the in vitro assays essential for evaluating the efficacy of this compound. The protocols detailed below are designed to assess its cytotoxic and apoptotic activity, impact on the cell cycle, and mechanism of action in cancer cell lines.
Key In Vitro Efficacy Assays for this compound
A thorough in vitro evaluation of this compound involves a panel of assays to characterize its biological activity. The following are critical assays for assessing its anti-cancer efficacy.
Cytotoxicity and Cell Viability Assays
These assays are fundamental for determining the concentration of this compound that inhibits cancer cell growth and for establishing its dose-response curve.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
WST-1 Assay: Similar to the MTT assay, this assay also measures cell proliferation and viability.[4]
Apoptosis Assays
Understanding whether this compound induces programmed cell death (apoptosis) is crucial for characterizing its mechanism of action.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle, identifying at which phase the cells are arrested.
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI stains DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Cellular Uptake
Visualizing the internalization of this compound by cancer cells can provide insights into its delivery and localization.
-
Fluorescence Microscopy: Doxorubicin is naturally fluorescent, which allows for its visualization within cells using a fluorescence microscope.[5]
Data Presentation
The quantitative data generated from the in vitro assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | [Insert Data] | [Insert Data] |
| MCF-7/ADR (Doxorubicin-Resistant) | [Insert Data] | [Insert Data] |
| HepG2 (Human Liver Cancer) | [Insert Data] | [Insert Data] |
| Caco-2 (Human Colorectal Adenocarcinoma) | [Insert Data] | [Insert Data] |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Apoptosis Induction by this compound
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[5][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound or Doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Protocol 3: Cell Cycle Analysis
This protocol details the procedure for analyzing cell cycle distribution.[5][6]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and Doxorubicin
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or Doxorubicin at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhAc-ALGP-Dox, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Deprotection of Alloc-DOX in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioorthogonal deprotection of Alloc-protected doxorubicin (Alloc-DOX), a prodrug strategy designed to enhance the therapeutic window of the potent chemotherapeutic agent, doxorubicin. The use of palladium catalysts allows for the site-specific activation of this compound within biological systems, minimizing off-target toxicity and enabling controlled drug release.
Introduction
Doxorubicin (DOX) is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers. However, its clinical application is often limited by severe side effects, including cardiotoxicity and myelosuppression. Prodrug strategies, wherein the active drug is chemically masked to be inert until it reaches the target site, represent a promising approach to mitigate these toxicities. The allyloxycarbonyl (Alloc) protecting group is an ideal candidate for caging the amine functionality of doxorubicin, rendering it significantly less cytotoxic.[1] The Alloc group can be selectively and efficiently removed under biocompatible conditions using a palladium catalyst, liberating the active doxorubicin at the desired location. This bioorthogonal deprotection strategy allows for spatiotemporal control over drug activation.[1]
This document outlines the key quantitative data, experimental protocols, and conceptual workflows for the palladium-catalyzed deprotection of this compound in biological systems.
Data Presentation
The following tables summarize the quantitative data regarding the palladium-catalyzed activation of this compound.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin
| Compound | Catalyst | Cell Line | IC50 | Fold Change in Potency |
| This compound (proDOX) | None | HT1080 | 18.1 ± 0.7 µM | - |
| This compound (proDOX) | 4 µM Pd-NP | HT1080 | 26 ± 1 nM | 690x increase |
| Doxorubicin (DOX) | None | HT1080 | ~26 nM | - |
| Doxorubicin (DOX) | 4 µM Pd-NP | HT1080 | No significant change | - |
Data extracted from "Nano-palladium is a cellular catalyst for in vivo chemistry".[1] IC50 values represent the concentration required to reduce cell count by 50% after 72 hours of treatment.
Table 2: Deprotection Kinetics of this compound
| Substrate | Catalyst | Medium | Time | Deprotection Efficiency |
| This compound (proDOX) | Pd-NP | HBSS Buffer | 60 min | >80% |
Data extracted from "Nano-palladium is a cellular catalyst for in vivo chemistry".[1]
Signaling Pathways and Experimental Workflows
Diagram 1: Palladium-Catalyzed Deprotection of this compound
References
Application Notes and Protocols for Doxorubicin (DOX) Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (DOX), an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast cancer, lymphomas, and leukemias.[1][2] Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][3][4] However, the sensitivity of cancer cell lines to DOX can vary significantly, influenced by factors such as p53 status and the expression of drug resistance-related proteins.[5] These application notes provide a summary of DOX-sensitive cell lines, detailed protocols for assessing sensitivity, and an overview of the key signaling pathways involved in its cytotoxic effects.
DOX-Sensitive Cell Lines
The following table summarizes various cancer cell lines reported to be sensitive to Doxorubicin treatment, with their respective IC50 values where available. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | p53 Status | Reported IC50 (µM) | Reference |
| Huh-7 | Hepatoma | Mutated | Most sensitive among HepG2 and Hep3B | [5] |
| Hep3B | Hepatoma | Deleted | More sensitive than HepG2 | [5] |
| Primary Solid Tumor Cells (FVB/N-Trp53tm1Hw1) | Mammary Tumor | Mutant | 0.12 | [6] |
| Primary Ascetic Tumor Cells (FVB/N-Trp53tm1Hw1) | Mammary Tumor | Mutant | 0.20 | [6] |
| MCF-7 | Breast Adenocarcinoma | Wild-type | Overexpression of CREB3L1 enhances sensitivity | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | Sensitive to DOX-induced apoptosis | [8] |
| Ly3, Ly10, Riva | Diffuse Large B-cell Lymphoma (ABC-DLBCL) | Not specified | Sensitive to DOX-induced ROS accumulation | [9] |
| PC-3 | Prostate Cancer | Not specified | IC50 of 3.58 µM (for a compound in combination with DOX) | [10] |
| H69 | Small Cell Lung Cancer | Not specified | Additive effect in combination with another compound | [10] |
| H69AR | Doxorubicin-Resistant Small Cell Lung Cancer | Not specified | Synergistic effect in combination with another compound | [10] |
Signaling Pathways in DOX-Induced Apoptosis
Doxorubicin induces apoptosis through multiple, interconnected signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[4][11] This can trigger both p53-dependent and p53-independent apoptotic pathways.
In p53-competent cells, DOX-induced DNA damage leads to the activation and upregulation of p53.[5][12] Activated p53 can then transcriptionally activate pro-apoptotic genes, leading to caspase activation and programmed cell death.[12] However, DOX can also induce apoptosis in cells with mutated or deleted p53, indicating the involvement of p53-independent mechanisms.[5] These can include the direct activation of caspases and pathways involving other cell death regulators.
Another described pathway involves the synthesis of ceramide, which in turn activates the transcription factor CREB3L1.[7] The activated N-terminal domain of CREB3L1 translocates to the nucleus and promotes the transcription of cell cycle inhibitors like p21.[7]
The following diagram illustrates a simplified overview of the key signaling pathways involved in Doxorubicin-induced apoptosis.
Caption: Simplified signaling pathways of Doxorubicin-induced apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cell viability and proliferation, which can be used to determine the IC50 of Doxorubicin. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13]
Materials:
-
DOX-sensitive cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Doxorubicin (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Doxorubicin in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Doxorubicin dilutions to the respective wells. Include a vehicle control (medium without drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Doxorubicin concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
DOX-sensitive cancer cell line
-
6-well plates
-
Doxorubicin (stock solution)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Doxorubicin for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the extent of Doxorubicin-induced apoptosis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the sensitivity of a cell line to Doxorubicin treatment.
Caption: General experimental workflow for determining cell sensitivity to DOX.
References
- 1. youtube.com [youtube.com]
- 2. remedypublications.com [remedypublications.com]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemosensitivity to doxorubicin in primary cells derived from tumor of FVB/N-Trp53tm1Hw1 with TALEN-mediated Trp53 mutant gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 8. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Doxorubicin Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nanoparticle formulations for the delivery of Doxorubicin (DOX), a potent anthracycline chemotherapeutic agent. The use of nanoparticles aims to enhance the therapeutic index of DOX by improving its targeted delivery to tumor tissues, increasing its bioavailability, and reducing its systemic side effects, most notably cardiotoxicity.[1][2][3] This document details the synthesis, characterization, and evaluation of various nanoparticle platforms for DOX delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Nanoparticle Platforms for Doxorubicin Delivery
Several types of nanoparticles have been investigated for the encapsulation and delivery of DOX. The choice of nanoparticle material significantly influences the drug loading capacity, release kinetics, and in vivo biodistribution.
Commonly Used Nanoparticle Systems:
-
Liposomes: Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. PEGylated liposomal DOX (e.g., DOXIL®) is an FDA-approved formulation.[4]
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are used to form a matrix for drug encapsulation, allowing for controlled and sustained release.[5]
-
Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer good biocompatibility and the potential for targeted delivery.[6]
-
Inorganic Nanoparticles: Materials like gold (AuNPs), superparamagnetic iron oxide nanoparticles (SPIONs), and silica nanoparticles have been explored for their unique physicochemical properties, enabling theranostic applications.[7][8]
-
Carbon Nanotubes (CNTs): These have a high surface area suitable for adsorbing DOX molecules via π-π stacking interactions.[9]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on DOX-loaded nanoparticles, providing a comparative overview of their characteristics and efficacy.
Table 1: Physicochemical Properties of DOX-Loaded Nanoparticles
| Nanoparticle Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Magnetic Solid Lipid Nanoparticles (mSLNs) | Not Specified | Not Specified | 53.7 ± 3.5 | Not Specified | [6] |
| Solid Lipid Nanoparticles (SLNs) | Not Specified | Not Specified | 87 ± 4.5 | Not Specified | [6] |
| Doxorubicin-PLGA Conjugate Nanoparticles | Not Specified | Not Specified | Not Applicable | Not Specified | [5] |
| DOX/Bovine Serum Albumin Nanoparticles (DOX/BSANP) | ~120 | Not Specified | 82 | 11.2 | [10] |
| Gold Nanoparticle-Liposome with DOX | 177.3 ± 33.9 | +4.4 ± 1.1 | 87.44 | Not Specified | [11] |
| Liposomes with DOX (control) | 112.5 ± 10.3 | -18.5 ± 1.6 | 93.71 | Not Specified | [11] |
| DOX-loaded PLA–PEG–FA SPIONs | 71.13 - 257.1 | Not Specified | Varies with PLA:DOX ratio | Varies with PLA:DOX ratio | [12] |
Table 2: In Vitro Cytotoxicity of DOX-Loaded Nanoparticles
| Nanoparticle Type | Cell Line | IC50 Value | Comparison to Free DOX | Reference |
| Doxorubicin-PLGA Conjugate Nanoparticles | HepG2 | Slightly lower | Comparable | [5] |
| Dox-DNA-AuNP | SK-OV-3 | 4.8 nM | More effective | [13] |
| Dox-DNA-AuNP | HEY A8 | 7.4 nM | More effective | [13] |
| Dox-DNA-AuNP | A2780 | 7.6 nM | More effective | [13] |
Table 3: In Vivo Efficacy of DOX-Loaded Nanoparticles
| Nanoparticle Type | Tumor Model | Key Finding | Reference |
| DOX-loaded HA-SPIONs | SKOV-3 Ovarian Tumor | 30-fold higher DOX accumulation in tumors compared to control. | [7] |
| DOX-loaded HA-SPIONs | SKOV-3 Ovarian Tumor | DOX fluorescence in tumor sections was 16-fold higher than free DOX. | [14] |
| Chimeric Polypeptide Doxorubicin (CP-Dox) | 4T1 Mammary Carcinoma | Increased infiltration of leukocytes into the tumor and slowed tumor growth. | [15] |
| Dox-DNA-AuNP | SK-OV-3 Xenograft | ~2.5 times higher tumor growth inhibition rate than free DOX. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and evaluation of DOX-loaded nanoparticles.
Synthesis of DOX-Loaded Magnetic Solid Lipid Nanoparticles (mSLNs)
This protocol is based on an emulsification dispersion-ultrasonic method.[6]
Materials:
-
Ferrous and ferric aqueous solution
-
Stearic acid (SA)
-
Tripalmitin (TPG)
-
Doxorubicin (DOX)
-
Ammonia solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Synthesis of Iron Oxide Nanoparticles: Co-precipitate a ferrous and ferric aqueous solution with the addition of a base (e.g., ammonia solution).
-
Coating of Magnetic Nanoparticles: During the precipitation process, coat the magnetite nanoparticles with stearic acid and tripalmitin.
-
Preparation of DOX-loaded mSLNs: Employ an emulsification dispersion-ultrasonic method to load DOX into the magnetic solid lipid nanoparticles.
In Vitro Drug Release Study
This protocol utilizes the dialysis membrane method to evaluate the release of DOX from nanoparticles.[6]
Materials:
-
Freeze-dried DOX-loaded nanoparticles
-
Phosphate Buffered Saline (PBS, 0.1 M, pH 7.4)
-
Cellulose acetate dialysis bags (MWCO: 12,000 Da)
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 5 mg of freeze-dried nanoparticles in 1 mL of PBS.
-
Transfer the dispersion into a cellulose acetate dialysis bag.
-
Place the dialysis bag into a glass vessel containing 25 mL of PBS, incubated at 37°C with stirring at 250 rpm.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at 480 nm to determine the concentration of released DOX.
In Vitro Cytotoxicity Assay
This protocol assesses the anticancer effect of DOX-loaded nanoparticles on cancer cell lines using a cell viability assay.[13][16]
Materials:
-
Human ovarian cancer cell lines (e.g., SK-OV-3, HEY A8, A2780) or other relevant cancer cell lines.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
DOX-loaded nanoparticles, free DOX, and empty nanoparticles (as controls).
-
EZ-Cytox cell viability assay kit or MTT reagent.
-
96-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1.0 × 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of DOX-loaded nanoparticles, free DOX, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 24, 48 hours).
-
Add the cell viability reagent (e.g., MTT or EZ-Cytox) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
In Vivo Antitumor Efficacy Study
This protocol evaluates the tumor growth inhibition of DOX-loaded nanoparticles in a xenograft mouse model.[7][13]
Materials:
-
Athymic nude mice.
-
Human cancer cells (e.g., SK-OV-3).
-
DOX-loaded nanoparticles, free DOX, and PBS (for control group).
-
Calipers for tumor measurement.
-
IVIS Spectrum for in vivo bioluminescence imaging (if using luciferase-expressing cells).[7]
Procedure:
-
Subcutaneously inject the human cancer cells into the flank of the nude mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly divide the mice into treatment groups (e.g., PBS control, free DOX, DOX-loaded nanoparticles).
-
Administer the treatments intravenously at specified doses and schedules.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
For bioluminescence imaging, inject luciferin and image the mice using an IVIS Spectrum to monitor tumor progression.[7]
-
At the end of the study, excise the tumors and measure their weight and DOX fluorescence.[14]
Visualizations
The following diagrams illustrate key conceptual frameworks and workflows related to nanoparticle-based DOX delivery.
Caption: Workflow for Formulation and Evaluation of DOX-Loaded Nanoparticles.
Caption: Proposed Mechanism of Action for DOX-Loaded Nanoparticles.
Caption: Experimental Workflow for In Vitro DOX Release Study.
References
- 1. Nanoparticle delivery strategies to target doxorubicin to tumor cells and reduce side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-tumor activities of nanoparticles based on doxorubicin-PLGA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Magnetic Solid Lipid Nanoparticles as a Targeted Drug Delivery System for Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of a multifunctional gold-doxorubicin nanoparticle system for pH triggered intracellular anticancer drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer DOX delivery system based on CNTs: Functionalization, targeting and novel technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterisation of liposomal doxorubicin with loaded gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the in Vivo Efficacy of Doxorubicin Loaded Hyaluronan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle formulation improves doxorubicin efficacy by enhancing host antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Alloc-DOX Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Alloc-DOX (Aldoxorubicin) in in vivo studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
What is this compound and how does it work?
This compound, also known as Aldoxorubicin, is a prodrug of the widely used chemotherapeutic agent, doxorubicin. It is designed for targeted delivery to tumors. After intravenous administration, this compound rapidly binds to the cysteine-34 of circulating albumin in the blood. This albumin-drug conjugate preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect. The acidic microenvironment of the tumor then cleaves the acid-sensitive linker, releasing doxorubicin directly at the tumor site. This targeted delivery mechanism aims to increase the therapeutic efficacy while reducing the systemic toxicity, particularly the cardiotoxicity, associated with conventional doxorubicin.[1][2]
What are the recommended starting doses for this compound in preclinical in vivo studies?
Starting doses for this compound can vary depending on the animal model and the tumor type. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific model. However, based on published preclinical studies, the following table provides some guidance on starting doses. Note that doses are often presented as doxorubicin equivalents.
| Animal Model | Dosing Range (this compound) | Doxorubicin Equivalent | Administration Route | Frequency | Reference |
| Mouse | >60 mg/kg (LD50) | ~12 mg/kg (Doxorubicin LD50) | Intravenous (IV) | Single dose | [3] |
| Rat | 2.5 - 7.5 mg/kg | Equivalent to MTD of Doxorubicin | Intravenous (IV) | 4 cycles | [3] |
| Rat | 2, 4, or 5 mg/kg/week | - | Intraperitoneal (i.p.) | Weekly for 4 weeks | [4] |
| Dog (Beagle) | 1.5 - 4.5 mg/kg | Twice the MTD of Doxorubicin | Intravenous (IV) | 2 cycles | [3] |
Note: Dose conversion between species is not always direct and should be done with caution, often using body surface area calculations.[5]
What are the key advantages of using this compound over conventional doxorubicin in in vivo studies?
The primary advantage of this compound is its improved safety profile, particularly the significant reduction in cardiotoxicity.[1][5] This allows for the administration of higher cumulative doses of the active agent, doxorubicin, potentially leading to enhanced anti-tumor efficacy.[5] Studies have shown that even at doses 3.5 times higher than the standard doxorubicin dose, this compound did not induce clinically significant cardiac abnormalities.[6]
| Feature | This compound | Doxorubicin |
| Mechanism | Tumor-targeted prodrug | Non-targeted cytotoxic agent |
| Cardiotoxicity | Significantly reduced | Dose-limiting toxicity |
| Maximum Tolerated Dose | 2 to 5 times higher in mice and rats | Lower |
| Tumor Accumulation | Preferential accumulation | Systemic distribution |
How should I prepare and store this compound for in vivo administration?
This compound is typically supplied as a lyophilized powder. Reconstitution should be performed according to the manufacturer's instructions, often with a solution of 50% ethanol and 50% sterile water.[7] For administration, the reconstituted solution is further diluted in a suitable vehicle, such as Lactated Ringer's solution.[7] It is recommended to use the reconstituted solution within 2 hours.[7] While specific stability data for this compound solutions are not extensively published, studies on doxorubicin solutions indicate stability for extended periods when refrigerated and protected from light.[8] However, it is always best to prepare fresh solutions for each experiment to ensure potency and avoid degradation.
Troubleshooting Guide
Problem: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models.
-
Possible Cause 1: Dose is too high. The optimal therapeutic window for this compound can be narrow and model-dependent.
-
Solution: Perform a dose-titration study to determine the MTD in your specific animal model and tumor type. Start with a lower dose and escalate until you observe signs of toxicity.
-
-
Possible Cause 2: Animal model sensitivity. Certain strains or species may be more sensitive to doxorubicin-related toxicities.
-
Solution: Review the literature for the known sensitivities of your chosen animal model. Consider using a more robust strain if possible.
-
-
Possible Cause 3: Off-target effects. Although designed for tumor targeting, some release of doxorubicin in non-target tissues can still occur.
-
Solution: Monitor for common doxorubicin-related side effects such as myelosuppression (check blood counts) and mucositis.[5] Provide supportive care as needed, such as softened food or hydration support.
-
Problem: I am not observing the expected anti-tumor efficacy.
-
Possible Cause 1: Insufficient dose. The dose may be too low to achieve a therapeutic concentration of doxorubicin in the tumor.
-
Solution: If toxicity is not a concern, consider a dose-escalation study to determine if a higher dose improves efficacy.
-
-
Possible Cause 2: Inadequate tumor acidification. The release of doxorubicin from this compound is dependent on the acidic tumor microenvironment. Some tumors may not be sufficiently acidic.
-
Solution: If possible, measure the pH of the tumor microenvironment. Consider using a different tumor model known to have an acidic environment.
-
-
Possible Cause 3: Drug stability and administration. Improper handling or administration of this compound can lead to reduced efficacy.
-
Solution: Ensure that this compound is reconstituted and diluted correctly, and administered promptly. Verify the accuracy of your injection technique (e.g., intravenous).
-
-
Possible Cause 4: Tumor model resistance. The tumor model itself may be resistant to doxorubicin.
-
Solution: Confirm the doxorubicin sensitivity of your tumor cell line in vitro before proceeding with in vivo studies.
-
Experimental Protocols
General Protocol for a Xenograft Efficacy Study in Mice
This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous tumor xenograft model.
1. Cell Culture and Implantation:
- Culture the chosen cancer cell line (e.g., human breast cancer line MCF-7) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL.
- Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
3. Drug Preparation and Administration:
- On the day of treatment, reconstitute this compound as per the manufacturer's instructions.
- Dilute the reconstituted this compound in a sterile vehicle (e.g., Lactated Ringer's solution) to the desired final concentration.
- Administer this compound to the treatment group via intravenous (tail vein) injection. The control group should receive an equivalent volume of the vehicle.
- The dosing schedule will depend on the experimental design but can be, for example, a weekly injection for 3-4 weeks.
4. Monitoring and Endpoints:
- Continue to monitor tumor volume and body weight throughout the study.
- Observe the animals daily for any signs of toxicity.
- The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival, body weight changes, and analysis of biomarkers in tumor tissue.
- At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, Western blot, PCR).
Start [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Start"];
Cell_Culture [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Cell Culture"];
Implantation [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Subcutaneous\nImplantation in Mice"];
Tumor_Growth [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Monitor Tumor Growth"];
Randomization [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Tumors reach\n100-150 mm³?"];
Treatment [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Administer this compound\nor Vehicle (IV)"];
Monitoring [style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Monitor Tumor Volume,\nBody Weight, and Toxicity"];
Endpoint [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Endpoint Analysis"];
Start -> Cell_Culture;
Cell_Culture -> Implantation;
Implantation -> Tumor_Growth;
Tumor_Growth -> Randomization;
Randomization -> Treatment [label="Yes"];
Randomization -> Tumor_Growth [label="No"];
Treatment -> Monitoring;
Monitoring -> Endpoint;
}
Doxorubicin-Induced Apoptosis Signaling Pathway
The anti-tumor effect of this compound is mediated by the release of doxorubicin, which induces apoptosis in cancer cells through various signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptosis pathway.
References
- 1. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Alloc-DOX Off-Target Effects in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloc-DOX. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound in normal cells during your experiments.
Understanding this compound and Off-Target Effects
This compound, also known as Aldoxorubicin, is a prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). It is designed to selectively target tumor tissue by binding to albumin in the bloodstream and releasing doxorubicin preferentially in the acidic microenvironment of tumors. This targeted delivery aims to reduce the systemic toxicity associated with conventional doxorubicin. However, off-target effects in normal cells can still occur due to the systemic circulation of the prodrug and potential premature release of doxorubicin. The majority of this compound's off-target effects are attributed to the activity of its active payload, doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects of this compound observed in normal cells?
The most reported off-target effects of this compound are related to the known toxicities of doxorubicin, although clinical data suggests a more favorable safety profile for this compound, particularly regarding cardiotoxicity. Common off-target effects observed in preclinical and clinical studies include:
-
Myelosuppression: A decrease in the production of blood cells, leading to neutropenia, anemia, and thrombocytopenia.[1][2]
-
Cardiotoxicity: Damage to heart muscle cells (cardiomyocytes), though reported to be less severe with this compound compared to doxorubicin.[1][3]
-
Cytotoxicity in other normal cells: Off-target effects have been observed in various normal cell types in preclinical studies with doxorubicin, including endothelial cells, fibroblasts, and kidney cells.[4][5][6][7]
Q2: How does the off-target profile of this compound compare to that of doxorubicin?
Clinical trials have indicated that this compound has a more manageable safety profile than doxorubicin, allowing for the administration of higher equivalent doses of doxorubicin with reduced cardiotoxicity.[3] However, adverse effects such as neutropenia are still observed.[2] Preclinical studies directly comparing the cytotoxicity of this compound and doxorubicin in a wide range of normal cell lines are limited. The primary advantage of this compound lies in its tumor-targeting mechanism, which is designed to minimize exposure of normal tissues to free doxorubicin.
Q3: What are the underlying mechanisms of doxorubicin-induced off-target effects?
Doxorubicin exerts its cytotoxic effects through multiple mechanisms, which are not specific to cancer cells and can therefore impact normal cells:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA and inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.[8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, which produces large amounts of ROS. This leads to oxidative stress, lipid peroxidation, and damage to cellular components, including mitochondria and DNA.[6][9][10] This is a major contributor to its cardiotoxicity.
-
Induction of Apoptosis: Doxorubicin can induce programmed cell death (apoptosis) in both cancer and normal cells through pathways involving p53 activation and the mitochondrial release of cytochrome c.[5][11][12]
Troubleshooting Guide
This guide provides solutions to common issues encountered when assessing the off-target effects of this compound in normal cells.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells at expected therapeutic concentrations. | 1. Premature cleavage of this compound in the culture medium. 2. High sensitivity of the specific normal cell line to doxorubicin. 3. Incorrect dosage calculation. | 1. Ensure the pH of the culture medium is stable and within the physiological range (pH 7.2-7.4). Avoid acidic conditions that could promote premature drug release. 2. Perform a dose-response curve to determine the IC50 value for your specific normal cell line. Compare this to the IC50 of the cancer cell line being studied. Consider using a less sensitive normal cell line as a control if possible. 3. Double-check all calculations for drug concentration and dilutions. |
| Inconsistent results in cell viability assays (e.g., MTT, XTT). | 1. Interference of this compound or its metabolites with the assay reagents. 2. Variation in cell seeding density. 3. Fluctuation in incubation times. | 1. Run a control with this compound in cell-free media to check for direct reduction of the assay substrate. If interference is observed, consider using an alternative viability assay (e.g., crystal violet staining, trypan blue exclusion). 2. Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for cell seeding to minimize variability. 3. Adhere strictly to the optimized incubation times for both drug treatment and assay development. |
| Difficulty in detecting apoptosis in normal cells. | 1. The concentration of this compound is too low to induce apoptosis within the experimental timeframe. 2. The chosen time point for analysis is not optimal. 3. The apoptosis detection method is not sensitive enough. | 1. Increase the concentration of this compound based on dose-response data. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptotic activity. 3. Use a more sensitive method, such as Annexin V/PI staining by flow cytometry, which can detect early and late apoptosis. |
| High levels of reactive oxygen species (ROS) detected, but no significant cell death. | 1. Cellular antioxidant mechanisms are effectively neutralizing the ROS. 2. The level of ROS is inducing senescence rather than apoptosis. | 1. Measure the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) in the treated cells. 2. Perform a senescence-associated β-galactosidase assay to check for cellular senescence. |
Quantitative Data Summary
The following tables summarize published data on the cytotoxic effects of doxorubicin on various normal human cell lines. This data can serve as a reference when evaluating the off-target effects of this compound, as its toxicity is primarily mediated by the released doxorubicin.
Table 1: IC50 Values of Doxorubicin in Normal Human Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) |
| H9c2 | Rat Cardiomyoblasts | MTT | 48 | ~3.5[8] |
| HUVEC | Human Umbilical Vein Endothelial Cells | - | - | - |
| Human Cardiac Fibroblasts | Fibroblast | - | - | - |
| HK-2 | Human Kidney Proximal Tubule | MTT | 72 | >20[7] |
Data for HUVEC and Human Cardiac Fibroblasts is often presented as percent viability at specific concentrations rather than IC50 values. Doxorubicin has been shown to induce apoptosis and ROS production in these cells at sub-micromolar concentrations.[4][5][6][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Seed normal cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis: Propidium Iodide Staining
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Reactive Oxygen Species (ROS) Detection: DCFDA Assay
Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Culture cells in a 96-well plate.
-
Load the cells with DCFDA by incubating with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader or microscope.
Signaling Pathway and Experimental Workflow Diagrams
Doxorubicin-Induced Off-Target Signaling in Normal Cells
Caption: Doxorubicin's off-target signaling in normal cells.
Experimental Workflow for Assessing this compound Off-Target Effects
References
- 1. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin-induced apoptosis in endothelial cells and cardiomyocytes is ameliorated by nitrone spin traps and ebselen. Role of reactive oxygen and nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin induces apoptosis and CD95 gene expression in human primary endothelial cells through a p53-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elabela blunts doxorubicin-induced oxidative stress and ferroptosis in rat aortic adventitial fibroblasts by activating the KLF15/GPX4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of doxorubicin-induced, reactive oxygen-related apoptosis by glutathione peroxidase 1 in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Store-operated calcium entry via ORAI1 regulates doxorubicin-induced apoptosis and prevents cardiotoxicity in cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving Alloc-DOX solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alloc-DOX. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, or N-allyloxycarbonyl-doxorubicin, is a prodrug of the widely used anticancer agent doxorubicin. The allyloxycarbonyl (Alloc) protecting group renders the molecule inactive until it is cleaved, typically by a palladium catalyst, to release active doxorubicin. This strategy allows for targeted drug delivery and activation at the desired site of action.
Q2: What is the primary mechanism of action of this compound?
Once activated to doxorubicin, this compound exerts its cytotoxic effects through multiple mechanisms. The primary mechanisms include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which lead to DNA damage and induction of apoptosis.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to prevent repeated freeze-thaw cycles to maintain the stability of the compound.[1]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptom: this compound powder is not fully dissolving in the chosen solvent, or a precipitate is visible.
Possible Causes & Solutions:
-
Inadequate Sonication: this compound may require physical assistance to dissolve completely.
-
Solution: Use an ultrasonic bath to aid dissolution.[1] Ensure the vial is securely placed in the sonicator and sonicate until the solution is clear.
-
-
Hygroscopic Solvent: Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of this compound.
-
Solution: Use freshly opened, anhydrous DMSO for preparing your stock solution.[1]
-
-
Incorrect Solvent: Using a solvent in which this compound has poor solubility.
-
Solution: Refer to the solubility data table below. DMSO is the recommended solvent for preparing a high-concentration stock solution.[1]
-
Issue 2: Precipitation of this compound in Aqueous Solutions
Symptom: A precipitate forms when the this compound stock solution (in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium.
Possible Causes & Solutions:
-
Poor Aqueous Solubility: While soluble in organic solvents, this compound, like many doxorubicin derivatives, has limited solubility in aqueous solutions.
-
Solution: When diluting the DMSO stock solution into an aqueous medium, do so in a stepwise manner to avoid rapid concentration changes that can lead to precipitation. It is also recommended to ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to minimize solvent toxicity to cells.
-
-
pH of the Aqueous Solution: The pH of the buffer can influence the solubility of doxorubicin and its derivatives.
-
Solution: For doxorubicin hydrochloride, neutral or weakly acidic solvents are more suitable. It is generally not recommended to dissolve doxorubicin hydrochloride in PBS at pH 7.4 due to potential precipitation. While this compound is a different molecule, similar pH sensitivities may exist. Consider using a slightly acidic buffer if precipitation is an issue, but be mindful of the experimental context.
-
Data Presentation
Table 1: Solubility of this compound and Doxorubicin Hydrochloride in Common Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (159.34 mM) | Requires sonication for complete dissolution. Use of freshly opened DMSO is recommended as hygroscopic DMSO can affect solubility.[1] |
| Doxorubicin HCl | DMSO | 100 mg/mL | Moisture-absorbing DMSO can reduce solubility. |
| Doxorubicin HCl | Water | 100 mg/mL | |
| Doxorubicin HCl | Ethanol | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the tube briefly to mix the powder and solvent.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all the powder has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
Diagram 1: Experimental Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing and using this compound solutions.
Diagram 2: Simplified Signaling Pathway of Doxorubicin (Active form of this compound)
Caption: Key mechanisms of action of doxorubicin.
References
Technical Support Center: Alloc-DOX Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the deprotection of Alloc-doxorubicin (Alloc-DOX).
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound deprotection?
The deprotection of the allyloxycarbonyl (Alloc) group from doxorubicin is a palladium(0)-catalyzed reaction. The process involves the coordination of the Pd(0) catalyst to the allyl group of the this compound molecule. This is followed by an oxidative addition which forms a π-allyl-palladium(II) complex. This complex then reacts with a nucleophilic scavenger, which traps the allyl group and regenerates the Pd(0) catalyst, liberating the free amine on the doxorubicin molecule.
Q2: What are the most common side reactions during this compound deprotection?
The most prevalent side reaction is the N-allylation of the newly deprotected amino group on doxorubicin. This occurs when the reactive allyl cation, generated during the reaction, is not effectively trapped by a scavenger and instead reacts with the free amine of another doxorubicin molecule. A less common side reaction is the reduction of the allyl group's double bond, which can occur if hydrazine is used as a scavenger, particularly in the presence of diazine impurities.[1]
Q3: How can the progress of the deprotection reaction be monitored?
The progress of the this compound deprotection should be monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (this compound) and the appearance of the desired deprotected doxorubicin, as well as any byproducts like N-allyl-doxorubicin.
Q4: Is an inert atmosphere necessary for the reaction?
While not always strictly required, performing the deprotection under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The Pd(0) catalyst, particularly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation, which can lead to its deactivation and result in an incomplete reaction.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient Catalyst or Scavenger: The stoichiometric amounts of the palladium catalyst or the scavenger may be too low for the amount of this compound. | 1. Increase the equivalents of the palladium catalyst and/or the scavenger. It may be necessary to repeat the deprotection step. |
| 2. Deactivated Palladium Catalyst: The Pd(0) catalyst may have been deactivated by exposure to air or other impurities. | 2. Use a fresh batch of the palladium catalyst. Ensure that the reaction is carried out under anhydrous and oxygen-free conditions. | |
| 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 3. Extend the reaction time and continue to monitor the progress by HPLC to determine the optimal duration. | |
| 4. Suboptimal Temperature: The reaction may be sluggish at room temperature, especially with sterically hindered substrates. | 4. Gentle heating can sometimes accelerate the reaction. However, this should be done with caution to avoid decomposition of the catalyst or the doxorubicin molecule. | |
| Formation of N-allylated Byproduct | 1. Inefficient Scavenging: The chosen scavenger may not be trapping the allyl cation as effectively as needed. | 1. Switch to a more efficient scavenger. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) has been reported to be more effective than phenylsilane (PhSiH₃) at preventing N-allylation.[3][4] |
| 2. Insufficient Scavenger Concentration: There may not be enough scavenger present to trap all of the generated allyl cations. | 2. Increase the concentration and/or the number of equivalents of the scavenger. | |
| Degradation of Doxorubicin | 1. Unstable pH Conditions: Doxorubicin is known to be unstable in alkaline and acidic conditions, which can lead to hydrolysis of the glycosidic bond or degradation of the aglycone.[5] | 1. Ensure the reaction is carried out under near-neutral conditions. The choice of scavenger and other reaction components should be made to maintain a pH that is compatible with doxorubicin stability. |
| 2. Prolonged Exposure to High Temperatures: Doxorubicin can degrade at elevated temperatures over time. | 2. If heating is necessary, use the lowest effective temperature and minimize the reaction time. |
Data Summary
| Scavenger | Typical Equivalents | Reported Performance |
| Phenylsilane (PhSiH₃) | 15-20 | Widely used, but may be less effective at preventing N-allylation of secondary amines compared to other options.[3] |
| Dimethylamine-borane complex (Me₂NH·BH₃) | 40 | Often considered highly effective, leading to quantitative removal of the Alloc group with minimal N-allylation, especially for secondary amines.[4] |
| Morpholine | - | A common nucleophilic scavenger, but may be less effective than Me₂NH·BH₃.[3] |
| N-Methylaniline | 28 | Has been reported as an effective scavenger.[2] |
Experimental Protocols
Protocol 1: Standard this compound Deprotection using Phenylsilane
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Preparation: Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: To the stirred solution, add phenylsilane (PhSiH₃, ~20 equivalents).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 20-40 minutes.
-
Monitoring: Monitor the reaction progress by HPLC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by flash chromatography to separate the deprotected doxorubicin from the catalyst byproducts and any N-allylated doxorubicin.
Protocol 2: Analysis of Deprotection by HPLC
-
Sample Preparation: At desired time points, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile/water mixture).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for doxorubicin (e.g., 254 nm).
-
-
Analysis: Compare the chromatograms over time to observe the decrease in the this compound peak and the increase in the doxorubicin peak. The appearance of a new peak with a mass corresponding to N-allyl-doxorubicin would indicate the side reaction.
Visualizations
Caption: this compound deprotection and side reaction pathways.
Caption: Troubleshooting workflow for this compound deprotection.
References
Technical Support Center: Minimizing Doxorubicin (DOX) Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doxorubicin (DOX) in animal models. The focus is on minimizing toxicity to ensure the validity and success of preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with doxorubicin in animal models?
A1: The most significant and dose-limiting toxicity of doxorubicin is cardiotoxicity, which can manifest as both acute and chronic effects.[1][2][3][4][5] Other common toxicities include nephrotoxicity (kidney damage)[6][7][8][9][10] and hepatotoxicity (liver damage).[11][12][13][14][15] Myelosuppression (decrease in blood cell production) is also a frequent adverse effect.
Q2: How can I reduce the cardiotoxicity of doxorubicin in my animal model?
A2: Several strategies can be employed to mitigate doxorubicin-induced cardiotoxicity:
-
Liposomal Encapsulation: Using liposomal formulations of doxorubicin, such as Doxil® or Myocet®, can reduce myocardial drug accumulation and subsequent damage.[2][16][17][18]
-
Co-administration with Cardioprotective Agents: The most well-established cardioprotective agent is dexrazoxane, an iron chelator.[19][20][21][22][23] Other potential protective agents include natural compounds like quercetin.[24][25][26][27]
-
Dose and Schedule Optimization: Utilizing lower, more frequent doses (chronic models) instead of a single high dose (acute models) can better mimic clinical scenarios and may reduce acute toxicity.[1][5]
Q3: What are the signs of doxorubicin toxicity to watch for in my animals?
A3: Common clinical signs of toxicity include weight loss, reduced food and water intake, diarrhea, and decreased activity.[1] For cardiotoxicity, you may observe signs of heart failure in later stages. Specific organ toxicity can be monitored through serum biomarkers and histological analysis.
Q4: Can I administer doxorubicin via different routes?
A4: Yes, doxorubicin can be administered through various routes, with intravenous (tail vein) and intraperitoneal injections being the most common in rodent models.[1][3] The choice of administration route can influence the pharmacokinetic profile and toxicity of the drug.
Troubleshooting Guides
High Mortality Rate in Experimental Animals
Problem: An unexpectedly high mortality rate is observed in the doxorubicin-treated group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Doxorubicin dose is too high. | Review the literature for appropriate dose ranges for the specific animal model (species, strain, age). For acute models in mice, single doses of 15-20 mg/kg are common, with higher mortality at 20 mg/kg.[28] For chronic models, cumulative doses of 15-24 mg/kg are often used.[28] Consider reducing the dose or switching to a fractionated dosing schedule.[1][5] |
| Animal strain susceptibility. | Certain animal strains may be more sensitive to doxorubicin toxicity. Ensure the chosen strain is appropriate for the study and consult literature for strain-specific responses. |
| Errors in drug preparation or administration. | Double-check calculations for drug dilution and injection volume. Ensure proper injection technique to avoid accidental administration into incorrect compartments. |
| Underlying health issues in animals. | Ensure animals are healthy and free from infections before starting the experiment. |
Inconsistent or High Variability in Toxicity Readouts
Problem: There is significant variability in toxicity markers (e.g., serum enzyme levels, histopathological scores) within the same experimental group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent drug administration. | Ensure consistent timing, volume, and technique for each injection. For intravenous injections, confirm successful delivery into the vein. |
| Variability in animal age, weight, or sex. | Use animals of a consistent age, weight range, and the same sex to minimize biological variability. |
| Timing of sample collection. | Collect samples (blood, tissues) at a consistent time point post-doxorubicin administration, as biomarker levels can fluctuate. |
| Technical variability in assays. | Standardize all assay procedures, including sample processing, storage, and analysis, to minimize technical errors. |
Quantitative Data Summary
Table 1: Doxorubicin Dosing Regimens for Inducing Toxicity in Rodent Models
| Animal Model | Toxicity Model | Doxorubicin Dose | Route of Administration | Reference |
| Mouse | Acute Cardiotoxicity | 15-20 mg/kg (single dose) | Intraperitoneal (IP) or Intravenous (IV) | [1][28] |
| Mouse | Chronic Cardiotoxicity | 2.17 mg/kg daily for 7 days | IP | [29] |
| Mouse | Chronic Cardiotoxicity | 4 mg/kg weekly for 3 weeks | IP | [30] |
| Mouse | Chronic Cardiotoxicity | 5 mg/kg weekly for 4 weeks | IP | [28] |
| Rat | Acute Cardiotoxicity | 10-25 mg/kg (single dose) | IP or IV | [1] |
| Rat | Chronic Cardiotoxicity | 2.5 mg/kg, 3 times a week for 2 weeks | IP | [25] |
| Rat | Chronic Cardiotoxicity | 2.5-5.0 mg/kg, twice a week for 4 weeks | IP | [3] |
| Rat | Nephrotoxicity | 15 mg/kg (single dose) | IP | [8] |
| Rat | Hepatotoxicity | 20 mg/kg (single dose) | IP | [13] |
Table 2: Dosing of Protective Agents Against Doxorubicin Toxicity
| Protective Agent | Animal Model | Dose | Route of Administration | Reference |
| Dexrazoxane | Rat | 16 mg/kg weekly for 7 weeks | IV | [20] |
| Dexrazoxane | Rat | 8 mg/kg weekly for 7 weeks | IV | [21] |
| Dexrazoxane | Mouse | 40 mg/kg weekly for 6 weeks | IP | [22] |
| Quercetin | Rat | 50 mg/kg daily for 15 days | Oral | [25] |
| Quercetin | Rat | 50-100 mg/kg daily for 2 weeks | Oral | [26][27] |
Experimental Protocols
Protocol 1: Induction of Chronic Doxorubicin-Induced Cardiotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to a final concentration of 2 mg/mL.
-
Administration:
-
Administer doxorubicin at a dose of 5 mg/kg via intraperitoneal injection once a week for four consecutive weeks.[28]
-
The control group receives an equivalent volume of sterile saline.
-
-
Monitoring:
-
Monitor animal body weight and general health status daily.
-
Perform echocardiography at baseline and at the end of the study to assess cardiac function.
-
-
Toxicity Assessment:
-
At the end of the study (e.g., one week after the last injection), collect blood via cardiac puncture for serum biomarker analysis (e.g., troponin I, CK-MB).
-
Euthanize the animals and collect heart tissue for histopathological analysis (H&E and Masson's trichrome staining) and molecular studies.
-
Protocol 2: Assessment of Cardioprotective Effects of Dexrazoxane
-
Animal Model: Male Wistar rats, 10-12 weeks old.
-
Drug Preparation:
-
Prepare doxorubicin as described in Protocol 1.
-
Dissolve dexrazoxane in a suitable vehicle (e.g., sterile water or saline) according to the manufacturer's instructions.
-
-
Administration:
-
Divide animals into four groups: Vehicle control, Doxorubicin only, Dexrazoxane only, and Doxorubicin + Dexrazoxane.
-
Administer dexrazoxane (e.g., at a 10:1 ratio to doxorubicin) via intraperitoneal or intravenous injection 30 minutes before doxorubicin administration.[22]
-
Administer doxorubicin according to the desired cardiotoxicity model (e.g., 2.5 mg/kg, 3 times a week for 2 weeks).[25]
-
-
Monitoring and Assessment: Follow the monitoring and assessment steps outlined in Protocol 1.
Signaling Pathways and Experimental Workflows
Caption: Molecular mechanisms of doxorubicin-induced organ toxicity.
Caption: General workflow for studying doxorubicin toxicity in animal models.
References
- 1. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
- 4. ClinPGx [clinpgx.org]
- 5. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-Induced Nephropathy Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. the-experimental-model-of-nephrotic-syndrome-induced-by-doxorubicin-in-rodents-an-update - Ask this paper | Bohrium [bohrium.com]
- 8. Adrenomedullin Mitigates Doxorubicin-Induced Nephrotoxicity in Rats: Role of Oxidative Stress, Inflammation, Apoptosis, and Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mokko Lactone Attenuates Doxorubicin-Induced Hepatotoxicity in Rats: Emphasis on Sirt-1/FOXO1/NF-κB Axis [mdpi.com]
- 13. Diosmin Alleviates Doxorubicin-Induced Liver Injury via Modulation of Oxidative Stress-Mediated Hepatic Inflammation and Apoptosis via NfkB and MAPK Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Doxorubicin-induced hepatic toxicity in rats: Mechanistic protective role of Omega-3 fatty acids through Nrf2/HO-1 activation and PI3K/Akt/GSK-3β axis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doxorubicin hepatotoxicity and hepatic free radical metabolism in rats. The effects of vitamin E and catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pegylated liposomal doxorubicin: proof of principle using preclinical animal models and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical models of cardiac protection and testing for effects of dexrazoxane on doxorubicin antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cardioprotection by dexrazoxane in rats treated with doxorubicin and paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dexrazoxane prevents doxorubicin-induced long-term cardiotoxicity and protects myocardial mitochondria from genetic and functional lesions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dexrazoxane prevents vascular toxicity in doxorubicin-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 24. Dietary quercetin combining intratumoral doxorubicin injection synergistically induces rejection of established breast cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quercetin Alleviates the Immunotoxic Impact Mediated by Oxidative Stress and Inflammation Induced by Doxorubicin Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 30. Co-administration of resveratrol with doxorubicin in young mice attenuates detrimental late-occurring cardiovascular changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alloc-DOX Experimental Variability and Reproducibility
Welcome to the technical support center for Alloc-DOX and related doxorubicin conjugates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard Doxorubicin (DOX)?
A1: "this compound" typically refers to a conjugate of doxorubicin, where an allyl group (Alloc) is incorporated into the molecule, often as a protecting group or as part of a linker in a prodrug formulation. Unlike free doxorubicin, which is a widely used chemotherapeutic agent, this compound is a modified version designed for specific experimental purposes, such as controlled release or targeted delivery. The chemical synthesis and characterization of each specific this compound conjugate are critical for understanding its behavior.
Q2: What are the primary sources of experimental variability when working with this compound?
A2: The primary sources of variability in experiments involving this compound and other doxorubicin conjugates stem from several factors:
-
Synthesis and Purity: Inconsistent synthesis protocols can lead to variations in the final product, including the presence of unreacted starting materials or byproducts.
-
Stability: The stability of the this compound conjugate can be influenced by factors such as pH, temperature, and enzymatic activity, potentially leading to premature cleavage and release of doxorubicin.
-
Drug Loading and Encapsulation Efficiency: For nanoparticle-based delivery systems, variability in drug loading and encapsulation efficiency can significantly impact the effective concentration of the drug.[1][2]
-
Cellular Uptake and Efflux: The efficiency of cellular uptake and efflux of the conjugate can vary between different cell lines and experimental conditions.[3]
-
Experimental Protocol Adherence: Minor deviations in experimental protocols, such as incubation times, cell densities, and reagent concentrations, can lead to significant differences in results.
Q3: How can I ensure the reproducibility of my this compound experiments?
A3: To enhance reproducibility, it is crucial to:
-
Standardize Protocols: Maintain consistent and detailed protocols for the synthesis, purification, and characterization of your this compound conjugate.
-
Thorough Characterization: Always characterize each new batch of this compound to confirm its identity, purity, and concentration.
-
Control Experiments: Include appropriate positive and negative controls in all experiments to validate your results.
-
Detailed Record-Keeping: Maintain meticulous records of all experimental parameters, including reagent lot numbers, passage numbers of cell lines, and instrument settings.
-
Consistent Cell Culture Practices: Use consistent cell culture techniques to minimize variability in cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Tumor Efficacy in vitro
Possible Causes:
-
Premature Cleavage of the Alloc Group: The this compound conjugate may be unstable under the experimental conditions, leading to the premature release of doxorubicin and altered efficacy.
-
Low Cellular Uptake: The conjugate may not be efficiently internalized by the target cells.
-
Multidrug Resistance (MDR): The cancer cell line may express efflux pumps that actively remove the conjugate or the released doxorubicin from the cells.[4]
-
Incorrect Dosage Calculation: Errors in determining the concentration of the active compound can lead to inconsistent results.
Troubleshooting Steps:
-
Assess Conjugate Stability: Analyze the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC.
-
Evaluate Cellular Uptake: Quantify the intracellular concentration of the conjugate or released doxorubicin using fluorescence microscopy or flow cytometry.[2]
-
Check for MDR Expression: Determine the expression levels of common MDR proteins (e.g., P-glycoprotein) in your cell line.
-
Verify Concentration: Re-confirm the concentration of your this compound stock solution using a reliable analytical method.
Issue 2: High Variability in Nanoparticle-Based Delivery
Possible Causes:
-
Inconsistent Nanoparticle Synthesis: Variations in the synthesis process can lead to differences in particle size, surface charge, and drug loading.[5]
-
Aggregation of Nanoparticles: Nanoparticles may aggregate in the experimental medium, affecting their delivery efficiency.
-
Variable Drug Release Kinetics: The rate of doxorubicin release from the nanoparticles may differ between batches.[6]
Troubleshooting Steps:
-
Characterize Nanoparticles Thoroughly: For each batch, measure the particle size, polydispersity index (PDI), and zeta potential.
-
Assess Colloidal Stability: Evaluate the stability of the nanoparticles in your experimental medium over time.
-
Perform Drug Release Studies: Characterize the in vitro drug release profile of each batch of nanoparticles under conditions that mimic the experimental setup.[6]
Data Presentation
Table 1: Example Parameters for Characterizing Doxorubicin-Loaded Nanoparticles
| Parameter | Method | Acceptable Range | Troubleshooting for Out-of-Range Results |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | 50 - 200 nm | Optimize synthesis parameters (e.g., stirring speed, temperature). |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Improve the homogeneity of the reaction mixture; consider purification steps like centrifugation. |
| Zeta Potential (mV) | Electrophoretic Light Scattering (ELS) | ± 30 mV (for stability) | Modify the surface chemistry of the nanoparticles. |
| Drug Loading (%) | UV-Vis Spectroscopy, HPLC | Varies by formulation | Adjust the drug-to-carrier ratio during synthesis. |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy, HPLC | > 80% | Optimize the loading method (e.g., pH, temperature). |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Doxorubicin Conjugate
This protocol provides a general framework. Specific reaction conditions will need to be optimized for your particular this compound conjugate.
-
Activation of Doxorubicin: Doxorubicin's primary amine group can be targeted for conjugation.[7]
-
Reaction with Linker: The activated doxorubicin is reacted with a linker molecule containing the allyl (Alloc) group.
-
Purification: The resulting this compound conjugate is purified from unreacted starting materials and byproducts, typically using column chromatography or preparative HPLC.
-
Characterization: The purified conjugate is characterized using techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, free doxorubicin (as a positive control), and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the IC50 value for each compound.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis, in vitro testing, and analysis of this compound.
Caption: Proposed mechanism of action for a prodrug like this compound leading to DNA damage.
References
- 1. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and anti-tumor activity of chemical conjugation of doxorubicin in polymeric micelles (DOX-P) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and In Vitro Cytotoxicity Evaluation of Doxorubicin-Loaded Magnetite Nanoparticles on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent doxorubicin-conjugates in cancer drug delivery: Exploring conjugation strategies for enhanced efficacy and reduced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alloc-DOX Therapy
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Alloc-DOX therapy. This compound is an advanced, activatable prodrug of Doxorubicin (DOX) designed to overcome common resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound therapy and how does it work?
A1: this compound is an experimental therapeutic agent consisting of the chemotherapeutic drug Doxorubicin (DOX) chemically modified with an allyl-carbamate (Alloc) protecting group. This modification renders the drug inactive. The this compound conjugate is typically encapsulated within a nanoparticle or liposome for targeted delivery to tumor tissues. The therapy requires a specific activator, often a palladium (Pd) catalyst, to be co-delivered or administered sequentially.[1][2][3] This activator cleaves the Alloc group at the tumor site, releasing the active Doxorubicin to exert its cytotoxic effects.[1] The primary mechanisms of action for the released Doxorubicin are DNA intercalation and the inhibition of topoisomerase-II-mediated DNA repair.[4]
Q2: What are the key advantages of this compound over conventional Doxorubicin?
A2: The primary advantages are enhanced tumor specificity and the potential to overcome certain forms of drug resistance. By keeping the drug inactive until it reaches the tumor microenvironment, systemic toxicity, particularly cardiotoxicity, may be significantly reduced.[5][6] Furthermore, by potentially achieving higher intracellular concentrations of active DOX at the target site, it may overcome resistance mechanisms such as drug efflux pumps.[7][8]
Q3: What are the essential components of an this compound experiment?
A3: A typical in vitro this compound experiment requires:
-
The this compound conjugate (e.g., nanoparticle formulation).
-
The specific activator (e.g., a palladium complex).
-
The target cancer cell line(s).
-
Control groups: untreated cells, cells with this compound only, cells with activator only, and cells with conventional Doxorubicin.
-
A cytotoxicity assay to measure the therapeutic effect (e.g., MTT, SRB, or live/dead staining).
Q4: How can I verify the activation of this compound in my experiment?
A4: Doxorubicin is intrinsically fluorescent (excitation ~470 nm, emission ~560 nm).[9][10] You can measure the activation and subsequent cellular uptake by:
-
Fluorescence Microscopy: Visually confirm the localization of the red fluorescence signal of Doxorubicin within the cells after treatment with this compound and the activator.
-
Flow Cytometry: Quantify the increase in intracellular fluorescence in the cell population, which correlates with the amount of released Doxorubicin.[10][11]
-
Spectrofluorometry: Measure the fluorescence of cell lysates to determine the total intracellular Doxorubicin concentration.[9]
Q5: What are the common mechanisms of resistance to the active Doxorubicin component?
A5: Even if this compound is successfully activated, cells can exhibit resistance to Doxorubicin itself. Key mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which actively pump Doxorubicin out of the cell.[12]
-
Altered Drug Target: Mutations or changes in the expression of topoisomerase II alpha can make it less sensitive to Doxorubicin.[13][14]
-
Enhanced DNA Damage Repair: Cancer cells may upregulate pathways that repair the DNA damage caused by Doxorubicin.
-
Activation of Pro-Survival Signaling: Pathways like PI3K/Akt and MAPK/ERK can be activated to counteract the apoptotic signals induced by Doxorubicin.[15][16]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
Problem: My cancer cells show minimal cell death after treatment with this compound and the activator, even at high concentrations.
| Possible Cause | Troubleshooting Steps & Rationale |
| 1. Inefficient Prodrug Activation | Verify Activator Efficacy: Confirm the concentration and activity of your activator (e.g., palladium catalyst). Ensure it is stored correctly and has not degraded. Optimize Incubation Time: Run a time-course experiment (e.g., 4, 12, 24, 48 hours) to determine the optimal incubation period for activation and therapeutic effect. Check for Inhibitors: Components in the cell culture media (e.g., high serum concentrations, certain amino acids) could potentially inhibit the activator. Test activation in a simplified buffer system first, then in media. |
| 2. Poor Nanoparticle Uptake | Assess Targeting Receptor Expression: If using a targeted nanoparticle, confirm that your cell line expresses the target receptor (e.g., folate or transferrin receptor) at sufficient levels using techniques like flow cytometry or western blot. Characterize Nanoparticle Properties: Verify the size, charge, and stability of your this compound formulation using methods like Dynamic Light Scattering (DLS). Aggregation or instability can prevent cellular uptake.[17] Visualize Uptake: Use a fluorescently labeled version of your nanoparticle (if DOX is caged) to confirm cellular internalization via fluorescence microscopy. |
| 3. Pre-existing Doxorubicin Resistance | Test with Free DOX: Treat your cells with a standard Doxorubicin dose curve to determine their baseline sensitivity. A high IC50 value suggests intrinsic resistance. Assess P-gp Expression/Activity: Check for the expression of P-glycoprotein (P-gp/MDR1) via western blot or qPCR. Functionally test P-gp activity using an efflux assay (see Protocol 3).[18] If P-gp is active, consider co-treatment with a P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control to see if sensitivity can be restored.[19][20] |
| 4. Experimental Setup Issues | Confirm Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can alter cell behavior and drug sensitivity. Check pH of Media: The stability of the Alloc-carbamate linker and the activity of the activator can be pH-sensitive. Ensure your culture medium is properly buffered.[21] |
Issue 2: High Off-Target Toxicity or Instability
Problem: I am observing significant cytotoxicity in my control group treated with this compound without the activator.
| Possible Cause | Troubleshooting Steps & Rationale |
| 1. Prodrug Instability | Assess Stability in Media: Incubate the this compound formulation in cell culture media for various time points (e.g., 0, 6, 12, 24 hours). At each point, separate the nanoparticles from the supernatant and measure the amount of free Doxorubicin in the supernatant using fluorescence or HPLC. This will reveal if the drug is prematurely leaking.[22] |
| 2. Inherent Toxicity of Components | Run Component Controls: Test the toxicity of the "empty" nanoparticle (without this compound) and the Alloc-caging group itself (if available) on your cells to rule out their contribution to the observed cytotoxicity. |
| 3. Unintended Activation | Analyze Media Components: Some media components or cellular secretions could potentially cause slow, non-specific cleavage of the Alloc group. Test the stability of this compound in a simpler buffered solution (e.g., PBS) to see if the instability is media-dependent. |
Signaling & Experimental Workflow Diagrams
Caption: Mechanism of Action for this compound Therapy.
Caption: Troubleshooting workflow for low this compound efficacy.
Caption: P-glycoprotein mediated Doxorubicin efflux pathway.
Key Experimental Protocols
Protocol 1: Cellular Uptake of Activated Doxorubicin via Flow Cytometry
This protocol quantifies the amount of active Doxorubicin that has been released from the this compound prodrug and taken up by the cells.
Materials:
-
Target cells in suspension
-
This compound formulation and activator
-
Free Doxorubicin (for positive control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Flow cytometer with ~488 nm excitation and ~575/26 nm emission filter (standard PE or equivalent channel)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.
-
Treatment: Aspirate media and add fresh media containing the experimental conditions (e.g., this compound + Activator, this compound only, free DOX, untreated). Incubate for the desired time (e.g., 4 hours).
-
Cell Harvesting: Aspirate the media and wash the cells twice with ice-cold PBS to stop uptake and remove extracellular drug.
-
Detachment: Add Trypsin-EDTA and incubate until cells detach. Neutralize with media containing FBS and transfer the cell suspension to a flow cytometry tube.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS.
-
Acquisition: Analyze the samples on the flow cytometer. Doxorubicin fluoresces primarily in the PE channel.[10] Record the geometric mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Analysis: Compare the MFI of the this compound + Activator group to the control groups. A significant increase in MFI indicates successful prodrug activation and cellular uptake.[11]
Protocol 2: In Vitro Cytotoxicity Assay (SRB Assay)
This protocol measures cell viability based on the staining of total cellular protein with Sulforhodamine B (SRB).
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM), pH 10.5
-
Plate reader (510 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the media with fresh media containing serial dilutions of your test compounds (this compound +/- Activator, free DOX, etc.). Incubate for 48-72 hours.
-
Fixation: Gently add 50 µL of ice-cold 10% TCA to each well (on top of the 100 µL of media) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain. Place on a plate shaker for 5-10 minutes.
-
Reading: Read the absorbance (OD) at 510 nm.
-
Analysis: Calculate the percentage of cell survival relative to the untreated control wells and plot dose-response curves to determine IC50 values.
Protocol 3: P-glycoprotein (P-gp) Efflux Activity Assay
This functional assay uses the fluorescent substrate Rhodamine 123 to measure the activity of the P-gp efflux pump.[18] Reduced intracellular fluorescence indicates high P-gp activity.
Materials:
-
Rhodamine 123 (Rh123)
-
Verapamil or Cyclosporin A (P-gp inhibitors)
-
Target cells (adherent or suspension)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^6 cells/mL in fresh culture media.
-
Inhibitor Pre-treatment: Prepare two sets of tubes for each cell line. To one set, add a P-gp inhibitor (e.g., 10 µM Verapamil) and incubate for 30 minutes at 37°C. The other set receives no inhibitor.
-
Rhodamine 123 Loading: Add Rh123 to all tubes to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light. This is the "loading" phase.
-
Efflux Phase: Centrifuge the cells, remove the supernatant, and resuspend them in fresh, pre-warmed media (with and without the inhibitor as in step 2).
-
Analysis:
-
Time Point 0: Immediately take an aliquot from each tube and measure the fluorescence via flow cytometry (FITC channel). This represents the maximum Rh123 loading.
-
Time Point X: Incubate the remaining cells for an additional 1-2 hours at 37°C to allow for efflux. After incubation, measure the fluorescence again.[19][23]
-
-
Interpretation:
-
P-gp Negative/Low Cells: Will show high fluorescence at both time points, as they retain the dye.
-
P-gp Positive/High Cells: Will show high fluorescence at Time 0 but significantly lower fluorescence at Time Point X, as they have pumped the dye out.
-
P-gp Positive Cells + Inhibitor: Will behave like P-gp negative cells, retaining the dye at Time Point X, confirming that the efflux is P-gp-mediated.[20]
-
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Palladium Complex‐Supported Silica Nanocarriers: Enhancing Therapeutic Efficacy and Reducing Curcumin Toxicity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Doxorubicin Prodrug with Controllable Photolysis Activation for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism and therapeutic strategies in doxorubicin-induced cardiotoxicity: Role of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of doxorubicin resistance in P-glycoprotein overexpressing cells by hybrid cell-penetrating and drug-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. remedypublications.com [remedypublications.com]
- 14. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell [redalyc.org]
- 22. sciensage.info [sciensage.info]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Strategies to enhance Alloc-DOX therapeutic index
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Alloc-DOX and other doxorubicin prodrugs. Our goal is to help you enhance the therapeutic index of your drug candidates and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using an Alloc-doxorubicin (this compound) prodrug strategy?
A1: The primary goal of a doxorubicin (DOX) prodrug strategy is to improve the drug's therapeutic index by masking its cytotoxic activity until it reaches the target tumor site.[1] This approach aims to achieve a higher concentration of the active drug in tumor tissue while minimizing exposure and toxicity to healthy tissues, such as the heart.[2][3] Strategies often involve designing the prodrug to be activated by enzymes that are overexpressed in the tumor microenvironment, such as cathepsin B.[2][3][4]
Q2: What is the mechanism of action of doxorubicin once it is released from the prodrug?
A2: Doxorubicin exerts its anticancer effects through multiple mechanisms.[5] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, which obstructs DNA replication and transcription.[5][6][7]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks.[6][7][8]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components like lipids, proteins, and DNA, ultimately inducing cell death.[5][6][7]
Q3: What are some common strategies to improve the therapeutic index of doxorubicin prodrugs beyond the this compound approach?
A3: Several strategies are being explored to enhance the efficacy and safety of doxorubicin:
-
Enzyme-Cleavable Linkers: Utilizing linkers that are substrates for tumor-specific enzymes like cathepsins or fibroblast activation protein-alpha (FAPα) ensures targeted drug release.[1][3]
-
pH-Sensitive Delivery Systems: Exploiting the acidic tumor microenvironment to trigger drug release from nanocarriers.[9][10]
-
Nanoparticle and Liposomal Formulations: Encapsulating doxorubicin or its prodrugs in nanoparticles or liposomes can improve pharmacokinetics, prolong circulation time, and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.[11][12][13][14]
-
Albumin-Binding Prodrugs: Designing prodrugs that bind to endogenous albumin can extend plasma half-life and improve tumor targeting.[15][16]
-
Combination Therapy: Co-administering doxorubicin prodrugs with other anticancer agents or sensitizers can lead to synergistic effects and overcome drug resistance.[10][17][18]
Troubleshooting Guides
Problem 1: Low Cytotoxicity of this compound in in vitro Cancer Cell Assays
| Possible Cause | Suggested Solution |
| Insufficient activity of the activating enzyme (e.g., Palladium catalyst for Alloc group removal or specific cellular enzymes for other linkers) in the chosen cell line. | 1. Verify the expression and activity of the target enzyme in your cell line using qPCR, western blot, or an activity assay.2. Include a positive control cell line known to express high levels of the activating enzyme.3. For bioorthogonal catalysis, ensure optimal concentration and delivery of the activating catalyst.[19] |
| Poor cellular uptake of the prodrug. | 1. Assess cellular uptake using fluorescently labeled this compound and microscopy or flow cytometry.2. Modify the prodrug structure to enhance cell permeability, for example, by conjugating it to cell-penetrating peptides or encapsulating it in a nanoparticle delivery system.[12][20] |
| Premature degradation or instability of the prodrug in culture medium. | 1. Analyze the stability of this compound in your cell culture medium over the experimental time course using HPLC.2. If degradation is observed, consider shortening the incubation time or modifying the experimental setup. |
| The Alloc protecting group is not being efficiently cleaved. | 1. If using a chemical deallylation strategy, optimize the concentration of the palladium catalyst and the reaction time.[19]2. Ensure that the experimental conditions (e.g., pH, temperature) are optimal for catalyst activity. |
Problem 2: High Toxicity in Non-Target Tissues or Poor Pharmacokinetic Profile in in vivo Models
| Possible Cause | Suggested Solution |
| Premature cleavage of the Alloc group and release of doxorubicin in circulation. | 1. Analyze plasma samples over time for the presence of free doxorubicin using LC-MS.2. Redesign the linker to be more stable in the bloodstream. Consider strategies like PEGylation to shield the cleavable site.[21] |
| Rapid clearance of the prodrug from circulation. | 1. Conduct a pharmacokinetic study to determine the half-life of this compound.[15]2. Increase the molecular weight of the prodrug, for instance, by conjugating it to a polymer like PEG or utilizing an albumin-binding moiety to extend its circulation time.[15][21] |
| Off-target accumulation of the prodrug. | 1. Perform biodistribution studies using a labeled version of this compound to identify organs of high accumulation.2. Incorporate targeting ligands (e.g., antibodies, peptides) specific to tumor cell surface receptors to improve tumor-specific delivery.[1][9] |
Data and Experimental Protocols
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Doxorubicin Prodrugs
| Compound | Cell Line | IC50 (µM) | Fold Difference vs. Doxorubicin |
|---|---|---|---|
| PhAc-ALGP-Dox | Murine Tumor Cells | ~1-10 | 9- to 129-fold higher selectivity index than Dox[1] |
| PhAc-ALGP-Dox | Human Tumor Cells | ~0.1-5 | 9- to 129-fold higher selectivity index than Dox[1] |
| Doxorubicin | Murine Tumor Cells | ~0.01-0.5 | - |
| Doxorubicin | Human Tumor Cells | ~0.01-0.2 | - |
Table 2: Pharmacokinetic Parameters of Doxorubicin Prodrugs
| Compound | Parameter | Value | Fold Improvement vs. Doxorubicin |
|---|---|---|---|
| IPBA-Dox | AUC (h*µg/mL) | 2.90 | ~7-fold increase[15] |
| Doxorubicin | AUC (h*µg/mL) | 0.26 | - |
| IPBA-Dox | Terminal Half-life (h) | 17.5 | ~5.5-fold increase[15] |
| Doxorubicin | Terminal Half-life (h) | 3.2 | - |
| PhAc-ALGP-Dox | Dox exposure in plasma | - | 15-fold lower than equimolar Dox[1] |
Table 3: In Vivo Antitumor Efficacy
| Compound | Tumor Model | Metric | Result |
|---|---|---|---|
| PhAc-ALGP-Dox | Preclinical Models | Tumor Growth Inhibition | 63% to 96%[1] |
| PhAc-ALGP-Dox | Patient-Derived Xenograft (PDX) | Efficacy Improvement vs. Dox | 8-fold[1] |
| PhAc-ALGP-Dox | Murine Metastasis Model | Survival Improvement | 30%[1] |
Key Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT or CCK-8)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound, free doxorubicin (as a positive control), and a vehicle control. Replace the cell culture medium with medium containing the drug dilutions.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
2. In Vitro Drug Release Study
-
Preparation: Dissolve the doxorubicin prodrug (e.g., this compound or an enzyme-sensitive variant) in a release buffer (e.g., PBS at pH 7.4 to simulate blood and pH 5.5 to simulate the lysosomal environment).
-
Activation: For enzyme-sensitive prodrugs, add the target enzyme (e.g., cathepsin B) to the acidic buffer.[21] For this compound, the appropriate deallylation catalyst would be added.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from the samples.
-
Analysis: Analyze the amount of released doxorubicin in each aliquot using HPLC or fluorescence spectroscopy (excitation ~480 nm, emission ~590 nm).[11][21]
-
Calculation: Plot the cumulative percentage of drug release as a function of time.
3. In Vivo Antitumor Efficacy Study
-
Tumor Model Establishment: Subcutaneously inject cancer cells (e.g., 1x10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free doxorubicin, this compound).
-
Drug Administration: Administer the treatments via the desired route (e.g., intravenous injection) at a predetermined schedule (e.g., once or twice a week).
-
Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, biomarker analysis).
-
Data Analysis: Plot the average tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Bioorthogonal activation pathway of this compound in the tumor microenvironment.
Caption: Troubleshooting decision tree for low in vitro efficacy of this compound.
Caption: The multifaceted mechanism of action of Doxorubicin.
References
- 1. PhAc-ALGP-Dox, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - ProQuest [proquest.com]
- 5. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. A new system for targeted delivery of doxorubicin into tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lung cancer combination therapy: doxorubicin and β-elemene co-loaded, pH-sensitive nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
- 12. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in delivery systems for doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination Therapy with Doxorubicin-Loaded Reduced Albumin Nanoparticles and Focused Ultrasound in Mouse Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved Targeting and Safety of Doxorubicin through a Novel Albumin Binding Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conjugating aldoxorubicin to supramolecular organic frameworks: polymeric prodrugs with enhanced therapeutic efficacy and safety - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer DOX delivery system based on CNTs: Functionalization, targeting and novel technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cathepsin B-Cleavable Cyclopeptidic Chemotherapeutic Prodrugs [mdpi.com]
Managing side effects of Alloc-DOX in preclinical studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Alloc-DOX, a novel doxorubicin (DOX) prodrug, in preclinical studies. Given the limited public data on this compound, this resource is substantially based on the extensive knowledge of its parent compound, doxorubicin, to proactively address potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant body weight loss (>15%) and general malaise in our animals shortly after this compound administration. Is this expected, and what should we do?
A1: Significant body weight loss and signs of distress (e.g., lethargy, ruffled fur) are common adverse effects associated with doxorubicin-based compounds.[1][2] This is often linked to a combination of myelosuppression, gastrointestinal toxicity, and general systemic inflammation.
Troubleshooting Steps:
-
Confirm Dosing: Double-check your dose calculations, formulation, and administration route. Doxorubicin toxicity is highly dose-dependent.[3][4]
-
Animal Monitoring: Increase the frequency of animal monitoring to at least twice daily. Record body weight, food/water intake, and clinical signs of distress.
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline), nutritional support with palatable, high-calorie food, and ensure easy access to food and water on the cage floor.
-
Dose Adjustment: Consider reducing the dose or modifying the dosing schedule for subsequent cohorts. Dose fractionation (splitting a larger dose into several smaller doses) can sometimes mitigate acute toxicity without compromising efficacy.[5]
Q2: What are the primary, dose-limiting toxicities we should anticipate with this compound?
A2: Based on doxorubicin's profile, the primary dose-limiting toxicities are cardiotoxicity (heart damage) and myelosuppression (bone marrow suppression).[1][3][6] Cardiotoxicity can be acute (occurring during or shortly after treatment) or chronic (developing weeks to months later), leading to cardiomyopathy and heart failure.[1][7] Myelosuppression results in reduced white blood cells, red blood cells, and platelets, increasing the risk of infection, anemia, and bleeding.[1][8][9]
Q3: How can we monitor for the onset of cardiotoxicity in our animal models?
A3: A multi-pronged approach is recommended for early detection of cardiotoxicity.
-
Non-Invasive Imaging: Serial echocardiography is the gold standard in preclinical models to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). A significant decrease in these values is indicative of cardiac dysfunction.[10][11]
-
Serum Biomarkers: Collect blood samples to measure cardiac troponins (cTnI or cTnT) and Brain Natriuretic Peptide (BNP). Elevated levels of these biomarkers are sensitive indicators of myocardial injury.
-
Electrocardiography (ECG): ECG can be used to detect arrhythmias and other electrical abnormalities in the heart.[3]
-
Histopathology: At the study endpoint, collect heart tissue for histological analysis. Look for characteristic signs of doxorubicin-induced damage, such as cardiomyocyte vacuolization, myofibrillar loss, fibrosis, and apoptosis.[12][13]
Q4: We suspect myelosuppression. How do we confirm and quantify it?
A4: Myelosuppression can be confirmed through hematological analysis.
-
Complete Blood Count (CBC): Collect peripheral blood samples (e.g., via tail vein or saphenous vein) at baseline and at several time points post-treatment. The nadir (lowest point) for white blood cells (WBCs) typically occurs 3-7 days after doxorubicin administration.[8] A significant drop in WBCs, neutrophils, and platelets is indicative of myelosuppression.
-
Bone Marrow Analysis: At necropsy, collect femurs or tibias to assess bone marrow cellularity. Doxorubicin treatment can lead to a pronounced reduction in total nucleated cells in the bone marrow.[8][14]
Q5: Can we use cardioprotective agents with this compound?
A5: Yes, co-administration of cardioprotective agents is a common strategy to mitigate doxorubicin-induced cardiotoxicity. Dexrazoxane is an iron chelator that has been shown to reduce cardiac damage in preclinical models and is used in clinical settings.[15] However, it's crucial to ensure that the co-administered agent does not interfere with the anti-tumor efficacy of this compound. This must be validated within your specific experimental context.
Quantitative Data Summary
Table 1: Example Dosing Regimens for Inducing Cardiotoxicity in Rodents (Based on Doxorubicin)
| Model Type | Species | Dosing Regimen | Cumulative Dose | Key Features & Considerations |
| Acute | Mouse | 20 mg/kg, single intraperitoneal (IP) injection | 20 mg/kg | High mortality, rapid onset of cardiac dysfunction. Useful for studying acute mechanisms.[3][16] |
| Chronic | Mouse | 5 mg/kg, IP, once a week for 5 weeks | 25 mg/kg | Lower mortality, more closely mimics the progressive nature of clinical cardiomyopathy.[17] |
| Chronic | Rat | 2.5 mg/kg, IP, 3 times a week for 2 weeks | 15 mg/kg | Induces significant cardiac remodeling, inflammation, and fibrosis.[3][11][12] |
Table 2: Key Monitoring Parameters for this compound Induced Toxicities
| Toxicity | Parameter | Method | Expected Observation Post-Treatment |
| Cardiotoxicity | LVEF / FS | Echocardiography | Significant decrease from baseline.[10][11] |
| Cardiac Troponins | ELISA / Serum Analysis | Significant increase from baseline. | |
| Histopathology | H&E, Trichrome Staining | Myofibrillar loss, vacuolization, fibrosis, apoptosis.[13] | |
| Myelosuppression | White Blood Cell (WBC) Count | Complete Blood Count (CBC) | Sharp decrease, with nadir at 3-7 days.[8] |
| Bone Marrow Cellularity | Histology / Cell Counting | Significant reduction in nucleated cells.[8] | |
| General Toxicity | Body Weight | Daily/Bi-weekly weighing | Loss of >15% may require intervention or endpoint.[2] |
| Clinical Score | Visual Observation | Increased score (ruffled fur, lethargy, hunched posture). |
Key Experimental Protocols
Protocol 1: Chronic this compound-Induced Cardiotoxicity Model in Mice
-
Animal Model: Use adult male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight and perform baseline echocardiography on all animals to establish normal cardiac function.
-
This compound Preparation: Reconstitute this compound according to the manufacturer's instructions. The final formulation should be sterile and administered at room temperature.
-
Administration: Administer this compound (or vehicle control, e.g., saline) via intraperitoneal (IP) injection at a dose determined by dose-finding studies (e.g., starting with a regimen based on 5 mg/kg doxorubicin). Repeat administration once weekly for 5 weeks.[17]
-
Monitoring:
-
Monitor animal health and body weight at least three times per week.
-
Perform echocardiography 1-2 weeks after the final dose to assess the development of cardiac dysfunction.
-
-
Endpoint and Tissue Collection: At the pre-determined study endpoint, euthanize animals via an approved method.
-
Collect blood via cardiac puncture for serum biomarker analysis.
-
Perfuse the heart with saline, then fix in 10% neutral buffered formalin for histological analysis.
-
Protocol 2: Assessment of Myelosuppression
-
Animal Model & Dosing: Use a relevant mouse or rat model and administer a single dose of this compound expected to induce myelosuppression (e.g., based on 20 mg/kg doxorubicin in mice).[8]
-
Blood Collection:
-
Collect a small volume of peripheral blood (~50 µL) from the saphenous or tail vein into EDTA-coated tubes at baseline (Day 0) and on Days 1, 3, 7, and 14 post-injection.
-
Perform a Complete Blood Count (CBC) to determine counts of WBCs, neutrophils, lymphocytes, platelets, and red blood cells.
-
-
Bone Marrow Collection (at endpoint):
-
Euthanize animals at selected time points (e.g., Day 3 for nadir, Day 14 for recovery).
-
Dissect femurs and flush the bone marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS).
-
Create a single-cell suspension by gently passing the marrow through a syringe.
-
Count the total number of nucleated cells using a hemocytometer or automated cell counter.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Key signaling pathways in Doxorubicin-induced cardiotoxicity.
Caption: Experimental workflow for a chronic cardiotoxicity study.
Caption: Troubleshooting decision tree for excessive in-study toxicity.
References
- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of early multi-organ toxicity induced by liposomal doxorubicin using 67Ga-citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Doxorubicin-Induced Cardiotoxicity: An Overview on Pre-clinical Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin (Adriamycin): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 8. liposomes.ca [liposomes.ca]
- 9. The opposite effects of Doxorubicin on bone marrow stem cells versus breast cancer stem cells depend on glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 12. Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparision of doxorubicin-induced cardiotoxicity in the ICR mice of different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity [mdpi.com]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
Technical Support Center: Alloc-DOX Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Alloc-DOX, a prodrug of the widely used chemotherapeutic agent doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Alloc protecting group used?
A1: this compound is a derivative of doxorubicin (DOX) where the primary amine group on the daunosamine sugar is protected by an allyloxycarbonyl (Alloc) group. This protection strategy is employed to create a prodrug, which can offer advantages such as improved stability, altered solubility, and targeted drug release. The Alloc group is particularly useful as it is stable under various conditions but can be selectively removed under mild conditions using a palladium(0) catalyst, which makes it orthogonal to many other protecting groups used in complex molecule synthesis.
Q2: What is the general synthetic route for this compound?
A2: The synthesis of this compound is typically achieved through the N-acylation of doxorubicin hydrochloride with allyl chloroformate in the presence of a base. The reaction involves the nucleophilic attack of the primary amine of doxorubicin on the carbonyl carbon of allyl chloroformate.
Q3: What are the main challenges in scaling up the synthesis of this compound?
A3: The primary challenges in scaling up this compound synthesis include:
-
Reaction Control: Maintaining optimal reaction conditions (temperature, mixing, stoichiometry) at a larger scale to ensure complete reaction and minimize side products.
-
Purification: Moving from laboratory-scale chromatographic purification to more scalable methods like crystallization can be challenging and requires significant process development.
-
Yield and Purity: Achieving high yield and purity consistently at a larger scale can be difficult due to the complexities of handling doxorubicin and the potential for side reactions.
-
Stability: Ensuring the stability of this compound during synthesis, purification, and storage is critical to prevent degradation and maintain product quality.
Q4: How is the Alloc group removed to release doxorubicin?
A4: The Alloc group is typically removed by palladium(0)-catalyzed allyl transfer. A common method involves using a catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger, such as phenylsilane. This deprotection is highly specific and occurs under mild, neutral conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction due to poor mixing or insufficient reaction time. | - At scale, ensure efficient stirring to maintain a homogeneous reaction mixture.- Monitor the reaction progress using HPLC to determine the optimal reaction time. A prolonged reaction time of up to 18 hours may be necessary for complete conversion.[1] |
| Degradation of starting material or product. | - Doxorubicin is sensitive to light and pH. Conduct the reaction in the dark and under controlled pH conditions.- Ensure the purity of the doxorubicin starting material. | |
| Suboptimal stoichiometry. | - Carefully control the molar ratio of allyl chloroformate to doxorubicin. An excess of the acylating agent may lead to side reactions. | |
| Incomplete Reaction | Insufficient activation of the amine group of doxorubicin. | - Ensure the presence of a suitable base (e.g., N,N-diisopropylethylamine) to neutralize the HCl salt of doxorubicin and facilitate the reaction.[1] |
| Low reaction temperature. | - While the reaction is often performed at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor for degradation if heating is applied. | |
| Difficult Purification | Oily product or failure to crystallize. | - Doxorubicin derivatives can be challenging to crystallize. Experiment with different solvent/anti-solvent systems. For a similar compound, a toluene wash followed by precipitation from an aqueous layer by pH adjustment has been successful at a larger scale.[2] |
| Co-purification of impurities. | - If crystallization is not effective, large-scale preparative HPLC or flash chromatography may be necessary, though this can be costly and time-consuming.[1] | |
| Presence of Side Products | Di-acylation or reaction at other nucleophilic sites. | - Optimize the reaction conditions (temperature, stoichiometry) to favor mono-N-acylation.- Use HPLC and LC-MS to identify the side products and adjust the reaction parameters accordingly. |
| Degradation products of doxorubicin. | - Minimize exposure to light and extreme pH during the reaction and workup. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required for different scales.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
Allyl chloroformate
-
N,N-diisopropylethylamine (DIPEA)
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
Dissolve doxorubicin hydrochloride in DMF.
-
Add DIPEA to the solution to neutralize the HCl and free the amine group.
-
Slowly add allyl chloroformate to the reaction mixture at room temperature while stirring.
-
Stir the reaction mixture in the dark for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM:methanol gradient.
-
Collect the fractions containing the product and evaporate the solvent to obtain this compound as a red solid.
Monitoring this compound Synthesis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
Procedure:
-
Prepare a standard solution of doxorubicin and this compound.
-
During the reaction, withdraw small aliquots at different time points.
-
Dilute the aliquots with the mobile phase and inject them into the HPLC system.
-
Monitor the disappearance of the doxorubicin peak and the appearance of the this compound peak.
-
Calculate the percentage conversion based on the peak areas.
Data Presentation
Table 1: Comparison of Doxorubicin Derivative Synthesis Yields
| Doxorubicin Derivative | Synthesis Method | Yield | Reference |
| N-palmitoyl-doxorubicin | Acylation with N-hydroxysuccinimide ester of palmitic acid | Not specified, purified by chromatography | [1] |
| Palmitoyl-hydrazone of doxorubicin | Reaction with palmitic acid hydrazide | 94% | [1] |
| DOX-PA (Doxorubicin-palmitic acid) | Conjugation with palmitic acid through a hydrazone bond | ~88% | [3] |
Note: Data for this compound specifically was not available in the search results. The table presents data for other doxorubicin derivatives to provide a general indication of expected yields for similar reactions.
Visualizations
Signaling Pathway of Doxorubicin
Doxorubicin, the active component released from this compound, exerts its cytotoxic effects through two primary mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).
Caption: Doxorubicin's dual mechanism of action.
Experimental Workflow for this compound Synthesis and Characterization
This diagram outlines the typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for this compound synthesis.
References
Technical Support Center: Improving the Biocompatibility of Alloc-DOX Formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance the biocompatibility of allyloxycarbonyl-doxorubicin (Alloc-DOX) and other novel doxorubicin (DOX) formulations.
Frequently Asked Questions (FAQs)
Q1: What is biocompatibility and why is it critical for this compound formulations?
A1: Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For this compound formulations, which are designed for cancer therapy, high biocompatibility is crucial to minimize adverse effects on healthy tissues and reduce the systemic toxicity often associated with doxorubicin, such as cardiotoxicity and hepatotoxicity.[1][2][3] Improving biocompatibility aims to enhance the therapeutic index by ensuring the formulation is stable in circulation, avoids rapid clearance by the immune system, and selectively targets tumor cells.[1][4]
Q2: What are the common strategies to improve the biocompatibility of doxorubicin nanoformulations?
A2: Several strategies are employed to enhance the biocompatibility of DOX nanoformulations. A primary method is surface modification with polymers like polyethylene glycol (PEG), a process known as PEGylation.[1][4] This creates a hydrophilic shell that reduces opsonization (tagging by the immune system) and prolongs circulation time.[5] Other approaches include using biodegradable and biocompatible materials for the nanocarrier itself (e.g., PLGA, chitosan), optimizing particle size and surface charge to prevent aggregation, and designing stimuli-responsive systems (e.g., pH- or redox-sensitive) that release DOX specifically in the tumor microenvironment.[4][5][6]
Q3: How does the "Alloc" (allyloxycarbonyl) group potentially influence the formulation's biocompatibility?
A3: The allyloxycarbonyl (Alloc) group is a protecting group often used in chemical synthesis. In the context of a DOX formulation, it could be part of a prodrug strategy where the Alloc group renders the doxorubicin inactive until it is cleaved by specific enzymes or conditions within the tumor environment. This targeted activation can significantly improve biocompatibility by preventing the drug from acting on healthy cells during circulation, thereby reducing off-target toxicity. The cleavage of the Alloc group would release the active DOX, concentrating its cytotoxic effect at the tumor site.
Q4: What are the key in vitro assays to evaluate the biocompatibility of my this compound formulation?
A4: A panel of in vitro assays is essential to assess biocompatibility. Key tests include:
-
Cytotoxicity Assays (e.g., MTT, CyQUANT): To determine the formulation's toxicity against both cancer cell lines and healthy (non-cancerous) cell lines (e.g., fibroblasts, endothelial cells). A good formulation will show high toxicity to cancer cells but low toxicity to healthy cells.[7][8]
-
Hemocompatibility Assays (Hemolysis): To evaluate the lytic effect of the formulation on red blood cells. This is critical for intravenously administered drugs to ensure they do not cause anemia or other blood-related toxicities.
-
Cellular Uptake Studies: Using fluorescence microscopy or flow cytometry to confirm that the formulation is being internalized by cancer cells.[7]
-
Stability Assays: Assessing the formulation's stability in biological media (e.g., plasma, serum-containing culture medium) over time to ensure it doesn't prematurely release the drug or aggregate.
Troubleshooting Guide
Issue 1: High Cytotoxicity in Healthy Cell Lines
Your this compound formulation is showing significant toxicity to non-cancerous cells in vitro, indicating poor selective cytotoxicity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Premature Drug Release | The linker cleaving the "Alloc" group or releasing DOX from the nanocarrier is unstable in the culture medium. | Perform an in vitro drug release study in the assay medium. If significant release is observed, redesign the linker to be more stable at physiological pH (7.4) and responsive to tumor-specific conditions (e.g., lower pH, higher glutathione levels).[6][7] |
| Carrier Material Toxicity | The nanocarrier material itself (polymers, lipids) is inherently toxic. | Test the "blank" formulation (without this compound) on the same healthy cell lines. If toxicity is observed, consider using more biocompatible materials like PLGA, PCL, or natural phospholipids.[5][7] |
| Non-specific Cellular Uptake | The formulation's surface properties (e.g., high positive charge) lead to high uptake by all cell types. | Measure the zeta potential. Highly positive values can lead to non-specific interactions. Modify the surface with neutral or slightly negative coatings like PEG to reduce non-specific binding.[4] |
Issue 2: Formulation Aggregates in Biological Media
Upon introduction to cell culture media or plasma, you observe precipitation or a significant increase in particle size as measured by Dynamic Light Scattering (DLS).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Surface Stabilization | The formulation lacks sufficient steric or electrostatic repulsion to prevent aggregation in high-ionic-strength environments. | Increase the density of the hydrophilic surface coating (e.g., PEGylation).[7] Ensure the PEG chain length is optimal for providing a stable steric barrier. |
| Protein Corona Formation | Proteins in the biological media adsorb to the nanoparticle surface, leading to aggregation and rapid clearance by the immune system. | Characterize the protein corona formation. Modify the surface chemistry to create a more "stealth" particle that resists protein adsorption. PEGylation is a common and effective strategy.[4] |
| Environmental Instability | The formulation is sensitive to pH or ionic strength changes.[3] | Evaluate particle size and stability across a range of pH and salt concentrations relevant to biological conditions. Adjust the formulation components to enhance stability. |
Issue 3: Low Encapsulation Efficiency or Premature Drug Leakage
The amount of this compound successfully loaded into the nanoparticles is low, or the drug leaks out too quickly under physiological conditions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Drug-Carrier Interaction | The chemical affinity between this compound and the core of the nanocarrier is weak. | Modify the formulation process. For liposomes, using a pH gradient loading method can significantly improve the encapsulation of weakly basic drugs like doxorubicin.[7] For polymeric nanoparticles, optimize the solvent evaporation or nanoprecipitation method. |
| Suboptimal Formulation Parameters | The ratio of drug to carrier material is too high, or other components are not at optimal concentrations. | Systematically vary the drug-to-lipid or drug-to-polymer ratio to find the optimal loading capacity.[9] |
| In vitro Release Profile is too Fast | The formulation is not retaining the drug effectively. | Analyze the in vitro release profile using a dialysis method.[7][8] If release is too rapid, alter the carrier composition (e.g., use lipids with a higher phase transition temperature for liposomes, or a more hydrophobic polymer for nanoparticles) to slow down drug diffusion.[8] |
Quantitative Data Summary
Table 1: Comparison of Physicochemical and In Vitro Properties of DOX Formulations
| Parameter | Free DOX | Typical Liposomal DOX | Optimized this compound (Hypothetical) |
| Particle Size (nm) | N/A | 90 - 150 | 80 - 120 |
| Zeta Potential (mV) | N/A | -5 to -20 | -2 to -15 |
| Encapsulation Efficiency (%) | N/A | > 90% | > 95% |
| Drug Release at 24h (pH 7.4) | N/A | < 15% | < 5% |
| Drug Release at 24h (pH 5.5) | N/A | ~ 40-60% | ~ 70-80% |
| IC50 in Cancer Cells (µM) | 0.5 | 1.2 | 0.8 |
| IC50 in Healthy Fibroblasts (µM) | 0.8 | 5.0 | > 15.0 |
| Hemolysis (%) | ~5% | < 2% | < 1% |
Data are representative examples compiled from literature and are intended for comparative purposes.[7][8]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of your this compound formulation that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Seed both cancer cells (e.g., 4T1, MCF-7) and healthy cells (e.g., NIH-3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[8]
-
Treatment: Prepare serial dilutions of your this compound formulation, free DOX (positive control), blank nanocarriers (negative control), and a vehicle control (e.g., PBS). Replace the culture medium with medium containing the treatments.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 550 nm using a microplate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against drug concentration and determine the IC50 value using non-linear regression.
Protocol 2: In Vitro Drug Release Study
This protocol measures the rate at which this compound is released from the nanocarrier.
-
Sample Preparation: Place 1 mL of your this compound formulation into a dialysis bag (MWCO 12-14 kDa).[7][8]
-
Dialysis: Submerge the sealed bag in 100 mL of release buffer (e.g., PBS at pH 7.4 to mimic blood, and acetate buffer at pH 5.5 to mimic the tumor microenvironment). Place on a shaker at 37°C.[7][8]
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.[8]
-
Quantification: Measure the concentration of this compound in the collected samples using HPLC or a UV-Vis spectrophotometer (at ~480 nm for doxorubicin).[7][10]
-
Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Visualizations
Caption: Workflow for biocompatibility assessment of this compound formulations.
Caption: Simplified signaling pathways of doxorubicin-induced cytotoxicity.
Caption: Decision tree for troubleshooting poor in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin nanoformulations on therapy against cancer: An overview from the last 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Doxorubicin Formulation to Enhance Pharmacokinetics and Tumor Targeting | MDPI [mdpi.com]
- 7. A Novel Approach on Drug Delivery: Investigation of A New Nano-Formulation of Liposomal Doxorubicin and Biological Evaluation of Entrapped Doxorubicin on Various Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Alloc-DOX and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of the established chemotherapeutic agent doxorubicin and its prodrug counterpart, Alloc-DOX. While direct, quantitative comparative studies on the cytotoxicity of this compound are not extensively available in peer-reviewed literature, this document outlines the principles of their cytotoxic mechanisms, provides established data for doxorubicin, and presents a framework for the experimental comparison of these two compounds.
Introduction: Doxorubicin and its Prodrug this compound
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical application is often limited by significant side effects, including cardiotoxicity.
This compound, or N-allyloxycarbonyl-doxorubicin, is a prodrug of doxorubicin. The amine group in the daunosamine sugar of doxorubicin, which is crucial for its DNA binding activity, is protected by an allyloxycarbonyl (Alloc) group. This modification renders the molecule inactive. The cytotoxic potential of this compound is unleashed only upon the cleavage of the Alloc group, a process known as "uncaging." This is typically achieved through bioorthogonal catalysis, often employing palladium or ruthenium-based catalysts. This targeted activation strategy aims to reduce the systemic toxicity associated with conventional doxorubicin administration.
Cytotoxicity Data: A Benchmark for Comparison
Due to the nature of this compound as a prodrug, its cytotoxicity is contingent on the presence and efficacy of a specific catalyst. Without the catalyst, this compound is expected to exhibit significantly lower cytotoxicity than doxorubicin. A meaningful comparison, therefore, requires evaluating this compound in the presence of its activating catalyst against doxorubicin.
As a benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin in various cancer cell lines, as reported in the literature. These values can vary depending on the specific experimental conditions, such as cell line, exposure time, and the cytotoxicity assay used.
| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) |
| MCF-7 | Breast Cancer | 0.1 - 2.5[1] |
| HeLa | Cervical Cancer | 0.34 - 2.9[1] |
| A549 | Lung Cancer | > 20[1] |
| HCT116 | Colon Cancer | 24.30 (µg/ml)[2] |
| PC3 | Prostate Cancer | 2.640 (µg/ml)[2] |
| Hep-G2 | Liver Cancer | 14.72 (µg/ml)[2] |
Note: The cytotoxicity of this compound would need to be determined experimentally in the presence of its specific uncaging catalyst. The resulting IC50 value could then be compared to the benchmark data for doxorubicin.
Experimental Protocols: A Framework for Cytotoxicity Assessment
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity. This protocol can be adapted to compare the cytotoxicity of doxorubicin and this compound (with its catalyst).
MTT Cytotoxicity Assay Protocol
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Doxorubicin hydrochloride
-
This compound
-
Appropriate catalyst for this compound uncaging (if applicable)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of doxorubicin and this compound in complete medium. If using a catalyst for this compound, prepare solutions of this compound containing the catalyst at the desired concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with medium only as a negative control and wells with the highest concentration of the vehicle (e.g., DMSO) as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a comparative cytotoxicity assay.
The primary mechanism of doxorubicin-induced cytotoxicity involves the induction of apoptosis. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.
Conclusion
While this compound presents a promising strategy for targeted cancer therapy by reducing the systemic toxicity of doxorubicin, a direct and comprehensive comparison of its cytotoxicity requires further investigation. The experimental framework provided in this guide, along with the benchmark cytotoxicity data for doxorubicin, offers a foundation for researchers to conduct such comparative studies. The evaluation of this compound's efficacy must be performed in the context of its bioorthogonal activation, which is central to its design and therapeutic potential. Future studies providing direct quantitative comparisons will be invaluable for the drug development community.
References
Navigating Doxorubicin Formulations: A Comparative Guide to In Vivo Efficacy
An in-depth analysis of advanced doxorubicin formulations versus free doxorubicin, focusing on anti-tumor activity and biodistribution in preclinical models.
Doxorubicin (DOX), a cornerstone of chemotherapy for a wide range of cancers, is often limited by its significant cardiotoxicity and narrow therapeutic window. To address these challenges, various advanced formulations have been developed to improve its safety and efficacy profile. This guide provides a comparative analysis of the in vivo performance of a representative advanced doxorubicin formulation, liposomal doxorubicin, against conventional free doxorubicin. The data presented herein is a synthesis of findings from multiple preclinical studies.
It is important to note that the term "Alloc-DOX" did not yield specific results in a comprehensive literature search. Therefore, this guide will focus on a well-established advanced formulation, liposomal doxorubicin, as a proxy for comparing novel delivery systems against the standard free drug.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key efficacy parameters observed in preclinical tumor models when comparing liposomal doxorubicin with free doxorubicin.
| Efficacy Parameter | Free Doxorubicin | Liposomal Doxorubicin | Tumor Model(s) | Key Findings |
| Tumor Growth Inhibition | Moderate | Superior | SC115 Murine Mammary Tumor[1], WEHI-164 Fibrosarcoma[2], J6456 Lymphoma[3] | Liposomal DOX consistently demonstrates enhanced tumor growth inhibition compared to an equivalent dose of free drug.[1][2] At higher doses, liposomal DOX can lead to significant tumor regression.[1] |
| Survival | Modest increase | Significant increase | SC115 Murine Mammary Tumor[4], J6456 Lymphoma[3] | Treatment with liposomal DOX resulted in a higher percentage of 30-day survival and, in some cases, complete tumor remission compared to free DOX.[4] The improved therapeutic profile of liposomal DOX was less dependent on the tumor burden at the start of treatment.[3] |
| Tumor Drug Accumulation | Lower and transient | Higher and sustained | SC115 Murine Mammary Tumor[1], WEHI-164 Fibrosarcoma[2] | Liposomal formulations lead to significantly higher and more sustained concentrations of doxorubicin within the tumor tissue.[1][2] This is often attributed to the enhanced permeability and retention (EPR) effect in tumors.[5] |
| Biodistribution (Off-Target Organs) | High accumulation in heart and other organs | Reduced accumulation in the heart | General preclinical models[5][6] | Liposomal encapsulation reduces the accumulation of doxorubicin in the heart, a key factor in mitigating cardiotoxicity.[5] However, increased accumulation may be observed in organs of the reticuloendothelial system, such as the liver and spleen.[2][6] |
| Maximum Tolerated Dose (MTD) | Lower | Higher | SC115 Murine Mammary Tumor[4] | The reduced systemic toxicity of liposomal formulations often allows for the administration of higher doses compared to free doxorubicin, contributing to improved therapeutic outcomes.[1][4] |
Experimental Protocols
The following sections detail the typical methodologies employed in the in vivo studies cited in this guide.
In Vivo Tumor Model and Treatment
-
Animal Models: Studies commonly utilize immunodeficient mice (e.g., BALB/c nude mice) or immunocompetent mice (e.g., BALB/c) depending on the tumor model.[2][3][7]
-
Cell Lines and Tumor Implantation: Various cancer cell lines are used to establish tumor xenografts. For instance, human breast cancer cells (e.g., MDA-MB-231), murine fibrosarcoma cells (e.g., WEHI-164), or lymphoma cells (e.g., J6456) are injected subcutaneously or intraperitoneally into the mice.[2][3][8]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment groups.[9] Free doxorubicin and the advanced doxorubicin formulation are typically administered intravenously (i.v.) via the tail vein.[3][6] Dosing schedules can vary, for example, once weekly for several weeks.[9]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[9] Animal body weight is also monitored as an indicator of systemic toxicity.[9] Survival is tracked until a predefined endpoint, such as a specific tumor volume or signs of morbidity.[4]
Pharmacokinetics and Biodistribution
-
Sample Collection: At predetermined time points after drug administration, blood samples are collected to determine the plasma concentration of doxorubicin.[6]
-
Tissue Harvesting: Following blood collection, animals are euthanized, and major organs (heart, liver, spleen, lungs, kidneys) and the tumor are harvested.[6][10]
-
Drug Quantification: The concentration of doxorubicin in plasma and homogenized tissues is quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection.[10]
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental workflow and the underlying mechanism of action of doxorubicin, the following diagrams are provided.
Caption: Experimental workflow for in vivo comparison.
Caption: Doxorubicin's primary mechanisms of action.
Concluding Remarks
The preclinical evidence strongly supports the superiority of advanced doxorubicin formulations, such as liposomal doxorubicin, over the free drug in terms of both anti-tumor efficacy and safety. The ability of these novel delivery systems to alter the pharmacokinetics and biodistribution of doxorubicin leads to increased drug accumulation at the tumor site and reduced exposure of healthy tissues, particularly the heart.[2][5] This ultimately widens the therapeutic window, allowing for more effective treatment regimens. Future research will continue to refine these delivery platforms to further enhance their targeting capabilities and clinical utility.
References
- 1. Comparison of free and liposome encapsulated doxorubicin tumor drug uptake and antitumor efficacy in the SC115 murine mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of free doxorubicin, liposome encapsulated doxorubicin and liposome co-encapsulated alendronate and doxorubicin (PLAD) on the tumor immunologic milieu in a mouse fibrosarcoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the antitumor activity of free doxorubicin and polyethylene glycol-coated liposomal doxorubicin in a mouse lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. liposomes.ca [liposomes.ca]
- 5. mdpi.com [mdpi.com]
- 6. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improved Targeting and Safety of Doxorubicin through a Novel Albumin Binding Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supramolecular Stacking of Doxorubicin on Carbon Nanotubes for In Vivo Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry in Prodrug Activation: A Comparative Analysis of Alloc-DOX and pH-Sensitive Doxorubicin Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The targeted activation of chemotherapeutic agents at the tumor site is a cornerstone of modern drug development, aiming to enhance efficacy while minimizing systemic toxicity. Doxorubicin (DOX), a potent anthracycline antibiotic, is a prime candidate for prodrug strategies due to its dose-dependent cardiotoxicity. This guide provides a comparative analysis of two distinct doxorubicin prodrug activation mechanisms monitored by mass spectrometry: the bioorthogonally activated Alloc-DOX and a pH-sensitive hydrazone-linked DOX prodrug. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of these systems.
Prodrug Activation Strategies: A Head-to-Head Comparison
This guide focuses on two key strategies for doxorubicin prodrug activation:
-
This compound: This prodrug utilizes an allyloxycarbonyl (Alloc) protecting group on the amine functionality of doxorubicin. Activation is achieved through a bioorthogonal reaction, specifically palladium-catalyzed deallylation, which selectively removes the Alloc group to release the active doxorubicin.
-
pH-Sensitive DOX Prodrug: This approach employs a hydrazone linkage to conjugate doxorubicin to a carrier molecule. The hydrazone bond is stable at physiological pH (7.4) but is rapidly cleaved in the acidic tumor microenvironment (pH ~5.0-6.5), triggering the release of doxorubicin.
The following sections provide a detailed comparison of the mass spectrometry analysis of the activation of these two prodrugs.
Quantitative Analysis of Prodrug Activation
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the quantitative analysis of prodrug activation. By monitoring the decrease in the prodrug concentration and the concomitant increase in the active drug concentration, the kinetics of activation can be precisely determined.
Table 1: Comparison of Mass Spectrometry Parameters for this compound and pH-Sensitive DOX Prodrug Analysis
| Parameter | This compound | pH-Sensitive DOX Prodrug (Hydrazone-linked) | Doxorubicin (Active Drug) |
| Parent Ion (m/z) | [M+H]⁺ of this compound | [M+H]⁺ of Hydrazone-DOX | 544.2 |
| Fragment Ions (m/z) | Fragments of this compound | Fragments of Hydrazone-DOX | 397.1, 379.1, 291.1 |
| Activation Trigger | Palladium Catalyst | Acidic pH | - |
| Typical Matrix | Cell culture media, plasma | Cell culture media, plasma | Cell culture media, plasma |
| Quantification Method | LC-MS/MS (MRM mode) | LC-MS/MS (MRM mode) | LC-MS/MS (MRM mode) |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data in mass spectrometry-based prodrug activation studies.
Protocol 1: Mass Spectrometry Analysis of Palladium-Catalyzed this compound Activation
-
Sample Preparation:
-
Incubate this compound (e.g., 10 µM) in the desired matrix (e.g., cell culture medium or plasma) at 37°C.
-
Initiate the activation by adding a palladium catalyst (e.g., Pd(PPh₃)₄, 50 µM).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the reaction mixture.
-
Quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile with an internal standard).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and doxorubicin.
-
Protocol 2: Mass Spectrometry Analysis of pH-Sensitive Hydrazone-DOX Activation
-
Sample Preparation:
-
Prepare two sets of samples in a suitable buffer at pH 7.4 (physiological) and pH 5.0 (acidic).
-
Add the hydrazone-linked DOX prodrug (e.g., 10 µM) to each buffer and incubate at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each pH condition.
-
Process the samples as described in Protocol 1 (protein precipitation, centrifugation, drying, and reconstitution).
-
-
LC-MS/MS Analysis:
-
Follow the same LC-MS/MS parameters as outlined in Protocol 1, monitoring the specific MRM transitions for the hydrazone-DOX prodrug and doxorubicin.
-
Visualizing the Workflow and Activation Pathways
Graphical representations of the experimental workflow and the chemical transformations are essential for a clear understanding of the processes involved.
Caption: Experimental workflow for monitoring prodrug activation.
Caption: Prodrug activation signaling pathways.
Conclusion
Mass spectrometry is an indispensable tool for the detailed characterization and quantitative comparison of prodrug activation mechanisms. The choice between a bioorthogonal strategy, such as this compound, and a microenvironment-sensitive approach, like a pH-sensitive hydrazone-linked prodrug, depends on the specific therapeutic application and desired activation kinetics. The protocols and data presented in this guide provide a framework for researchers to design and execute robust mass spectrometry-based studies to evaluate and compare the performance of different doxorubicin prodrugs, ultimately contributing to the development of safer and more effective cancer therapies.
A Comparative Guide to HPLC Analysis of Doxorubicin Release from the Alloc-DOX Prodrug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of doxorubicin (DOX) release from the Alloc-DOX prodrug. It is designed to assist researchers in selecting and implementing robust analytical techniques for characterizing this and similar drug delivery systems. The guide includes detailed experimental protocols, comparative data, and visual workflows to facilitate understanding and application in a laboratory setting.
Introduction to this compound and the Importance of Release Analysis
Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy.[1][2][3] However, its clinical application is often limited by severe side effects, including cardiotoxicity.[2][4] Prodrug strategies, such as the development of this compound (allyloxycarbonyl-doxorubicin), aim to improve the therapeutic index of doxorubicin by masking its cytotoxic activity until it reaches the target tumor site. The controlled release of active doxorubicin from the this compound prodrug is a critical determinant of its efficacy and safety. Therefore, accurate and precise analytical methods are essential to quantify the rate and extent of doxorubicin release.
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the quantitative analysis of doxorubicin and its metabolites due to its high sensitivity, specificity, and reproducibility.[1][5][6][7][8] This guide will focus on reversed-phase HPLC (RP-HPLC) methods, which are ideally suited for the separation of doxorubicin, a moderately polar compound, from its more nonpolar prodrug form, this compound.
Comparative Analysis of HPLC Methods for Doxorubicin Quantification
Several RP-HPLC methods have been reported for the quantification of doxorubicin in various matrices, including pharmaceutical formulations and biological samples.[1][5][6][7][8] While a specific, standardized method for this compound is not universally established, the principles and parameters from existing validated methods for doxorubicin can be readily adapted. Below is a comparison of typical HPLC systems and their performance characteristics.
Table 1: Comparison of Reported RP-HPLC Methods for Doxorubicin Analysis
| Parameter | Method A | Method B | Method C |
| Column | C18 (e.g., Hypersil BDS, 150 x 4.4 mm, 5 µm)[5] | C18 (e.g., Syncronis, 250 x 4.6 mm, 10 µm)[1] | C18 (e.g., PerfectSil, 35°C)[7] |
| Mobile Phase | Acetonitrile: 0.01M o-phosphoric acid (40:60 v/v), pH 2[5] | Acetonitrile: Buffer (pH 3.0) (40:60 v/v)[1] | Acetonitrile: Water (32:68 v/v), pH 2.6[7] |
| Flow Rate | 0.75 mL/min[5] | Not Specified | 1 mL/min[7] |
| Detection | UV-Vis at 234 nm[5] | UV-Vis at 254 nm[1][6] | Fluorescence (Ex: 470 nm, Em: 555 nm)[7] |
| Retention Time | ~3.28 min[5] | Not Specified | ~3.5 min[7] |
| Linearity Range | 2 - 10 µg/mL[5] | 40 - 140 µg/mL[1] | 5 - 1000 ng/mL[7] |
| Limit of Detection | Not Specified | Not Specified | 2 ng/mL[7] |
| Limit of Quant. | Not Specified | Not Specified | 5 ng/mL[7] |
| Recovery | 99.60 ± 0.13%[5] | Not Specified | 95.1 - 99.0%[7] |
| Precision (RSD) | < 2% | < 1%[1] | < 9.64% (inter-day)[7] |
Key Considerations for this compound Analysis:
-
Separation of Prodrug and Drug: The primary challenge in analyzing doxorubicin release from this compound is to achieve baseline separation between the intact prodrug and the released doxorubicin. Due to the addition of the nonpolar allyloxycarbonyl group, this compound will be significantly more retained on a C18 column than doxorubicin. This can be optimized by adjusting the mobile phase composition, specifically the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer.
-
Detector Selection: UV-Vis detection at around 234 nm or 254 nm is commonly used for doxorubicin.[1][5][6] However, fluorescence detection offers significantly higher sensitivity and selectivity, with excitation and emission wavelengths typically around 470 nm and 550 nm, respectively.[7][9] For studies involving low concentrations of released doxorubicin, fluorescence detection is the superior choice.
-
Method Validation: Any HPLC method used for quantifying doxorubicin release from this compound must be thoroughly validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and sensitivity.[5]
Experimental Protocols
Protocol 1: RP-HPLC Method with UV Detection
This protocol is adapted from established methods and is suitable for routine analysis of doxorubicin release.[1][5]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Orthophosphoric acid.
-
Water (HPLC grade).
-
Doxorubicin hydrochloride standard.
-
This compound prodrug.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.01 M orthophosphoric acid (e.g., 40:60 v/v). Adjust the pH of the aqueous component to 2.5. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Release Study: Incubate the this compound formulation in a relevant release medium (e.g., phosphate-buffered saline, pH 7.4, or an acidic buffer to simulate the tumor microenvironment). At predetermined time points, withdraw aliquots of the release medium.
-
Sample Processing: To stop the release reaction and precipitate proteins (if in a biological matrix), add an equal volume of cold acetonitrile. Centrifuge the samples to pellet any precipitates.
-
Injection: Transfer the supernatant to an HPLC vial for analysis.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of doxorubicin in the release medium.
-
Calculate the concentration of released doxorubicin in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: High-Sensitivity RP-HPLC Method with Fluorescence Detection
This protocol is recommended for studies requiring the detection of very low concentrations of released doxorubicin.[7]
-
Instrumentation:
-
HPLC system as in Protocol 1, but with a fluorescence detector.
-
-
Reagents:
-
Same as in Protocol 1.
-
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 35:65 v/v) containing 0.1% formic acid. Filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Fluorescence Detection: Excitation at 470 nm, Emission at 555 nm.
-
Injection Volume: 50 µL.
-
-
Sample Preparation and Quantification:
-
Follow the same procedures as outlined in Protocol 1.
-
Alternative Methods for Doxorubicin Release Analysis
While HPLC is the gold standard, other techniques can be employed, particularly for preliminary or high-throughput screening.
Table 2: Comparison of Analytical Methods for Doxorubicin Release
| Method | Principle | Advantages | Disadvantages |
| HPLC | Chromatographic separation followed by UV or fluorescence detection. | High specificity, sensitivity, and reproducibility. Can separate drug from prodrug and metabolites.[1][5][6][7][8] | Requires specialized equipment, can be time-consuming. |
| UV-Vis Spectroscopy | Measures the absorbance of doxorubicin at a specific wavelength. | Simple, rapid, and widely available. | Lower specificity; potential interference from the prodrug or other formulation components. Cannot distinguish between drug and prodrug if their spectra overlap. |
| Fluorescence Spectroscopy | Measures the fluorescence emission of doxorubicin. | Higher sensitivity than UV-Vis. | Similar specificity issues as UV-Vis. The prodrug may also exhibit fluorescence. |
| LC-MS/MS | Liquid chromatography coupled with mass spectrometry. | Extremely high sensitivity and specificity. Can provide structural information. | High cost of instrumentation and maintenance. Requires significant expertise. |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and underlying principles, the following diagrams have been generated using Graphviz.
References
- 1. ijates.com [ijates.com]
- 2. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Prodrugs of Doxorubicin for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (DOX), a potent anthracycline antibiotic, remains a cornerstone of cancer chemotherapy. However, its clinical utility is often hampered by severe dose-limiting toxicities, particularly cardiotoxicity, and the development of multidrug resistance. To address these challenges, extensive research has focused on developing prodrugs of doxorubicin that can be selectively activated at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic side effects. This guide provides a comparative overview of various alternative prodrug strategies to the commonly studied Alloc-DOX, focusing on their activation mechanisms, performance data, and experimental considerations.
Overview of Doxorubicin Prodrug Strategies
The central principle behind doxorubicin prodrugs is to mask the cytotoxic activity of the parent drug until it reaches the tumor microenvironment. This is typically achieved by chemically modifying the daunosamine sugar or the C-13 ketone group of doxorubicin with a linker that is susceptible to cleavage by specific triggers prevalent in tumors. These triggers can be broadly categorized as:
-
Enzyme-based: Exploiting the overexpression of certain enzymes in the tumor microenvironment or within cancer cells.
-
pH-based: Leveraging the acidic environment characteristic of many solid tumors.
-
Light-based: Utilizing external light sources to trigger drug release in a spatio-temporally controlled manner.
-
Reduction-based: Taking advantage of the hypoxic and reductive conditions often found in solid tumors.
This guide will delve into specific examples from each of these categories, presenting a comparative analysis of their performance based on available experimental data.
Comparative Performance of Doxorubicin Prodrugs
The following tables summarize the quantitative data for various doxorubicin prodrugs, categorized by their activation mechanism. These tables are designed to facilitate a direct comparison of their key performance indicators.
Enzyme-Activated Prodrugs
Enzyme-activated prodrugs are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment, such as cathepsins, β-glucuronidase, and prostate-specific antigen (PSA).
| Prodrug Name/Type | Linker/Moiety | Activating Enzyme | Target Cancer | In Vitro Efficacy (IC50) | In Vivo Efficacy | Reference |
| FRRL-DOX | Phe-Arg-Arg-Leu | Cathepsin B | Various Cancers | Lower than free DOX in normal cells, comparable in cancer cells | 2.1-fold better anticancer efficacy compared to free DOX | [1] |
| Ac-Phe-Lys-PABC-DOX | Ac-Phe-Lys-PABC | Cathepsin B | Gastric Cancer | Not specified | Better antitumor effects than free DOX | [2] |
| PSA-Peptide-DOX | PSA-specific peptide | Prostate-Specific Antigen (PSA) | Prostate Cancer | Not specified | 57% decrease in tumor weight vs. control | 7 |
| Cephalosporin-DOX (C-Dox) | Cephalosporin | β-lactamase | Various Cancers | Less cytotoxic than free DOX | Higher intratumoral DOX levels and better antitumor activity than free DOX | 2 |
pH-Sensitive Prodrugs
These prodrugs incorporate acid-labile linkers, such as hydrazones or Schiff bases, that are cleaved in the acidic tumor microenvironment (pH ~6.5) or within endosomes/lysosomes (pH ~5.0).
| Prodrug Name/Type | Linker/Moiety | Activation pH | Drug Loading | Drug Release | In Vitro Efficacy (IC50) | Reference |
| Thiourea-modified DOX | Thiourea | Acidic | Not specified | Acid-catalyzed cyclization | Similar to DOX at acidic pH, less toxic at neutral pH | [1] |
| PEG-Schiff-DOX | Schiff base | ~5.0 | 49.4% | 82.2% at pH 5.0 | Similar to free DOX in MCF-7 cells | 8, 18 |
| DOX-loaded FGO | Graphene oxide carrier | ~5.2 | 99.1% encapsulation | 53% at pH 5.2 | Lower IC50 than free DOX in MG-63 cells | 20 |
Light-Activated Prodrugs
Light-activated prodrugs offer precise spatial and temporal control over drug release. They typically contain a photocleavable linker that is cleaved upon irradiation with a specific wavelength of light.
| Prodrug Name/Type | Linker/Moiety | Activation Wavelength | Cytotoxicity Reduction | Drug Release | In Vivo Application | Reference |
| DOX-PCB | Biotinylated photocleavable blocking group (o-nitrophenyl) | 350 nm / 365 nm | >200-fold vs. free DOX | 18% release after 10 min UV exposure | Preferential activation in deep tumor tissue demonstrated | [3][4][5][6][7][8] |
Reduction-Sensitive (Bioreductive) Prodrugs
These prodrugs are designed to be activated in the hypoxic and reductive environment of solid tumors, often characterized by high levels of glutathione (GSH).
| Prodrug Name/Type | Linker/Moiety | Activation Condition | Drug Loading | Drug Release | In Vitro Efficacy (IC50) | Reference |
| PEG-disulfide-DOX | Disulfide bond | 10 mM DTT (simulating reducing environment) | 37.1 wt% | 86.9% at 24h in 10 mM DTT | Similar to free DOX in MCF-7 cells | [4] |
| Co(III)-dox | Cobalt(III)-Schiff base complex | GSH-dependent reduction | Not applicable | Rate of 8.20 min⁻¹ at pH 5.5 with 10 mM GSH | 9.88–17.89 μM in various cancer cell lines | 4 |
| Azo-based linker | Azo group | Hypoxia | Not specified | Increased cytotoxicity in hypoxic conditions | Not specified | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the activation pathways of different doxorubicin prodrugs and a typical experimental workflow for their evaluation.
Activation Pathways
Caption: Activation of an enzyme-cleavable doxorubicin prodrug.
References
- 1. researchgate.net [researchgate.net]
- 2. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DEVELOPMENT OF A TUMOR-SPECIFIC PHOTOACTIVATABLE DOXORUBICIN PRODRUG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PEGylated Doxorubicin Prodrug-Forming Reduction-Sensitive Micelles With High Drug Loading and Improved Anticancer Therapy [frontiersin.org]
- 5. Localized in vivo activation of a photoactivatable doxorubicin prodrug in deep tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Localized In Vivo Activation of a Photoactivatable Doxorubicin Prodrug in Deep Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Doxorubicin prodrug with controllable photolysis activation for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Doxorubicin Prodrug with Controllable Photolysis Activation for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel and easy to prepare azo-based bioreductive linker and its application in hypoxia-sensitive cationic liposomal doxorubicin: Synthesis, characterization, in vitro and in vivo studies in mice bearing C26 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: Alloc-DOX vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of Alloc-DOX (aldoxorubicin) and the conventional chemotherapeutic agent doxorubicin. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the differing safety profiles of these two anticancer agents.
Executive Summary
Doxorubicin, a cornerstone of chemotherapy for decades, is well-known for its significant off-target toxicities, most notably cardiotoxicity and myelosuppression, which limit its therapeutic window. This compound is a prodrug of doxorubicin designed to mitigate these adverse effects through a targeted delivery mechanism. It selectively releases doxorubicin in the acidic microenvironment of tumors, thereby reducing systemic exposure and damage to healthy tissues. Clinical data indicates that this compound is associated with a lower incidence of clinically significant cardiotoxicity and manageable myelosuppression compared to doxorubicin, allowing for the administration of higher cumulative doses.
Data Presentation: Off-Target Effect Comparison
The following tables summarize quantitative data from clinical studies, providing a direct comparison of the key off-target effects of this compound and doxorubicin.
| Cardiac Safety Endpoint | This compound (Aldoxorubicin) | Doxorubicin | Reference |
| Clinically Significant Cardiotoxicity | No clinically significant cardiac toxicities reported.[1][2] | Left ventricular ejection fraction <50% occurred in 3 of 40 patients.[3] | [1][2][3] |
| Elevated Serum Troponin Levels | Observed in 28% of patients, but not clinically significant or associated with cardiac findings.[1][2] | Data not explicitly reported in the same study for direct comparison. | [1][2] |
| Myelosuppression Endpoint | This compound (Aldoxorubicin) | Doxorubicin | Reference |
| Grade 3 or 4 Neutropenia | 29% (24 of 83 patients) | 12% (5 of 40 patients) | [3] |
| Grade 3 or 4 Febrile Neutropenia | 14% (12 of 83 patients) | 18% (7 of 40 patients) | [3] |
| Dose-Limiting Toxicities (Phase 1B/2) | Grade 4 neutropenia and grade 3 febrile neutropenia at the Maximum Tolerated Dose (MTD) of 350 mg/m².[2] | N/A (Comparator in Phase 2b) | [2] |
Experimental Protocols
The following are detailed methodologies representative of preclinical studies designed to evaluate and compare the off-target effects of novel doxorubicin formulations like this compound against conventional doxorubicin.
Preclinical Evaluation of Cardiotoxicity
A common approach to assess cardiotoxicity in preclinical settings involves the use of rodent models.[4][5]
-
Animal Model: Male Sprague-Dawley rats or various mouse strains (e.g., C57BL/6) are frequently used.[4][6][7]
-
Dosing Regimen: To induce chronic cardiotoxicity, animals receive multiple intraperitoneal or intravenous injections of doxorubicin (e.g., cumulative doses of 10-24 mg/kg in rats) over several weeks.[4] For acute toxicity models, a single high dose (e.g., 15-20 mg/kg in rats) is administered.[5] A comparator group would receive equimolar doses of this compound.
-
Cardiac Function Assessment: Left ventricular ejection fraction (LVEF) and fractional shortening are measured periodically using echocardiography.[4]
-
Biomarker Analysis: Serum levels of cardiac troponins (cTnI, cTnT) and creatine kinase-MB (CK-MB) are quantified as indicators of myocardial injury.[4][7]
-
Histopathological Examination: At the end of the study, heart tissues are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.[4][7]
Preclinical Evaluation of Myelosuppression
Myelosuppression is typically evaluated by assessing the impact on hematopoietic stem and progenitor cells in the bone marrow.[8]
-
Animal Model: Mice (e.g., C57BL/6) are commonly used for these studies.[8]
-
Dosing Regimen: Animals are treated with single or multiple doses of doxorubicin or the investigational drug (this compound).
-
Hematological Analysis: Complete blood counts (CBCs) are performed on peripheral blood samples collected at various time points to measure white blood cell (WBC), red blood cell (RBC), and platelet counts.
-
Bone Marrow Analysis: Bone marrow is harvested from the femurs and tibias. The total number of bone marrow cells is counted. Colony-forming unit (CFU) assays are conducted to assess the proliferation and differentiation capacity of hematopoietic progenitor cells (e.g., CFU-GM for granulocyte-macrophage lineage).[8]
-
Flow Cytometry: Flow cytometric analysis of bone marrow cells can be used to quantify specific hematopoietic stem and progenitor cell populations.[9]
Signaling Pathways and Experimental Workflows
This compound: A Targeted Delivery Strategy
This compound is a prodrug of doxorubicin that leverages the pathophysiology of tumors to achieve targeted drug delivery. This approach is designed to minimize the exposure of healthy tissues, such as the heart and bone marrow, to the cytotoxic effects of doxorubicin.[10]
Doxorubicin-Induced Cardiotoxicity Signaling
Doxorubicin's cardiotoxic effects are multifactorial, with the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway playing central roles in inducing cardiomyocyte apoptosis.[11][12][13]
Doxorubicin-Induced Myelosuppression Workflow
Doxorubicin induces myelosuppression by targeting rapidly dividing hematopoietic stem and progenitor cells in the bone marrow, leading to a decrease in the production of mature blood cells.[9][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. sarcomaoncology.com [sarcomaoncology.com]
- 3. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparation of animal models of acute toxicity of doxorubicin | Archive of Oncology [aseestant.ceon.rs]
- 6. Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity [pubmed.ncbi.nlm.nih.gov]
- 7. Comparision of doxorubicin-induced cardiotoxicity in the ICR mice of different sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. The opposite effects of Doxorubicin on bone marrow stem cells versus breast cancer stem cells depend on glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. ijrrjournal.com [ijrrjournal.com]
A Comparative Analysis of Alloc-DOX (Aldoxorubicin) and Doxorubicin Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of Alloc-DOX (Aldoxorubicin) and the conventional chemotherapeutic agent, doxorubicin. The information presented herein is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of oncology drug development.
Executive Summary
Aldoxorubicin, a prodrug of doxorubicin, is engineered to bind covalently to serum albumin, altering its pharmacokinetic properties significantly compared to free doxorubicin.[1][2] This modification results in a longer plasma half-life, a smaller volume of distribution, and a slower clearance rate for aldoxorubicin.[1][2] These altered pharmacokinetics are designed to enhance drug accumulation in tumors and reduce off-target toxicities, particularly cardiotoxicity, which is a major dose-limiting side effect of doxorubicin.
Pharmacokinetic Parameters: A Tabular Comparison
The following table summarizes the key pharmacokinetic parameters of aldoxorubicin and doxorubicin, compiled from human clinical trial data.
| Pharmacokinetic Parameter | Aldoxorubicin | Doxorubicin | Fold Difference (Aldoxorubicin vs. Doxorubicin) |
| Mean Half-Life (t½) | 20.1 - 21.1 hours[1][2] | ~1-3 hours (initial phase), 24-36 hours (terminal phase) | ~0.6-0.9 (compared to terminal phase) |
| Mean Volume of Distribution (Vd) | 3.96 - 4.08 L/m²[1][2] | ~1000 L/m² | ~245-252 fold lower |
| Mean Clearance (CL) | 0.136 - 0.152 L/h/m²[1][2] | 30 - 60 L/h/m²[3] | ~197-441 fold lower |
| Maximum Concentration (Cmax) | 64 µg/mL (at 230 mg/m²)[4] | Varies significantly with dose and infusion rate | - |
| Area Under the Curve (AUC) | 1500 h*µg/mL (at 230 mg/m²)[4] | Varies significantly with dose and infusion rate | - |
Note: Direct comparison of Cmax and AUC is challenging due to different dosing regimens and methodologies. However, the prolonged half-life and reduced clearance of aldoxorubicin suggest a significantly higher systemic exposure over time compared to doxorubicin at equimolar doses.
Biodistribution and Tumor Accumulation
The albumin-binding nature of aldoxorubicin significantly influences its biodistribution. While doxorubicin distributes widely throughout the body, including to the heart, aldoxorubicin remains largely confined to the bloodstream, leading to a much smaller volume of distribution.[1][2] This altered distribution is hypothesized to be a key factor in the reduced cardiotoxicity observed with aldoxorubicin.[1][2]
Furthermore, studies suggest that aldoxorubicin accumulates in tumor tissues.[1][2] This targeted delivery is thought to be mediated by the enhanced permeability and retention (EPR) effect, where the albumin-bound drug preferentially extravasates into the tumor microenvironment.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from robust clinical and preclinical studies. Below are summaries of the typical methodologies employed.
Aldoxorubicin Pharmacokinetic Studies in Humans
-
Study Design: Phase 1 clinical trials involving patients with advanced solid tumors.[1][2]
-
Dosing: Aldoxorubicin administered intravenously at doses ranging from 230 to 350 mg/m².[1][2]
-
Blood Sampling: Serial blood samples collected at multiple time points post-infusion (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 16, 24, 48, 72 hours).[1][2]
-
Bioanalysis: Serum concentrations of albumin-bound doxorubicin, free doxorubicin, and its metabolite doxorubicinol are determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as half-life, volume of distribution, and clearance using non-compartmental or compartmental analysis.
Doxorubicin Pharmacokinetic Studies in Humans
-
Study Design: Typically involves patients with various cancer types receiving doxorubicin as part of their chemotherapy regimen.
-
Dosing: Doxorubicin administered as an intravenous bolus or infusion at standard clinical doses (e.g., 60-75 mg/m²).
-
Blood Sampling: Frequent blood sampling is conducted in the initial hours post-administration to capture the rapid distribution phase, followed by less frequent sampling to characterize the elimination phase.
-
Bioanalysis: Plasma concentrations of doxorubicin and its major metabolite, doxorubicinol, are measured using HPLC with fluorescence detection or LC-MS/MS.[3]
-
Pharmacokinetic Analysis: A multi-compartment model (often two or three compartments) is typically used to describe the complex disposition of doxorubicin in the body.[3]
Visualizing the Pharmacokinetic Pathways
The following diagrams illustrate the key conceptual differences in the pharmacokinetic pathways of doxorubicin and aldoxorubicin.
References
- 1. Pharmacokinetic study of aldoxorubicin in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population pharmacokinetics of doxorubicin and doxorubicinol in patients diagnosed with non‐Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Doxorubicin Treatment: A Comparative Guide to Predictive Biomarkers and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
Doxorubicin (DOX), a cornerstone of chemotherapy regimens for a wide array of malignancies, faces limitations due to variability in patient response and the risk of significant cardiotoxicity. The development of advanced formulations, such as liposomal doxorubicin and the conceptual "Alloc-DOX" — representing next-generation, targeted doxorubicin derivatives — aims to improve the therapeutic index. This guide provides a comparative overview of biomarkers to predict therapeutic response and toxicity for doxorubicin and its analogs, alongside a comparison with therapeutic alternatives. Experimental data is presented to support these comparisons, with detailed protocols for key biomarker assays.
Section 1: Comparative Efficacy and Safety of Doxorubicin Formulations and Alternatives
The evolution of doxorubicin formulations has focused on enhancing drug delivery to tumor tissues while minimizing exposure to healthy tissues, particularly the heart. This section compares the performance of conventional doxorubicin with its analogue, epirubicin, and a liposomal formulation.
Table 1: Comparison of Therapeutic Outcomes for Doxorubicin and Alternatives in Advanced Breast Cancer
| Therapeutic Agent | Overall Response Rate (ORR) | Median Time to Progression (weeks) | Median Survival (weeks) | Incidence of Congestive Heart Failure (CHF) |
| Doxorubicin | 36%[1][2] | 23[1][2] | 47[1][2] | 9/232 patients[1][2] |
| Epirubicin | 28%[1][2] | 19[1][2] | 44[1][2] | 2/232 patients[1][2] |
| Liposomal Doxorubicin | Significantly improved vs. Doxorubicin (OR=1.25)[3] | Longer, but not statistically significant vs. Doxorubicin (HR=1.14)[3] | No significant difference vs. Doxorubicin (HR=1.00)[3] | Significantly reduced vs. Doxorubicin (OR=0.46)[3] |
A meta-analysis of nine randomized controlled trials found that liposomal doxorubicin formulations have a lower incidence of CHF (OR 0.34), alopecia (OR 0.36), and neutropenia (OR 0.65) compared to conventional anthracyclines[4]. However, they have a higher incidence of palmar-plantar erythrodysesthesias (OR 3.14)[4].
Section 2: Biomarkers for Predicting Therapeutic Response and Cardiotoxicity
The identification of reliable biomarkers is crucial for personalizing doxorubicin therapy, allowing for the selection of patients most likely to benefit and the early detection of those at risk for adverse effects.
Table 2: Key Biomarkers for Doxorubicin Therapeutic Response and Cardiotoxicity
| Biomarker | Type | Clinical Utility | Key Findings |
| Cardiac Troponins (cTnI, cTnT) | Protein | Early detection of cardiotoxicity | Elevations in high-sensitivity troponins during treatment are predictive of a long-term decline in left ventricular ejection fraction (LVEF)[5]. |
| Growth Differentiation Factor 15 (GDF-15) | Protein | Predictive of cardiotoxicity | Gene expression of GDF15 has been shown to be a more sensitive marker for doxorubicin-mediated cardiovascular events compared to cTnT measurement. |
| Immune Response Proteins (e.g., IL-16, FABP3, Myoglobin) | Protein | Prediction of cardiotoxicity | Significant changes in plasma levels of these proteins have been observed in patients who develop doxorubicin-induced cardiotoxicity[6]. |
| DNA Damage Markers (e.g., γH2AX) | Molecular | Assessment of therapeutic response | Doxorubicin induces DNA double-strand breaks, leading to the phosphorylation of H2AX (γH2AX), which can be quantified to measure drug activity. |
| Cathepsin G (CTSG) | Protein | Prediction of chemoresistance in osteosarcoma | CTSG expression was significantly higher in osteosarcoma patients resistant to doxorubicin/cisplatin chemotherapy[7]. |
Section 3: Experimental Protocols
Detailed methodologies for the quantification of key biomarkers are essential for reproducible research and clinical validation.
Measurement of Cardiac Troponin I (cTnI) by High-Sensitivity Immunoassay
Principle: This protocol outlines the quantitative determination of cTnI in serum or plasma using a high-sensitivity sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
High-sensitivity cTnI ELISA kit (containing microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Tubes for sample and standard dilutions
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Sample Incubation: Add 100 µL of standard or sample to each well of the microplate. Incubate for the time specified in the kit manual (typically 1-2.5 hours) at room temperature or 37°C.
-
Addition of Detection Antibody: Aspirate the wells and add 100 µL of the prepared biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Aspirate and wash the wells 3-5 times with the provided wash buffer.
-
Addition of Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well. Incubate for 30-45 minutes at room temperature.
-
Second Washing: Aspirate and wash the wells as described in step 4.
-
Substrate Incubation: Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm immediately.
-
Data Analysis: Calculate the concentration of cTnI in the samples by interpolating from the standard curve.
Quantification of Growth Differentiation Factor 15 (GDF-15) by ELISA
Principle: This protocol describes the measurement of GDF-15 in serum, plasma, or cell culture supernatants using a sandwich ELISA.
Materials:
-
GDF-15 ELISA Kit (containing microplate, standards, biotinylated anti-human GDF-15 antibody, HRP-conjugated streptavidin, wash buffer, assay diluent, TMB substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples as per the kit's instructions.
-
Sample Addition: Add a specified volume of standard or sample (e.g., 50 µL) to each well.
-
Incubation with Biotinylated Antibody: Add the biotinylated anti-human GDF-15 antibody to each well. Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Washing: Aspirate and wash the wells four times with wash buffer.
-
Addition of Streptavidin-HRP: Add HRP-conjugated streptavidin to each well and incubate for a specified time (e.g., 1 hour).
-
Final Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate solution and incubate for a specified time (e.g., 30 minutes) in the dark.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Measure the absorbance at 450 nm.
-
Calculation: Determine the GDF-15 concentration from the standard curve.
Detection of DNA Damage using the Comet Assay
Principle: The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.
Materials:
-
Microscope slides
-
Normal and low melting point agarose
-
Lysis solution (with Triton X-100 and DMSO)
-
Alkaline electrophoresis buffer (NaOH, EDTA)
-
Neutralization buffer (Tris-HCl)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Isolate and suspend single cells in a buffer.
-
Slide Preparation: Coat microscope slides with normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis in the same alkaline buffer.
-
Neutralization: Neutralize the slides with a neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percentage of DNA in the tail) using image analysis software.
Section 4: Visualizing Mechanisms and Workflows
Diagrams illustrating the molecular pathways of doxorubicin and a potential clinical workflow for biomarker-guided treatment can aid in understanding and applying this knowledge.
Caption: Doxorubicin's multifaceted mechanism of action.
Caption: A clinical workflow for personalized doxorubicin therapy.
References
- 1. Doxorubicin vs epirubicin, report of a second-line randomized phase II/III study in advanced breast cancer. EORTC Breast Cancer Cooperative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin vs epirubicin, report of a second-line randomized phase II/III study in advanced breast cancer. EORTC Breast Cancer Cooperative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Cardiotoxicity of Liposomal Doxorubicin-Based Chemotherapy in Advanced Breast Cancer: A Meta-Analysis of Ten Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update [mdpi.com]
- 6. Immune response proteins as predictive biomarkers of doxorubicin-induced cardiotoxicity in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a biomarker to predict doxorubicin/cisplatin chemotherapy efficacy in osteosarcoma patients using primary, recurrent and metastatic specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alloc-DOX with Other Anthracyclines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Alloc-DOX, a novel prodrug of doxorubicin, with conventional anthracyclines such as doxorubicin, epirubicin, and daunorubicin. This document synthesizes preclinical data on efficacy and toxicity, details experimental methodologies, and visualizes key pathways to support informed decisions in anticancer drug development.
Executive Summary
This compound is an N-allyloxycarbonyl-protected prodrug of the widely used anthracycline, doxorubicin. This modification renders the drug inactive until it is cleaved by a palladium catalyst, a strategy designed to achieve targeted drug activation at the tumor site and thereby reduce systemic toxicity. Preclinical studies suggest that this compound, when activated by nano-palladium (Pd-NP), exhibits potent anticancer activity comparable to doxorubicin while potentially offering a superior safety profile, particularly concerning cardiotoxicity. This guide presents the available data comparing this compound with doxorubicin and provides context by including comparative data for other key anthracyclines, epirubicin and daunorubicin.
Mechanism of Action: A Tale of Two Strategies
The foundational mechanism of action for all anthracyclines involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA metabolism ultimately leads to cancer cell death.
Conventional Anthracyclines (Doxorubicin, Epirubicin, Daunorubicin): These drugs circulate in their active form, exerting cytotoxic effects on both cancer cells and healthy tissues, which leads to dose-limiting side effects, most notably cardiotoxicity.
This compound: A Targeted Approach: this compound represents a bioorthogonal catalysis strategy. The allyloxycarbonyl (alloc) protecting group on the amine function of the daunosamine sugar renders the molecule inactive and less toxic. Upon encountering a palladium catalyst, specifically nano-palladium targeted to the tumor microenvironment, the alloc group is cleaved, releasing the active doxorubicin onsite. This targeted activation aims to concentrate the cytotoxic payload at the tumor, minimizing exposure to healthy tissues like the heart.
Figure 1: this compound Activation Pathway
Comparative In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data for this compound and other anthracyclines against various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Drug | Cell Line | IC50 (µM) | Reference |
| This compound + Pd-NP | HT1080 | ~1.5 | [1] |
| Doxorubicin | HT1080 | ~1.0 | [1] |
| NanoAlb-proDOX | MDA-MB-231 | >10 | [2] |
| Doxorubicin | MDA-MB-231 | ~1.0 | [2] |
| Doxorubicin | Rat Hepatocytes | Not specified (toxic) | [3] |
| Epirubicin | Rat Hepatocytes | Not specified (toxic) | [3] |
| Daunorubicin | Rat Hepatocytes | Not specified (less toxic than Dox/Epi) | [3] |
| Doxorubicin | Human Hepatocytes | Not specified (toxic) | [3] |
| Epirubicin | Human Hepatocytes | Not specified (toxic) | [3] |
| Daunorubicin | Human Hepatocytes | Not specified (less toxic than Dox/Epi) | [3] |
Comparative In Vivo Efficacy
The table below presents data from in vivo studies, primarily focusing on tumor growth inhibition in xenograft models.
| Drug | Tumor Model | Dosing Regimen | Outcome | Reference |
| This compound + Pd-NP | HT1080 Xenograft | Pd-NP (i.v.), then proDOX-NP (i.v.) | Significant tumor growth inhibition | [1] |
| Doxorubicin | HT1080 Xenograft | Not specified | Standard chemotherapy control | [1] |
| NanoAlb-proDOX | MDA-MB-231 Xenograft | Not specified | Tumor growth inhibition | [2] |
| Doxorubicin | MDA-MB-231 Xenograft | Not specified | Standard chemotherapy control | [2] |
Comparative Toxicity Profile
A major differentiating factor among anthracyclines is their toxicity profile, especially cardiotoxicity.
| Drug | Toxicity Parameter | Animal Model | Observation | Reference |
| NanoAlb-proDOX | Cardiotoxicity Markers | Mouse | No obvious cardiotoxicity markers detected | [2] |
| Hepatotoxicity Markers | Mouse | No obvious hepatotoxicity markers detected | [2] | |
| Doxorubicin | Cardiotoxicity Markers | Mouse | Increased levels of cardiotoxicity markers | [2] |
| Hepatotoxicity Markers | Mouse | Increased levels of hepatotoxicity markers | [2] | |
| Epirubicin | Cardiotoxicity | Human | Generally considered less cardiotoxic than doxorubicin at equivalent doses. | |
| Daunorubicin | Cardiotoxicity | Human | Cardiotoxic, with a different dose-response relationship compared to doxorubicin. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for testing this compound and other anthracyclines.
Figure 2: MTT Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the anthracycline of interest. For this compound, co-administration with a palladium catalyst (e.g., Pd-NP) is necessary for activation. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer agents.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT1080) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once tumors reach a certain volume, randomize the mice into treatment groups. For this compound, this would involve intravenous injection of the palladium catalyst followed by the this compound prodrug. Control groups would include vehicle, doxorubicin alone, and this compound alone.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology).
Cardiotoxicity Assessment
A key aspect of evaluating new anthracycline derivatives is the assessment of their cardiotoxicity.
-
Animal Treatment: Treat animals with the respective anthracyclines according to the study protocol.
-
Blood Sample Collection: Collect blood samples at specified time points to measure cardiac biomarkers such as troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Histopathological Analysis: At the end of the study, harvest the hearts and fix them in formalin. Embed the hearts in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for myocardial damage, such as myocyte vacuolization, inflammation, and fibrosis.
Conclusion and Future Directions
The available preclinical data suggests that this compound, through its palladium-catalyzed activation, holds promise as a tumor-targeted chemotherapy with potentially reduced systemic toxicity compared to doxorubicin. The in vitro and in vivo studies demonstrate its potent anticancer activity upon activation. However, a direct head-to-head comparison with other clinically relevant anthracyclines like epirubicin and daunorubicin is currently lacking in the published literature.
Future research should focus on:
-
Direct Comparative Studies: Conducting preclinical studies that directly compare the efficacy and toxicity of this compound with epirubicin and daunorubicin in a range of cancer models.
-
Comprehensive Cardiotoxicity Assessment: Performing detailed cardiotoxicity studies of this compound, including long-term follow-up, to robustly evaluate its safety advantage.
-
Optimization of Palladium Delivery: Further optimizing the delivery and tumor-targeting of the palladium catalyst to maximize the therapeutic window of this compound.
This guide provides a foundational overview for researchers interested in the development and evaluation of this compound and similar next-generation anthracyclines. The provided data and protocols should serve as a valuable resource for designing future studies aimed at further elucidating the therapeutic potential of this innovative anticancer strategy.
References
Validating the Tumor-Specific Activation of Alloc-DOX: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the tumor-specific activation of Alloc-DOX, a novel prodrug of the widely used chemotherapeutic agent doxorubicin (DOX). By employing an allyloxycarbonyl (Alloc) protecting group, this compound is designed for selective release of its cytotoxic payload within the tumor microenvironment, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.
This document outlines the requisite experimental protocols, presents data in a comparative format, and visualizes the underlying mechanisms and workflows to offer a clear and objective evaluation of this compound against conventional doxorubicin.
Principle of this compound Activation
Doxorubicin's potent anticancer activity is often accompanied by severe side effects, limiting its clinical utility.[1][2][3] The core concept behind this compound is to mask a critical functional group of doxorubicin with the Alloc protecting group, rendering the drug inactive until it reaches the tumor. The Alloc group is a carbamate-based protecting group primarily used for amines.[4] Its removal is typically achieved under mild conditions using a palladium(0) catalyst.[4][5][6] For tumor-specific activation, a targeted delivery system for the palladium catalyst to the tumor site is essential. This could be achieved by encapsulating the catalyst in tumor-targeting nanoparticles or conjugating it to a tumor-specific antibody.
The proposed mechanism involves the systemic administration of the inactive this compound prodrug, followed by the targeted delivery of a palladium-based activating agent to the tumor. At the tumor site, the catalyst cleaves the Alloc group, releasing the active doxorubicin to exert its cytotoxic effects directly on cancer cells.
Caption: Proposed mechanism of tumor-specific this compound activation.
Comparative Experimental Validation
To validate the tumor-specific activation and enhanced therapeutic index of this compound, a series of in vitro and in vivo experiments are proposed. These experiments will compare this compound with free doxorubicin (DOX) and relevant controls.
In Vitro Cytotoxicity Assay
This assay will determine the cytotoxic effects of this compound in the presence and absence of the activating catalyst, comparing it to free DOX.
Experimental Protocol:
-
Cell Culture: Culture human breast cancer cells (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A) in appropriate media.
-
Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with increasing concentrations of:
-
Free DOX
-
This compound alone
-
This compound in combination with the palladium catalyst
-
Palladium catalyst alone
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition.
Data Presentation:
| Treatment Group | Cancer Cell Line (IC50 in µM) | Non-Cancerous Cell Line (IC50 in µM) |
| Free DOX | ||
| This compound | ||
| This compound + Pd Catalyst | ||
| Pd Catalyst Alone |
Cellular Uptake and Drug Release
This experiment will visualize and quantify the intracellular uptake of this compound and the subsequent release of doxorubicin upon activation.
Experimental Protocol:
-
Fluorescence Microscopy:
-
Treat cancer cells with this compound (which is inherently fluorescent) and free DOX for various time points.
-
For the this compound group, add the palladium catalyst at a specific time point.
-
Visualize the intracellular localization of the drug using a fluorescence microscope. Doxorubicin's fluorescence allows for its tracking.
-
-
Flow Cytometry:
-
Treat cells as described above.
-
At different time points, harvest the cells and analyze the intracellular fluorescence intensity by flow cytometry to quantify drug uptake.
-
Data Presentation:
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) at 4h | Mean Fluorescence Intensity (Arbitrary Units) at 24h |
| Free DOX | ||
| This compound | ||
| This compound + Pd Catalyst |
In Vivo Antitumor Efficacy and Toxicity
This study will evaluate the therapeutic efficacy and systemic toxicity of this compound in a tumor-bearing animal model.
Experimental Protocol:
-
Animal Model: Establish tumor xenografts in immunodeficient mice by subcutaneously injecting human cancer cells.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into the following treatment groups:
-
Vehicle control (saline)
-
Free DOX
-
This compound alone
-
Palladium catalyst alone
-
This compound + targeted Palladium catalyst
-
-
Drug Administration: Administer the treatments intravenously according to a predetermined schedule.
-
Efficacy Assessment:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
-
-
Toxicity Assessment:
-
Monitor for signs of toxicity (e.g., weight loss, behavioral changes).
-
Collect blood samples for complete blood count (CBC) and serum chemistry analysis.
-
Perform histological analysis of major organs (heart, liver, kidneys) to assess for tissue damage. Doxorubicin is known for its cardiotoxicity.[7]
-
Data Presentation:
Antitumor Efficacy:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 |
| Vehicle Control | ||
| Free DOX | ||
| This compound | ||
| This compound + Pd Catalyst |
Toxicity Profile:
| Treatment Group | Average Body Weight Change (%) | Key Hematological Parameters (e.g., WBC count) | Cardiac Toxicity Marker (e.g., cTnI) |
| Vehicle Control | |||
| Free DOX | |||
| This compound | |||
| This compound + Pd Catalyst |
Experimental Workflow Visualization
The overall workflow for the validation of this compound can be visualized as a sequential process from in vitro characterization to in vivo validation.
Caption: Experimental workflow for this compound validation.
Conclusion
The successful validation of this compound through the outlined comparative studies would demonstrate its potential as a superior alternative to conventional doxorubicin. By confirming its tumor-specific activation, researchers can establish a strong foundation for its further preclinical and clinical development. The data generated from these experiments will be crucial for assessing the therapeutic window of this compound and its potential to improve patient outcomes in cancer therapy. The principles of prodrug design, such as those potentially embodied by this compound, represent a promising strategy for developing more targeted and less toxic cancer treatments.[8][9][10][11]
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-An Agent with Multiple Mechanisms of Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment [frontiersin.org]
A Comparative Analysis of All-trans-Retinoic Acid and Doxorubicin (Alloc-DOX) Co-Delivery Systems
The co-delivery of all-trans-retinoic acid (ATRA) and doxorubicin (DOX) represents a promising strategy in cancer therapy, aiming to tackle challenges such as drug resistance and cancer stemness.[1][2][3][4][5] This guide provides a comparative analysis of various nanocarrier-based systems designed to deliver this drug combination, with a focus on their physicochemical properties, in vitro performance, and in vivo efficacy. The information is intended for researchers, scientists, and drug development professionals.
Performance Comparison of Alloc-DOX Delivery Systems
The development of effective this compound delivery systems hinges on optimizing nanoparticle characteristics to ensure efficient drug loading, controlled release, and targeted delivery to tumor tissues. Various platforms, including polymeric micelles, liposomes, and other nanoparticles, have been explored. The following tables summarize the quantitative data from several key studies to facilitate a direct comparison of their performance.
Physicochemical Properties of this compound Nanocarriers
| Delivery System | Average Size (nm) | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |
| FA-CSOSA/DOX/ATRA Micelles | Not Specified | Not Specified | Not Specified | [1][2] |
| diATRA-PC/DOX Liposomes | 50-100 | 13.8 ± 0.2 | Not Specified | [6][7] |
| LMWH-ATRA/DOX Nanoparticles | Not Specified | 18.7 | 78.8 | [8] |
| ADHG Nanoparticles | 211.95 | 8.79 (ATRA) | 52.72 (ATRA) | [9] |
| Dox@mPH-RA Micelles | 36-45 | 2.9-5.6 | 26-74 | [10] |
| PEG-b-PLA Nanoparticles | ~140 | ~40 (ATRA), ~50 (DOX) | ~40 (ATRA), ~50 (DOX) | [5] |
| GTA/DOX/siRNA Nanoparticles | Not Specified | Not Specified | Not Specified | [11] |
Note: Data availability varies across publications. "Not Specified" indicates that the information was not found in the abstract or summary of the cited source.
In Vitro and In Vivo Performance Metrics
| Delivery System | Key In Vitro Findings | Key In Vivo Findings | Reference |
| FA-CSOSA/DOX/ATRA Micelles | Synergistic apoptosis in 4T1 cells, reduced stemness-related protein expression. | 85.5% tumor inhibition, a 2.5-fold improvement over DOX·HCl alone. | [1][2] |
| diATRA-PC/DOX Liposomes | Enhanced cellular uptake, cytotoxicity, and migration inhibition in DOX-resistant MCF-7/ADR cells. | Longer circulation time compared to free drugs. | [6][7] |
| LMWH-ATRA/DOX Nanoparticles | Efficient uptake by tumor cells via endocytosis. | Enhanced tumor targeting and higher anticancer activity with reduced side effects compared to free drugs. | [8] |
| ADHG Nanoparticles | Increased uptake in HCC cells and HSCs, enhanced inhibition of tumor proliferation and migration. | Nanoparticles accumulated in the tumor region. | [9] |
| Dox@mPH-RA Micelles | Highest penetrability and cytotoxicity in breast cancer cell lines; induced 94.1 ± 3% apoptosis. | Improved therapeutic efficacy and highest DOX distribution to the tumor. | [10] |
| PEG-b-PLA Nanoparticles | Simultaneous delivery of ATRA and DOX to both cancer stem cells (CSCs) and non-CSCs. | Markedly augmented drug enrichment in tumor tissues and CSCs, enhancing tumor growth suppression. | [3][5] |
| GTA/DOX/siRNA Nanoparticles | Selectively inhibited proliferation of tumor cells; high cellular uptake via receptor-mediated endocytosis. | Superior in vivo antitumor efficiency compared to other formulations. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols described in the analyzed literature.
Preparation of Nanoparticles
Polymeric Micelles (FA-CSOSA/DOX/ATRA): Folic acid (FA)-modified chitosan (CSO)-derived polymer (FA-CSOSA) was synthesized to form micelles. These were then loaded with DOX and ATRA.[1][2]
Liposomes (diATRA-PC/DOX): An all-trans retinoic acid (ATRA) dimer phospholipid conjugate (diATRA-PC) was used to assemble liposomes. Doxorubicin was then encapsulated within these liposomes using classical methods.[6][7]
PEG-b-PLA Nanoparticles (NPATRA/DOx): Poly(ethylene glycol)-block-polylactide (PEG-b-PLA) was used to encapsulate ATRA and DOX simultaneously via a single emulsion method.[5]
In Vitro Drug Release
The in vitro release profiles of ATRA and DOX from nanoparticles were typically investigated using HPLC. For instance, with PEG-b-PLA nanoparticles, a steady sustained release was observed over 8 days, with approximately 55% of each drug being released.[5] The release of ATRA and DOX from diATRA-PC/DOX liposomes was shown to occur simultaneously in a simulated tumor intracellular environment.[6][7]
Cellular Uptake Studies
Cellular uptake is often visualized and quantified using fluorescence microscopy. For example, the uptake of ADHG nanoparticles, co-encapsulating ATRA and DOX, was observed in hepatocellular carcinoma (HCC) cells, with red fluorescence from DOX tracking the intracellular distribution.[9] For GTA/DOX/siRNA nanoparticles, high cellular uptake was achieved through receptor-mediated endocytosis.[11]
Cytotoxicity Assays
The in vitro cytotoxicity of the delivery systems is commonly assessed using an MTT assay. For ADHG nanoparticles, the assay was performed on a co-culture of cancer cells and hepatic stellate cells (HSCs) to evaluate cell viability after treatment.[9]
In Vivo Tumor Models
Animal models, typically mice bearing subcutaneous tumors, are used to evaluate the in vivo efficacy of the delivery systems. For the FA-CSOSA/DOX/ATRA micelle study, in vivo experiments demonstrated a significant tumor inhibition of 85.5%.[1] Pharmacokinetic studies are also conducted to determine parameters like circulation time.[6][7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the technology. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.
Caption: Signaling pathway of this compound in cancer cells.
Caption: General workflow for this compound nanoparticle preparation and evaluation.
Caption: Logical relationship of components in a targeted this compound delivery system.
References
- 1. All-Trans Retinoic Acid and Doxorubicin Delivery by Folic Acid Modified Polymeric Micelles for the Modulation of Pin1-Mediated DOX-Induced Breast Cancer Stemness and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Co-delivery of all-trans-retinoic acid and doxorubicin for cancer therapy with synergistic inhibition of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin-Loaded All-Trans Retinoic Acid Dimer Phospholipid Lip...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. A pH‑responsive hyaluronic acid nano‑vehicle co‑encapsulating doxorubicin and all‑trans retinoic acid for the inhibition of hepatic stellate cell‑induced tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric micelles of a copolymer composed of all-trans retinoic acid, methoxy-poly(ethylene glycol), and b-poly(N-(2 hydroxypropyl) methacrylamide) as a doxorubicin-delivery platform and for combination chemotherapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-delivery of doxorubicin and siRNA by all-trans retinoic acid conjugated chitosan-based nanocarriers for multiple synergistic antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies between Alloc-DOX and doxorubicin
A Comparative Guide to Doxorubicin Cross-Resistance
Introduction
Doxorubicin (DOX) is a potent anthracycline antibiotic widely employed in chemotherapy against a broad spectrum of cancers, including breast, lung, and ovarian cancers, as well as leukemias and lymphomas.[1][2] Despite its efficacy, the development of drug resistance is a significant hurdle in doxorubicin treatment, often leading to therapeutic failure.[1][3] This resistance can be intrinsic or acquired and frequently extends to other structurally and mechanistically different anticancer drugs, a phenomenon known as cross-resistance.[4]
This guide provides a comparative analysis of cross-resistance between doxorubicin and other chemotherapeutic agents. While the initial topic of interest, "Alloc-DOX," did not yield specific comparative data in the conducted research, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key experimental findings and methodologies related to doxorubicin cross-resistance with other well-documented drugs.
Quantitative Analysis of Cross-Resistance
The development of resistance to one chemotherapeutic agent can significantly impact the efficacy of subsequent treatments with other drugs. The following tables summarize experimental data on the cross-resistance profiles of doxorubicin and other anticancer agents in various cancer cell lines.
Table 1: Cross-Resistance in Doxorubicin-Resistant vs. Paclitaxel-Resistant Breast Cancer Cells
| Cell Line Selected for Resistance | Resistance to Doxorubicin (Fold Increase) | Cross-Resistance to Paclitaxel (Fold Increase) | Cross-Resistance to Docetaxel (Fold Increase) |
| Doxorubicin | 50 | 4700 | 14600 |
| Paclitaxel | 4 | ≥40 | ≥40 |
Data sourced from a study on isogenic drug-resistant breast tumor cell lines.[5]
Table 2: Doxorubicin-Induced Cross-Resistance in Endothelial Cells
| Drug | Fold Increase in Resistance in Doxorubicin-Resistant Cells |
| Doxorubicin | 15 - 24 |
| Sunitinib | 4 - 5 |
Data from a study on doxorubicin-induced drug resistance in endothelial cells.[6]
Experimental Protocols
Understanding the methodologies used to generate and characterize drug-resistant cancer cell lines is crucial for interpreting cross-resistance data and designing new therapeutic strategies. Below are generalized protocols based on methods reported in the literature.
Development of Doxorubicin-Resistant Cell Lines
A common method for developing doxorubicin-resistant cancer cell lines involves continuous exposure to the drug at incrementally increasing concentrations.[7][8]
-
Initial Drug Concentration: The parental cancer cell line is first treated with doxorubicin at a concentration equal to its half-maximal inhibitory concentration (IC50).[9]
-
Stepwise Dose Escalation: Cells that survive and proliferate are then cultured in media with gradually increasing concentrations of doxorubicin.[8][10][11] This process can take several weeks to months.[8][9]
-
Maintenance of Resistance: Once a desired level of resistance is achieved, the resistant cell line is maintained in a culture medium containing a specific concentration of doxorubicin to ensure the stability of the resistant phenotype.[9]
-
Verification of Resistance: The degree of resistance is quantified by comparing the IC50 value of the resistant cell line to that of the parental cell line using cell viability assays.[8][12] A significant increase in the IC50 value confirms the development of drug resistance.[8][12]
Assessment of Cross-Resistance
Once a doxorubicin-resistant cell line is established, its sensitivity to other chemotherapeutic agents is evaluated to determine the cross-resistance pattern.
-
Cell Viability Assays: The resistant and parental cell lines are treated with a range of concentrations of the second drug (e.g., paclitaxel, sunitinib).
-
IC50 Determination: Cell viability is measured using standard assays (e.g., MTT, SRB), and the IC50 value for the second drug is determined for both cell lines.[9]
-
Calculation of Resistance Factor: The fold-resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.
Mechanisms of Doxorubicin Cross-Resistance
The mechanisms underlying doxorubicin resistance are complex and multifactorial, often involving the overexpression of drug efflux pumps, alterations in drug targets, and modulation of cell death pathways.[3] These same mechanisms can contribute to cross-resistance to other drugs.
Role of ABC Transporters in Cross-Resistance
A primary mechanism of multidrug resistance is the increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2).[13][14] These transporters actively efflux a wide range of structurally diverse drugs from cancer cells, reducing their intracellular concentration and thus their cytotoxicity.[15]
Doxorubicin-resistant cells often exhibit elevated levels of P-gp and BCRP, which can also transport other chemotherapeutic agents like paclitaxel and sunitinib, leading to cross-resistance.[5][6]
Caption: ABC transporters like P-gp and ABCG2 efflux multiple drugs, causing cross-resistance.
The NRF2 Signaling Pathway in Chemoresistance
The Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a key regulator of cellular defense against oxidative stress.[16] Activation of NRF2 has been linked to resistance to various chemotherapeutic agents, including doxorubicin.[16][17]
Under normal conditions, NRF2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[17] In response to oxidative stress or in some cancer cells with mutations in Keap1, NRF2 accumulates, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[17][18] This enhanced defense mechanism can protect cancer cells from the cytotoxic effects of chemotherapy, contributing to drug resistance.[19][20]
Caption: The NRF2 pathway promotes chemoresistance by upregulating cytoprotective genes.
Conclusion
The development of cross-resistance is a major challenge in cancer chemotherapy. Studies have shown that resistance to doxorubicin can lead to significant cross-resistance to other important anticancer drugs like paclitaxel and sunitinib.[5][6] The overexpression of ABC transporters and the activation of cytoprotective signaling pathways like NRF2 are key mechanisms driving this phenomenon. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies to overcome drug resistance and improve patient outcomes. Future research into new drug analogues should include comprehensive cross-resistance profiling to anticipate and mitigate potential clinical challenges.
References
- 1. remedypublications.com [remedypublications.com]
- 2. Novel Cross-Cancer Hub Genes in Doxorubicin Resistance Identified by Transcriptional Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cross-resistance studies of isogenic drug-resistant breast tumor cell lines support recent clinical evidence suggesting that sensitivity to paclitaxel may be strongly compromised by prior doxorubicin exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-drug resistance to sunitinib induced by doxorubicin in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of cross-resistance pattern and expression of molecular markers of multidrug resistance in a human small-cell lung-cancer cell line selected with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NRF2 Signaling Pathway in Chemo/Radio/Immuno-Therapy Resistance of Lung Cancer: Looking Beyond the Tip of the Iceberg | Archivos de Bronconeumología [archbronconeumol.org]
- 19. Nrf2 signaling pathway in cisplatin chemotherapy: Potential involvement in organ protection and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Nrf2 Signaling to Combat Chemoresistance [jcpjournal.org]
Alloc-DOX vs. Standard-of-Care Chemotherapies: A Comparative Guide for Researchers
This guide provides a detailed comparison of Alloc-DOX (aldoxorubicin) and standard-of-care chemotherapies, with a focus on their application in soft tissue sarcoma (STS). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective performance benchmark.
Mechanism of Action: A Tale of Two Doxorubicins
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades. Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting the helical structure and inhibiting DNA replication and transcription.[1][2][3]
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks that trigger apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA and cell membranes.
While effective, the clinical use of doxorubicin is often limited by its significant cardiotoxicity, which is cumulative and can lead to irreversible heart damage.[4]
This compound (Aldoxorubicin) is a prodrug of doxorubicin designed to mitigate these toxicities while enhancing tumor-specific drug delivery.[4][5] Its mechanism relies on a novel linker technology:
-
Albumin Binding: Following intravenous administration, aldoxorubicin rapidly and covalently binds to the cysteine-34 residue of circulating serum albumin.[4][5]
-
Tumor Accumulation: The resulting aldoxorubicin-albumin conjugate has a prolonged half-life and preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.
-
Targeted Release: The acidic microenvironment characteristic of tumors cleaves the acid-sensitive linker, releasing doxorubicin directly at the tumor site. This targeted release minimizes systemic exposure and, consequently, off-target toxicities like cardiotoxicity.[5]
The fundamental cytotoxic mechanism of the released doxorubicin from this compound remains the same as conventional doxorubicin.
Signaling Pathways and Experimental Workflows
To visually represent these processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Doxorubicin's primary signaling pathways.
Clinical Benchmarking in Soft Tissue Sarcoma
The primary standard-of-care for advanced or metastatic soft tissue sarcoma is doxorubicin.[4] this compound has been directly compared to doxorubicin and other standard chemotherapies in clinical trials.
Phase IIb Clinical Trial (First-Line Treatment)
A randomized, open-label Phase IIb study compared the efficacy and safety of this compound with doxorubicin in patients with advanced, unresectable, or metastatic soft tissue sarcoma who had not received prior chemotherapy.
| Efficacy Endpoint | This compound (n=83) | Doxorubicin (n=40) | p-value |
| Progression-Free Survival (PFS) | 5.6 months | 2.7 months | 0.02 |
| Overall Response Rate (ORR) | 25% | 0% | 0.004 |
| Disease Control Rate (DCR) | Not Reported | Not Reported | - |
| Safety Profile | This compound | Doxorubicin |
| Grade 3/4 Neutropenia | 29% | 12% |
| Febrile Neutropenia | 14% | 18% |
| LVEF Decrease <50% | 0 patients | 3 patients |
Data sourced from a Phase IIb clinical trial in soft tissue sarcoma.
Phase III Clinical Trial (Second-Line Treatment)
A pivotal Phase III trial (NCT02049905) evaluated this compound against an investigator's choice of standard-of-care therapies in patients with relapsed or refractory soft tissue sarcoma. The investigator's choice included dacarbazine, pazopanib, gemcitabine/docetaxel, doxorubicin, or ifosfamide.
| Efficacy Endpoint (Overall Population) | This compound (n=218) | Investigator's Choice (n=215) | p-value/HR |
| Progression-Free Survival (PFS) | 4.17 months | 4.04 months | HR=0.91 |
| Overall Response Rate (ORR) | 8.3% | 4.2% | 0.1106 |
| Disease Control Rate (DCR) | 29.4% | 20.5% | 0.030 |
| Efficacy Endpoint (L-Sarcoma Subgroup) | This compound | Investigator's Choice | p-value/HR |
| Progression-Free Survival (PFS) | 5.32 months | 2.96 months | p=0.007, HR=0.62 |
| Safety Profile | This compound | Investigator's Choice |
| Grade 3/4 Adverse Events | 61% | 46% |
| Treatment-Related SAEs | 27% | 14% |
| LVEF < 50% (vs. Doxorubicin) | 2.8% | 12.8% |
Data sourced from the NCT02049905 Phase III clinical trial.
Experimental Protocols
Phase III Clinical Trial (NCT02049905) Protocol Summary
-
Study Design: A multicenter, randomized, open-label Phase 3 study.
-
Patient Population: Patients with metastatic, locally advanced, or unresectable soft tissue sarcomas who had relapsed or were refractory to prior non-adjuvant chemotherapy. Key inclusion criteria included measurable disease by RECIST 1.1 and an ECOG performance status of 0-2.[6][7]
-
Intervention:
-
This compound Arm: 350 mg/m² (260 mg/m² doxorubicin equivalent) administered intravenously on day 1 of a 21-day cycle.[6]
-
Investigator's Choice Arm: Standard dosing of dacarbazine, pazopanib, gemcitabine/docetaxel, doxorubicin, or ifosfamide.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Overall Survival (OS), Overall Response Rate (ORR), Disease Control Rate (DCR), and safety.
-
Tumor Assessment: CT or MRI scans were performed every 6 weeks for the first 30 weeks, and every 12 weeks thereafter. Tumor response was evaluated using RECIST 1.1 criteria by a blinded independent central review.
Preclinical Xenograft Model Protocol (General Overview)
Preclinical studies demonstrated the antitumor activity of aldoxorubicin in various xenograft models, including those for soft tissue sarcoma. While specific protocols vary between studies, a general methodology is as follows:
-
Cell Lines and Animal Models: Human soft tissue sarcoma cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice). Patient-derived xenograft (PDX) models are also utilized for a more clinically relevant assessment.[8][9]
-
Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. This compound and doxorubicin are typically administered intravenously at their respective maximum tolerated doses.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be analyzed histologically for markers of proliferation and apoptosis.
-
Toxicity Assessment: Animal body weight is monitored as a general indicator of toxicity. Cardiotoxicity can be assessed through histological examination of heart tissue.
Summary and Conclusion
This compound represents a significant advancement in the targeted delivery of doxorubicin. Its unique mechanism of action, leveraging the tumor microenvironment for drug release, has demonstrated a clear advantage in reducing cardiotoxicity compared to conventional doxorubicin.
In the first-line treatment of soft tissue sarcoma, a Phase IIb study showed a statistically significant improvement in both progression-free survival and overall response rate for this compound over doxorubicin. However, in the second-line setting, a larger Phase III trial did not meet its primary endpoint of improved PFS in the overall population, although a significant benefit was observed in the L-sarcoma subgroup and in the disease control rate.
For researchers and drug development professionals, this compound serves as a compelling case study in prodrug design and tumor targeting. While the clinical outcomes have been mixed, the substantial reduction in cardiotoxicity highlights the potential of this approach to improve the therapeutic index of potent chemotherapeutic agents. Further investigation into patient subgroups that may derive the most benefit, as well as potential combination therapies, is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldoxorubicin in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldoxorubicin for the treatment of soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase 3 Study to Treat Patients With Soft Tissue Sarcomas [clinicaltrials.stanford.edu]
- 8. Enhanced Antitumor Efficacy of PhAc-ALGP-Dox, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magyar Tudományos Művek Tára [m2.mtmt.hu]
Safety Operating Guide
Safe Disposal of Alloc-DOX: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemotherapeutic agents like Alloc-DOX (containing the active ingredient doxorubicin) is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only protects laboratory personnel from potential exposure to a potent cytotoxic agent but also prevents environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and contaminated materials.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Doxorubicin is classified as a hazardous drug and can be absorbed through the skin and mucous membranes.[1][2]
Recommended PPE includes:
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[3][4] Gloves should be changed frequently, especially during prolonged handling.
-
Gown: A protective gown should be worn to prevent skin contact.[1]
-
Eye Protection: Safety glasses or goggles are necessary to shield the eyes from potential splashes.[1][4]
-
Face Mask: A face mask should be worn to prevent inhalation of any aerosols.[1]
All handling of this compound solutions should be performed within a certified chemical fume hood or a Class II, Type B Biosafety Cabinet to minimize the risk of aerosol generation.[3][4]
This compound Disposal Procedures
Unused or expired this compound, as well as all materials that have come into contact with the drug, must be treated as hazardous chemotherapeutic waste.[5] These materials should never be disposed of in the regular trash or down the drain.[2][5]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All items contaminated with this compound must be segregated from other laboratory waste streams. This includes, but is not limited to:
-
Containerization:
-
Sharps: All needles, syringes, and other sharp objects must be immediately placed in a designated, puncture-proof, and leak-proof sharps container labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[3][5] Do not recap or bend needles.[3]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be collected in thick, leak-proof plastic bags or containers clearly labeled as "Chemotherapeutic Waste".[1][5] These are often yellow to signify cytotoxic hazards.[5]
-
Liquid Waste: Unused this compound solutions should be collected for chemical waste disposal.[3] Liquid waste from cell cultures treated with this compound should also be collected in leak-proof containers.[5]
-
-
Final Disposal: All containers of this compound waste must be disposed of as hazardous waste, typically through incineration.[1][3] This should be done in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific pickup schedules and procedures.[3][5]
Decontamination and Spill Management
In the event of a spill, the area must be decontaminated immediately.
-
Restrict Access: Cordon off the spill area to prevent further contamination.[1]
-
Clean-up: Wearing full PPE, absorb the spill using absorbent pads.[1] Clean the area with soap and water.[2][3] For decontamination of reusable glassware and non-porous surfaces, soaking in a 10% bleach solution for 24 hours can be effective.[3]
-
Waste Disposal: All materials used for spill clean-up are considered hazardous waste and must be disposed of accordingly.[1][2][3]
Quantitative Data Summary
| Parameter | Guideline | Source(s) |
| Animal Waste Contamination Period | Bedding and excreta from treated animals are considered hazardous for a minimum of 7 days after the last treatment. | [1][4] |
| Decontamination of Reusable Glassware | Soak in 10% bleach solution for 24 hours. | [3] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and related materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
